ethyl (E)-3-aminobut-2-enoate
Description
The exact mass of the compound Ethyl 3-amino-2-butenoate is 129.078978594 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305312 | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41867-20-3, 7318-00-5 | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41867-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties and Synthetic Utility of Ethyl (E)-3-Aminobut-2-enoate
Introduction
Ethyl (E)-3-aminobut-2-enoate, also known as ethyl β-aminocrotonate, is a versatile organic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and structural features, arising from the conjugation between the amino group and the α,β-unsaturated ester, render it a highly valuable precursor for the synthesis of a wide array of pharmaceuticals and heterocyclic systems.[1] This guide provides an in-depth analysis of the fundamental properties of this compound, with a particular focus on its basicity, and explores its applications in synthetic organic chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its effective utilization in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7318-00-5 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [2][4][5][6][7] |
| Molecular Weight | 129.16 g/mol | [2][4] |
| Appearance | White to slightly yellow low melting solid or liquid | [7][8] |
| Melting Point | 33-35 °C | [8] |
| Boiling Point | 210-215 °C | [8] |
| Density | 1.022 g/mL at 25 °C | [8] |
| Solubility | Soluble in water (26 g/L at 25 °C) and common organic solvents. | [8] |
| pKa (Predicted) | 5.32 ± 0.70 | [8] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. A representative ¹H-NMR spectrum in DMSO-d₆ shows the following peaks: δ 1.12-1.15 (t, 3H, CH₃CH₂), 1.81 (s, 3H, 4-CH₃), 3.94-3.98 (q, 2H, CH₃CH₂), 4.29 (s, 1H, H-3), and 6.92 & 7.71 (s, 1H each, H-5a and H-5b).[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum offers insights into the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include those for N-H stretching of the primary amine, C=O stretching of the ester, and C=C stretching of the alkene.
Basicity and Tautomerism
The basicity of this compound is a cornerstone of its reactivity. As an enamine, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond and the carbonyl group. This delocalization reduces the availability of the lone pair for protonation, making it a weaker base than a corresponding saturated amine.
The predicted pKa of the conjugate acid is approximately 5.32.[8] It is important to note that protonation can occur at either the nitrogen atom or the α-carbon. While N-protonation is often kinetically favored, C-protonation is generally thermodynamically more stable, leading to the formation of an iminium ion.
This compound can exist in tautomeric equilibrium with its imine form, although the enamine tautomer is generally the more stable and predominant form.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of ethyl acetoacetate with an ammonia source.
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate
This protocol provides a high-yielding and straightforward synthesis of the target compound.
Materials:
-
Ethyl acetoacetate
-
Ammonium carbamate
-
Methanol
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) in methanol, add ammonium carbamate (1 equivalent) in one portion.
-
Stir the resulting suspension at room temperature for 1.5 hours, during which the solid material will dissolve, yielding a clear yellow solution.
-
Concentrate the reaction mixture to dryness using a rotary evaporator to obtain this compound as a yellow liquid in quantitative yield.[10]
Caption: Synthetic scheme for this compound.
Reactivity and Synthetic Applications
The rich reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical relevance.
Hantzsch Dihydropyridine Synthesis
One of the most significant applications of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[11] A prominent example is the synthesis of Felodipine.
The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.
Caption: Components of the Hantzsch dihydropyridine synthesis.
Synthesis of Quinolones
This compound is also a precursor for the synthesis of quinolones, another important class of antibacterial agents.[12] The synthesis typically involves a cyclization reaction with a suitable co-reactant.
Acylation and Alkylation Reactions
As an enamine, the β-carbon of this compound is nucleophilic and can undergo reactions with various electrophiles.
-
Acylation: Reaction with acid chlorides can lead to either N-acylation or C-acylation, depending on the reaction conditions and the nature of the acid chloride.[12]
-
Alkylation: Alkylation reactions with alkyl halides also occur at the β-carbon.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[13][14]
-
Handling: Use with adequate ventilation in a well-ventilated place. Avoid the formation of dust and aerosols.[15][16] Wash thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][15]
First Aid Measures:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 30 minutes and seek medical aid.[13]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water and get medical aid immediately.[13]
-
Inhalation: Remove from exposure to fresh air immediately and seek medical attention.[13]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with its versatile reactivity rooted in its enamine structure and basicity, make it an indispensable tool in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its safe and effective application in the laboratory and in the development of novel therapeutic agents.
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- Khan, I., & Ibrar, A. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(19), 3460.
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ethyl 3-aminocrotonate synthesis from ethyl acetoacetate
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a key β-enamino ester, is a profoundly versatile intermediate in modern organic and medicinal chemistry. Its unique electronic structure, featuring both nucleophilic and electrophilic centers, renders it an invaluable synthon for the construction of a diverse array of bioactive heterocyclic compounds, including pyridines, quinolines, and pyrazoles.[1][2] Historically significant as a crucial component in the Hantzsch pyridine synthesis, its applications have expanded into the development of important pharmaceuticals, such as calcium channel blockers like Felodipine and Nifedipine.[1][3] This guide provides a comprehensive technical overview of its synthesis from ethyl acetoacetate, delving into the core reaction mechanism, comparing classical and advanced preparative protocols, and offering field-proven insights to empower researchers in optimizing this foundational transformation.
The Strategic Importance of β-Enamino Esters in Synthesis
β-Enamino esters, such as ethyl 3-aminocrotonate, are powerful tools in molecular construction due to their ambident reactivity.[1] The conjugated system, encompassing an amine and an ester group, allows the molecule to act as both a carbon nucleophile at the α-position and a nitrogen nucleophile.[1] This dual reactivity is the cornerstone of its utility, enabling its participation in a wide spectrum of C-C and C-N bond-forming reactions, which are fundamental to the synthesis of complex molecular architectures.[1][2]
Core Reaction Mechanism: Enamine Formation
The synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate is a classic example of enamine formation via the condensation of a β-ketoester with an ammonia source. The mechanism proceeds through two primary, reversible stages:
-
Nucleophilic Addition: The nitrogen atom of the ammonia source (e.g., ammonia, ammonium acetate) performs a nucleophilic attack on the electrophilic ketone carbonyl of ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is often the rate-determining step and can be facilitated by a catalyst to protonate the hydroxyl group, turning it into a better leaving group (H₂O). The resulting product is the conjugated and stabilized enamine, ethyl 3-aminocrotonate.
The reaction's equilibrium can be shifted toward the product by removing water as it is formed, although in many high-yield protocols, the use of excess amine or specific catalysts is sufficient to drive the reaction to completion.
Sources
Foreword: A Logic-Driven Approach to Molecular Characterization
An In-depth Technical Guide to the Structure Elucidation of Ethyl (E)-3-aminobut-2-enoate
In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a simple checklist methodology in favor of a logic-driven, multi-technique workflow for the complete structural elucidation of this compound. As a versatile β-enamino ester, this compound serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmaceutically active molecules, including the calcium channel blocker felodipine.[1][2] Its structural nuances, including potential tautomerism and stereochemistry, demand a rigorous and synergistic analytical approach.[3]
Foundational Analysis: Synthesis and Mass Spectrometry
Before detailed structural analysis can commence, a pure sample must be synthesized and its elemental composition and molecular weight confirmed. This initial step validates the material's identity at the most fundamental level.
Synthesis Protocol: Reaction of Ethyl Acetoacetate and Ammonia
A standard and efficient method for preparing ethyl 3-aminobut-2-enoate involves the reaction of ethyl acetoacetate with an ammonia source. Understanding the synthesis is critical for anticipating potential side-products or unreacted starting materials during analysis.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate.
-
Cool the flask in an ice bath (0-5 °C).
-
Slowly add an aqueous solution of ammonium hydroxide while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 20-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via vacuum distillation or column chromatography to obtain pure ethyl 3-aminobut-2-enoate.
Mass Spectrometry (MS): Confirming Molecular Formula and Weight
Mass spectrometry provides the initial, crucial confirmation of the compound's molecular weight and, with high resolution, its exact elemental formula.
Causality of Technique: For a compound with the proposed formula C₆H₁₁NO₂, the nominal mass is 129 amu. Electron Ionization Mass Spectrometry (EI-MS) will confirm this mass via the molecular ion peak ([M]⁺). High-Resolution Mass Spectrometry (HRMS) is then employed to distinguish this formula from other potential isomers by measuring the mass-to-charge ratio to several decimal places.
Experimental Protocol (EI-MS):
-
Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet.
-
Acquire the spectrum using a standard electron ionization energy of 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Data Interpretation: The primary goal is to identify the molecular ion peak. Subsequent fragmentation can provide initial structural clues, such as the loss of the ethoxy group (-•OCH₂CH₃) or the entire ester functionality.
| Ion | Formula | Calculated m/z (Monoisotopic) | Expected m/z in Spectrum | Interpretation |
| [M]⁺ | [C₆H₁₁NO₂]⁺ | 129.0790 | 129 | Molecular Ion |
| [M - CH₃]⁺ | [C₅H₈NO₂]⁺ | 114.0555 | 114 | Loss of a methyl radical |
| [M - OC₂H₅]⁺ | [C₄H₆NO]⁺ | 84.0449 | 84 | Loss of an ethoxy radical |
Table 1: Predicted key ions in the mass spectrum of this compound.
A successful HRMS analysis yielding a mass measurement within ~5 ppm of the calculated value (129.0790) provides authoritative confirmation of the elemental composition C₆H₁₁NO₂.[4]
Functional Group Identification: Infrared (IR) Spectroscopy
With the molecular formula confirmed, IR spectroscopy is used to identify the specific functional groups present, providing the next layer of structural evidence.
Causality of Technique: The conjugated enamine-ester system of the target molecule possesses several bonds with characteristic vibrational frequencies. Observing absorptions in these specific regions confirms the presence of the N-H, C=O, C=C, and C-O bonds, which is a rapid and reliable method to validate the proposed structure over other isomers.
Experimental Protocol (Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the purified liquid sample onto one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups. The absence of a broad O-H band (~3300-2500 cm⁻¹) rules out isomeric carboxylic acids, while the specific positions of the amine and carbonyl stretches are diagnostic.[5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | Confirms the presence of the -NH₂ group.[6] |
| Alkyl C-H | Stretch | 2980 - 2850 | Confirms the presence of sp³ C-H bonds in the ethyl and methyl groups. |
| Ester Carbonyl (C=O) | Stretch | ~1735 | The position indicates a conjugated ester system.[5] |
| Alkene (C=C) | Stretch | ~1620 | Confirms the carbon-carbon double bond. |
| Amine (N-H) | Bend | ~1580 | Further evidence for the primary amine. |
| Ester (C-O) | Stretch | ~1250 | Confirms the C-O single bond of the ester group. |
Table 2: Characteristic IR absorption bands for this compound.
Caption: Functional groups and their corresponding IR vibrations.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework and revealing connectivity. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Causality of Technique: ¹H NMR provides precise information on the chemical environment, quantity, and neighboring protons for every unique hydrogen atom in the molecule. The chemical shifts, integration, and coupling patterns are used to piece together molecular fragments.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, baseline correction, and integration.
Data Interpretation: The ¹H NMR spectrum should account for all 11 protons of the molecule. The enamine tautomer is strongly supported by the presence of a single vinyl proton and two exchangeable amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the adjacent methylene group. |
| -C(C)H₃ | ~1.90 | Singlet (s) | 3H | Methyl group attached to the C=C double bond. No adjacent protons to couple with. |
| -O-CH₂-CH₃ | ~4.10 | Quartet (q) | 2H | Ethyl group methylene protons, coupled to the adjacent methyl group. |
| =CH- | ~4.50 | Singlet (s) | 1H | Vinylic proton. Its singlet nature indicates no adjacent protons. |
| -NH₂ | ~4.80 (broad) | Singlet (s, broad) | 2H | Amine protons. Often broad due to chemical exchange and quadrupole effects. |
Table 3: Predicted ¹H NMR data for this compound in CDCl₃.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality of Technique: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, complementing the ¹H NMR data to provide a complete picture of the carbon backbone.
Data Interpretation: The spectrum should display six distinct carbon signals, corresponding to the six carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |
| -O-CH₂-CH₃ | ~14 | Ethyl group methyl carbon. |
| -C(C)H₃ | ~20 | Methyl carbon attached to the double bond. |
| -O-CH₂-CH₃ | ~59 | Ethyl group methylene carbon. |
| =CH- | ~85 | Vinylic carbon bonded to the nitrogen. |
| =C(NH₂)- | ~160 | Vinylic carbon bonded to the methyl and ester groups. |
| C=O | ~170 | Ester carbonyl carbon. |
Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.
2D NMR: Unambiguous Structure Assembly
Causality of Technique: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how they connect. COSY identifies proton-proton couplings, while HSQC correlates each proton directly to its attached carbon. This definitively links the ¹H and ¹³C assignments.
Key Expected Correlations:
-
COSY: A strong cross-peak between the signals at ~4.10 ppm (-O-CH₂-) and ~1.25 ppm (-CH₃) confirms the ethyl fragment.
-
HSQC:
-
Correlation between the proton at ~1.25 ppm and the carbon at ~14 ppm.
-
Correlation between the proton at ~4.10 ppm and the carbon at ~59 ppm.
-
Correlation between the proton at ~1.90 ppm and the carbon at ~20 ppm.
-
Correlation between the proton at ~4.50 ppm and the carbon at ~85 ppm.
-
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An In-Depth Technical Guide to Ethyl 3-Aminocrotonate (C₆H₁₁NO₂) for Advanced Synthesis
Abstract
Ethyl 3-aminocrotonate, a β-enamino ester, stands as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique electronic structure, characterized by a conjugated enamine and ester functional group, imparts a versatile and ambident nucleophilic character. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and core reactivity of ethyl 3-aminocrotonate. We will delve into the mechanistic underpinnings of its utility in seminal multicomponent reactions, such as the Hantzsch pyridine synthesis and the Biginelli reaction, which are pivotal in constructing diverse and pharmaceutically relevant heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.
Core Chemical Identity and Physicochemical Properties
Ethyl 3-aminocrotonate (IUPAC Name: ethyl (3Z)-3-aminobut-2-enoate) is a multifunctional organic compound that exists as an off-white to light yellow solid below 33°C and a clear liquid above 35°C.[1][2][3] Its utility as a synthetic intermediate is directly linked to its distinct chemical properties, which are summarized below.
Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate
| Property | Value | Source(s) |
| CAS Number | 626-34-6 (primary), 7318-00-5 | [1][3][4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| Melting Point | 33-35 °C (lit.) | [1][2] |
| Boiling Point | 210-215 °C (lit.) | [1][2] |
| Density | 1.022 g/mL at 25 °C (lit.) | [2][3] |
| Water Solubility | 26 g/L at 25 °C | [1][2][3] |
| Appearance | Off-white to light yellow solid or liquid | [3][6] |
| Sensitivity | Air & Moisture Sensitive; Hygroscopic | [1][3] |
A critical consideration for its practical use is its sensitivity to air and moisture, which necessitates storage under an inert atmosphere in a cool, dry, and dark place to maintain its chemical integrity.[1][3]
The Chemistry of a Versatile Synthon: Tautomerism and Reactivity
The synthetic power of ethyl 3-aminocrotonate stems from its nature as a β-enamino ester, a class of compounds highly valued for their dual electronic character.[7] The molecule exists in tautomeric equilibrium between the enamine and a minor imine form. The delocalization of the nitrogen's lone pair of electrons across the conjugated π-system is key to its reactivity, creating electron-rich centers at both the nitrogen atom and the α-carbon.[8] This phenomenon, known as ambident nucleophilicity, allows it to react with electrophiles at two distinct sites.
Caption: Tautomerism and nucleophilic sites of ethyl 3-aminocrotonate.
The choice between N-alkylation/acylation and C-alkylation/acylation is a classic challenge in enamine chemistry, often dictated by the reaction conditions and the nature of the electrophile, a principle governed by Hard and Soft Acid and Base (HSAB) theory.[8] This controlled reactivity makes it an invaluable synthon for building complex molecular architectures.[7]
Synthesis of Ethyl 3-Aminocrotonate
The most prevalent and industrially scalable synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[1][7] This approach is efficient and can be adapted for both batch and continuous flow processes.
Caption: Common synthetic route to ethyl 3-aminocrotonate.
Experimental Protocol: Continuous Flow Synthesis
Continuous flow chemistry offers superior control over reaction parameters, leading to higher yields and safety. A demonstrated high-yield synthesis is detailed below.[2][3][9]
Objective: To synthesize ethyl 3-aminocrotonate with high efficiency.
Materials:
-
Ethyl acetoacetate (CAS 141-97-9)
-
Aqueous ammonia (25% solution)
-
SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)
-
HPLC pumps
-
T-mixer
-
Back pressure regulator
-
Thermostatted water bath
Procedure:
-
Set up the continuous flow system, ensuring the tubular reactor is submerged in the water bath set to 50 °C.
-
Pump ethyl acetoacetate and the 25% aqueous ammonia solution into the T-mixer at a molar ratio of 1:3.
-
Adjust the flow rates of both pumps to achieve a residence time of 22 minutes within the 1 m reactor.
-
The reaction mixture exiting the reactor is collected.
-
The product can be isolated via standard workup procedures, such as extraction and solvent evaporation.
-
Validation: The yield of the product, ethyl 3-aminocrotonate, under these conditions has been reported to be 94%.[2][3] Product identity and purity should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and compared with reference spectra.[10][11]
Applications in Heterocyclic Synthesis
Ethyl 3-aminocrotonate is a flagship reagent for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step.
The Hantzsch Dihydropyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a classic MCR for producing dihydropyridines (DHPs), a scaffold present in numerous blockbuster drugs, most notably calcium channel blockers like Felodipine.[7][12] In this reaction, ethyl 3-aminocrotonate (or its in-situ generated equivalent) acts as the nucleophilic enamine component.
The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[12] A more streamlined variant uses the pre-formed enamine, ethyl 3-aminocrotonate, reacting with an aldehyde and a Michael acceptor (like a benzylidene derivative).[13][14]
Caption: Key steps in the formation of a 1,4-dihydropyridine ring.
This synthesis is fundamental to the production of cardiovascular drugs, and optimizing reaction conditions (solvent, catalyst, temperature) is a key focus in pharmaceutical process chemistry.[14]
The Biginelli Reaction and Dihydropyrimidinone Synthesis
The Biginelli reaction is another vital acid-catalyzed three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core with a wide range of biological activities.[15] The classical reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[16]
The key intermediate in the Biginelli reaction mechanism is an N-acyliminium ion, which is attacked by the enol of the ketoester.[16] Ethyl 3-aminocrotonate can be viewed as a stable and pre-activated form of the nucleophilic component, making it and similar β-enamino esters highly effective synthons for creating libraries of DHPMs and related heterocyclic compounds.[17]
Safety and Handling
Ethyl 3-aminocrotonate is classified as a hazardous and corrosive substance.[18] Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | H314 | Causes severe skin burns and eye damage. | [4][18] |
| H335 | May cause respiratory irritation. | [18] | |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [4][18] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][18] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [18][19] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [18] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18][19] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [18] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| P405 | Store locked up. | [4][18] |
Handling Recommendations:
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][21]
-
Have an eyewash station and safety shower readily available.[21]
-
In case of spills, evacuate the area and contain the spill using non-combustible absorbent material.[20]
Conclusion
Ethyl 3-aminocrotonate is more than a simple chemical intermediate; it is a versatile and powerful tool for molecular construction. Its ambident nucleophilicity, when understood and controlled, provides elegant and efficient pathways to complex heterocyclic structures that form the backbone of numerous pharmaceutical agents. From the high-yield continuous flow synthesis to its central role in foundational reactions like the Hantzsch synthesis, ethyl 3-aminocrotonate continues to be an indispensable component in the toolkit of the modern synthetic chemist.
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- ETHYL 3-AMINOCROTON
- ETHYL 3-AMINOCROTONATE - Safety D
- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551.
- Ethyl 3-aminocroton
- SAFETY DATA SHEET - Ethyl 3-aminocroton
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- Ethyl 3-aminocroton
- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocroton
- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applic
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- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central.
- STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTON
- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom
- Synthesis of ethyl 3-aminocroton
- Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
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Introduction: The Versatility of a β-Enaminoester
An In-Depth Technical Guide to Ethyl (E)-3-aminobut-2-enoate: Synthesis, Characterization, and Applications in Drug Development
This compound, a prominent member of the β-enaminoester class of compounds, stands as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural motif, featuring a conjugated system with a nucleophilic amine and an electrophilic ester, imparts a rich and versatile reactivity profile. This bifunctionality allows it to serve as a powerful synthon for constructing a wide array of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of this compound, with a particular focus on its pivotal role in the synthesis of pharmaceutical compounds like the calcium channel blocker, Felodipine.[3]
Physicochemical & Spectroscopic Profile
Precise identification and characterization are paramount in chemical synthesis. The properties of ethyl 3-aminobut-2-enoate are well-documented, though it's important to note that commercial samples often exist as a mixture of (E) and (Z) isomers, with the (Z)-isomer frequently being the more stable form due to intramolecular hydrogen bonding.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [5] |
| Synonyms | Ethyl β-aminocrotonate, Ethyl 3-aminocrotonate | [6][7] |
| CAS Number | 7318-00-5 (Isomer unspecified) | [5][7] |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [5][9][10] |
| Melting Point | 33-35 °C | [10] |
| Boiling Point | 210-215 °C | [10] |
| Density | 1.022 g/mL at 25 °C | [10] |
Table 2: Spectroscopic Characterization Data
Spectroscopic analysis provides definitive structural confirmation. The data below are typical for the common (Z)-isomer, which is often the major component produced. The key diagnostic signals are the vinyl proton (~4.3-4.8 ppm) and the broad NH₂ signals.
| Technique | Expected Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | δ 1.1-1.2 ppm (t, 3H) | -CH₃ of ethyl group |
| δ 1.8-1.9 ppm (s, 3H) | Vinyl -CH₃ group | |
| δ 3.9-4.1 ppm (q, 2H) | -CH₂- of ethyl group | |
| δ 4.3-4.8 ppm (s, 1H) | Vinyl C-H proton | |
| δ 6.9-7.7 ppm (br s, 2H) | -NH₂ protons (exchangeable, can be broad) | |
| ¹³C NMR | δ ~14 ppm | -CH₃ of ethyl group |
| δ ~22 ppm | Vinyl -CH₃ group | |
| δ ~58 ppm | -OCH₂- of ethyl group | |
| δ ~84 ppm | Vinyl C-H carbon | |
| δ ~161 ppm | Vinyl C-NH₂ carbon | |
| δ ~170 ppm | Carbonyl (C=O) carbon | |
| FTIR (cm⁻¹) | 3200-3400 cm⁻¹ | N-H stretching (doublet for primary amine) |
| ~2980 cm⁻¹ | C-H stretching (aliphatic) | |
| ~1650-1680 cm⁻¹ | C=O stretching (ester, conjugated) | |
| ~1600-1620 cm⁻¹ | C=C stretching (conjugated) and N-H bending |
Note: ¹H NMR data is based on a published spectrum of the (Z)-isomer in DMSO-d6.[4] Chemical shifts may vary depending on the solvent and isomeric ratio.
Synthesis of Ethyl 3-aminobut-2-enoate: A Fundamental Condensation
The most direct and widely adopted synthesis involves the condensation reaction between ethyl acetoacetate and an ammonia source. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration, selectively targeting the more electrophilic ketone over the ester moiety.
The causality behind this selectivity lies in the greater partial positive charge on the ketone carbon compared to the ester carbonyl carbon, which experiences resonance stabilization from the adjacent oxygen atom. Various ammonia sources, such as aqueous ammonia, ammonium acetate, or ammonium carbamate, can be employed.[1][11]
Experimental Protocol: Synthesis from Ethyl Acetoacetate
This protocol describes a robust, scalable laboratory procedure.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium hydroxide (25-30% aqueous solution, 2.5 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl acetoacetate (1.0 eq) and toluene (approx. 2 mL per gram of ethyl acetoacetate).
-
Reagent Addition: While stirring, add the aqueous ammonium hydroxide solution (2.5 eq) to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux. The causal principle here is Le Châtelier's principle; water, a byproduct of the condensation, is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of ethyl acetoacetate.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Separate the organic (toluene) layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product, a yellow oil or low-melting solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: General mechanism of the modified Hantzsch 1,4-dihydropyridine synthesis.
Case Study: Synthesis of Felodipine
Felodipine is a widely prescribed antihypertensive drug whose industrial synthesis relies on the Hantzsch reaction. [3]In this process, ethyl 3-aminobut-2-enoate is condensed with 2,3-dichlorobenzaldehyde and methyl acetoacetate. [12][13]The reaction between the aldehyde and methyl acetoacetate first forms a Knoevenagel intermediate (2,3-dichlorobenzylidene acetoacetate), which then undergoes a Michael addition and cyclization with ethyl 3-aminobut-2-enoate to give the final drug substance. [13][14]This application underscores the strategic importance of ethyl 3-aminobut-2-enoate in providing efficient access to complex, high-value pharmaceutical targets.
Safety and Handling
As a reactive chemical intermediate, proper handling of ethyl 3-aminobut-2-enoate is crucial. It is classified as corrosive and requires stringent safety protocols.
-
Hazards: Causes severe skin burns and eye damage. [6][8]May cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a quintessential building block in synthetic chemistry, valued for its reliability, predictable reactivity, and accessibility. Its role is particularly pronounced in the pharmaceutical industry, where it serves as an indispensable precursor in the Hantzsch synthesis of 1,4-dihydropyridine-based drugs. The straightforward synthesis and well-defined chemical properties of this enaminoester ensure its continued relevance for researchers, scientists, and drug development professionals engaged in the design and construction of novel therapeutic agents.
References
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- Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia.
- Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Tan, V. M., et al. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. ResearchGate.
- Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube.
- Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkat USA.
- Various Authors. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate.
- Google Patents. (n.d.). CN102285911B - Method for preparing felodipine. Google Patents.
- Google Patents. (n.d.). US5942624A - Manufacturing process for felodipine. Google Patents.
- Li, J., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(5), 6193-6203.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem.
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses.
- El-Subbagh, H. I., et al. (1998). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Pharmaceutical Sciences, 87(9), 1063-1070.
- Organic Chemistry Portal. (n.d.). Synthesis of enaminones. Organic Chemistry Portal.
- Wikipedia. (2023). Ethyl acetoacetate. Wikipedia.
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Introduction: The Versatility of a β-Enamino Ester
An In-Depth Technical Guide to Ethyl 3-Aminocrotonate (CAS: 7318-00-5)
Ethyl 3-aminocrotonate, identified by CAS number 7318-00-5, is a highly functionalized organic molecule that stands as a cornerstone intermediate in synthetic chemistry.[1][2] As a β-enamino ester, its structure features an amine group and an ester group conjugated with a double bond, a unique arrangement that confers a rich and versatile reactivity profile.[3][4] This dual electronic nature allows it to act as a powerful synthon, or building block, for a vast array of more complex molecules.[5] Its significance is most pronounced in the pharmaceutical industry, where it serves as a pivotal precursor for the synthesis of numerous active pharmaceutical ingredients (APIs), particularly heterocyclic compounds that form the core of many modern drugs.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, applications, and handling of this indispensable chemical intermediate.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of ethyl 3-aminocrotonate are fundamental to its application and handling in a laboratory setting. It typically presents as a light yellow, low-melting solid or liquid.[6][7]
Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate
| Property | Value | Source(s) |
| CAS Number | 7318-00-5 | [2][6] |
| Molecular Formula | C₆H₁₁NO₂ | [7][8] |
| Molecular Weight | 129.16 g/mol | [8][9] |
| Appearance | Light yellow, low-melting solid or liquid | [7][10] |
| Melting Point | 33-35 °C | [10] |
| Boiling Point | 210-215 °C | [10] |
| Density | 1.022 g/mL at 25 °C | [10] |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| Solubility | Soluble in chloroform, methanol | [10] |
| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [7] |
Table 2: Spectroscopic Data for Ethyl 3-Aminocrotonate
| Spectroscopy | Key Data Points | Source(s) |
| ¹H-NMR (CDCl₃) | δ (ppm): 7.62 (b, 2H, NH₂), 4.30 (s, 1H, CH), 3.90 (q, 2H, CH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, 3H, CH₂CH₃) | [8] |
| ¹H-NMR (DMSO-d₆) | δ (ppm): 7.709 (s, 1H, NH), 6.918 (s, 1H, NH), 4.287 (s, 1H, CH), 3.978-3.936 (q, 2H, CH₂), 1.807 (s, 3H, CH₃), 1.149-1.121 (t, 3H, CH₃) | [11][12] |
| ¹³C-NMR (CDCl₃) | δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (CH), 58.6 (CH₂CH₃), 22.2 (CH₃), 14.8 (CH₂CH₃) | [8] |
| Mass Spec (GC-MS) | m/z Top Peak: 84; m/z 2nd Highest: 57; m/z 3rd Highest: 129 (Molecular Ion) | [13] |
| Infrared (IR) | Conforms to structure | [7][12] |
Synthesis and Production
The most common and efficient synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[3][5] This method is scalable and can be adapted for both laboratory and industrial production.[5]
General Synthesis Workflow
The process is a straightforward condensation that forms the enamine from the ketone of ethyl acetoacetate and ammonia, followed by dehydration.
Caption: General workflow for the synthesis of Ethyl 3-Aminocrotonate.
Detailed Laboratory Protocol: Synthesis via Ammonium Carbamate
This protocol describes a high-yield, room-temperature synthesis using ammonium carbamate as the ammonia source.[8]
Materials:
-
Ethyl acetoacetate (19.4 mL, 154 mmol)
-
Ammonium carbamate (11.7 g, 154 mmol)
-
Methanol (160 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (19.4 mL) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (11.7 g) in a single portion.[8]
-
Stir the resulting suspension at room temperature for 1.5 hours. During this time, the solid material will dissolve, yielding a clear yellow solution.[8]
-
Once the reaction is complete (monitored by TLC, Rf 0.36 in Cyclohexane/EtOAc 1:1), concentrate the reaction mixture to dryness using a rotary evaporator.[8]
-
The process yields ethyl 3-aminocrotonate as a yellow liquid in quantitative yield (approx. 19.8 g).[8]
Industrial Scale and Continuous Flow Synthesis
For industrial applications, efficiency and safety are paramount. Solvent-free methods, such as heating ethyl acetoacetate with ammonium acetate, are attractive for reducing cost and environmental impact.[5] Furthermore, continuous flow reactors offer excellent control over reaction parameters. For example, mixing ethyl acetoacetate with a 25% aqueous ammonia solution in a tubular reactor at 50 °C with a residence time of 22 minutes has been shown to produce ethyl 3-aminocrotonate in 94% yield.[8]
Core Reactivity: The Ambident Nucleophile
The synthetic utility of ethyl 3-aminocrotonate stems from its dual electronic nature, known as ambident nucleophilicity.[5] The conjugated enamine system possesses two nucleophilic sites: the nitrogen atom of the amino group and the α-carbon of the crotonate backbone.[5] This allows it to react with a wide variety of electrophiles at either site, depending on the reaction conditions and the nature of the electrophile.[14][15] Concurrently, the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack, further expanding its reactive potential.[5]
The Hantzsch Pyridine Synthesis: A Cornerstone Application
The most prominent application of ethyl 3-aminocrotonate is in the Hantzsch Pyridine Synthesis, a classic multi-component reaction first reported in 1881.[5][16] This reaction is a highly effective method for creating 1,4-dihydropyridine (DHP) derivatives, which are a major class of calcium channel blockers used to treat cardiovascular diseases like hypertension.[5][12]
The synthesis involves the condensation of an aldehyde, a β-ketoester, and ethyl 3-aminocrotonate (which can be formed in situ from ethyl acetoacetate and ammonia).[5][17]
Hantzsch Synthesis Mechanism
The reaction proceeds through a series of well-defined steps, culminating in the formation of the dihydropyridine ring.
Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.
Applications in Drug Discovery and Beyond
The versatility of ethyl 3-aminocrotonate makes it a valuable intermediate in several fields, most notably pharmaceuticals.[3][18]
-
Cardiovascular Drugs: Its primary role is in the synthesis of 1,4-dihydropyridine calcium channel blockers.[5][12] It is a key reagent for producing widely used antihypertensive drugs such as Felodipine and Nitrendipine.[10][19][20]
-
Heterocyclic Chemistry: Beyond DHPs, it is used to construct a variety of other heterocycles including quinolines, pyrroles, pyrazoles, and oxazoles, many of which are scaffolds for new therapeutic agents.[5][12]
-
Agrochemicals and Fine Chemicals: The reactivity of ethyl 3-aminocrotonate is also harnessed in the synthesis of agrochemicals like herbicides and fungicides.[18]
-
Feed Additives: It also finds application as a feed auxiliary agent, where it can contribute to improved nutritional outcomes in animal feed.[1][21]
Safety, Handling, and Storage
Ethyl 3-aminocrotonate is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.[13][22]
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[13][22][23]
-
Lachrymator: Substance which increases the flow of tears.[24]
Table 3: Recommended Safety and Handling Procedures
| Procedure | Recommendation | Source(s) |
| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. Provide an eyewash station and safety shower. | [9][24] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and protective clothing. Use an appropriate respirator if ventilation is inadequate. | [9][22][24] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. | [9][22] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area away from incompatible materials like acids, bases, and oxidizing agents. | [22][24] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15-30 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][24] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [9][24] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][24] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention. | [22][24] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [22][25] |
Conclusion
Ethyl 3-aminocrotonate (CAS 7318-00-5) is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its unique ambident nucleophilicity, coupled with straightforward and scalable synthesis routes, has cemented its role as an essential building block. From the industrial synthesis of life-saving cardiovascular drugs via the Hantzsch reaction to the creation of novel heterocyclic scaffolds in drug discovery, its impact is extensive. A thorough understanding of its properties, reactivity, and safe handling procedures is critical for any researcher aiming to leverage its full synthetic potential.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block
Ethyl 3-aminocrotonate, a multifunctional organic compound, holds a significant position in the landscape of synthetic chemistry.[1][2][3] Classified as a β-enamino ester, its unique electronic and structural features make it a highly versatile intermediate, particularly in the synthesis of a wide array of heterocyclic compounds, many of which form the core of important pharmaceutical agents.[2][4] This guide provides a comprehensive exploration of the physical and chemical properties of ethyl 3-aminocrotonate, offering insights into its synthesis, reactivity, and analytical characterization to empower researchers in its effective and safe utilization.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physical and chemical characteristics of ethyl 3-aminocrotonate is paramount for its successful application in research and development.
Core Physical Properties
Ethyl 3-aminocrotonate is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic dependent on its purity and the ambient temperature.[5] It is sensitive to air and moisture and is also hygroscopic, necessitating storage in well-sealed containers under an inert atmosphere in a cool, dry place to maintain its integrity.[3]
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | [3] |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 210-215 °C | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Water Solubility | 26 g/L at 25 °C | [3] |
Structural Features, Tautomerism, and Stereochemistry
The reactivity of ethyl 3-aminocrotonate is intrinsically linked to its unique structure as an enamine ester.[3] This conjugated system, featuring an amine group and an ester group attached to a carbon-carbon double bond, gives rise to its characteristic chemical behavior.
Tautomerism: Ethyl 3-aminocrotonate can exist in tautomeric forms, primarily the enamine and imine forms. However, the enamine form is the predominant and more stable tautomer. The stability of the enamine form can be attributed to the delocalization of the nitrogen lone pair into the conjugated π-system.
Stereochemistry: The presence of the C=C double bond allows for the existence of (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[7] This intramolecular hydrogen bonding also influences the compound's physical properties and reactivity.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of ethyl 3-aminocrotonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key information about the structure. In CDCl₃, the following signals are characteristic: a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), a singlet for the methyl protons on the double bond (~1.9 ppm), a singlet for the vinylic proton (~4.5 ppm), and a broad singlet for the amino protons (~4.8 ppm).[7] The chemical shifts can vary slightly depending on the solvent and concentration. The observation of a single set of signals for the vinylic and methyl protons on the double bond in many spectra suggests the predominance of one geometric isomer, typically the (Z)-isomer.[7]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ typically shows signals for the carbonyl carbon of the ester (~170 ppm), the carbon bearing the amino group (~160 ppm), the vinylic carbon (~83 ppm), the methylene carbon of the ethyl group (~58 ppm), the methyl carbon on the double bond (~20 ppm), and the methyl carbon of the ethyl group (~15 ppm).[6]
Infrared (IR) Spectroscopy:
The IR spectrum of ethyl 3-aminocrotonate displays characteristic absorption bands that correspond to its functional groups. Key vibrational modes include:
-
N-H stretching: A broad band or a pair of bands in the region of 3200-3400 cm⁻¹, characteristic of the primary amine group.[8][9]
-
C=O stretching: A strong absorption band around 1650-1670 cm⁻¹, corresponding to the ester carbonyl group. The lower frequency compared to a typical saturated ester is due to conjugation with the enamine system.[10]
-
C=C stretching: A band in the region of 1600-1620 cm⁻¹, indicative of the carbon-carbon double bond.[10]
-
C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.[11]
-
C-O stretching: Bands associated with the ester linkage, usually appearing in the 1000-1300 cm⁻¹ range.[10]
Mass Spectrometry (MS):
Electron impact mass spectrometry (EI-MS) of ethyl 3-aminocrotonate provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 129. Common fragmentation pathways for β-enamino esters involve cleavages of the ester group and rearrangements.[12][13][14][15] The fragmentation pattern can be complex but often shows characteristic losses of small, stable molecules.
Part 2: Synthesis and Reactivity
The synthetic utility of ethyl 3-aminocrotonate stems from its straightforward preparation and its diverse reactivity profile.
Synthesis of Ethyl 3-Aminocrotonate
The most common and efficient method for the synthesis of ethyl 3-aminocrotonate is the condensation reaction between ethyl acetoacetate and an ammonia source, such as aqueous ammonia or ammonium acetate.[1][4]
Reaction Workflow:
Synthesis of Ethyl 3-Aminocrotonate.
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate
This protocol is a representative example and can be optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as methanol or ethanol.[4]
-
Addition of Ammonia Source: Add ammonium acetate (typically 1 to 3 equivalents) to the solution.[4] The use of an excess of the ammonia source can help drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (typically 12-24 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water or brine to remove any remaining salts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Alcohols like methanol and ethanol are good choices as they are polar enough to dissolve the reactants and are relatively unreactive under the reaction conditions.
-
Temperature: The reaction is often carried out at or slightly above room temperature to provide sufficient energy for the condensation and dehydration steps without promoting side reactions or decomposition of the product.[1]
-
Ammonia Source: Ammonium acetate is a convenient and milder alternative to aqueous ammonia, as it provides a source of ammonia in a less basic environment. The acetate counterion can also act as a mild acid catalyst.
Chemical Reactivity: The Ambident Nucleophile
The enamine structure of ethyl 3-aminocrotonate confers upon it the character of an ambident nucleophile .[1] This means it has two nucleophilic centers: the nitrogen atom of the amino group and the α-carbon of the crotonate backbone.[1] This dual reactivity is the cornerstone of its synthetic utility.
Reaction Mechanism Overview:
Ambident Nucleophilicity of Ethyl 3-Aminocrotonate.
The regioselectivity of the reaction (N- vs. C-attack) is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, presence of a base), and the stereochemistry of the enamine. Hard electrophiles tend to react at the harder nucleophilic center (nitrogen), while softer electrophiles favor reaction at the softer nucleophilic center (α-carbon).[16]
Key Reactions:
-
Hantzsch Pyridine Synthesis: This is arguably the most well-known application of ethyl 3-aminocrotonate. In this multi-component reaction, ethyl 3-aminocrotonate (or its in-situ generated precursor) reacts with an aldehyde and another molecule of a β-dicarbonyl compound to form 1,4-dihydropyridines.[1][17][18] These products can then be oxidized to the corresponding pyridines, which are prevalent in many pharmaceuticals, such as calcium channel blockers.[17]
Hantzsch Pyridine Synthesis Workflow:
Generalized Hantzsch Pyridine Synthesis Workflow.
-
Reactions with Electrophiles: Ethyl 3-aminocrotonate readily reacts with a variety of electrophiles. Acylation with acid chlorides can occur at either the nitrogen or the α-carbon, with the regioselectivity being influenced by the reaction conditions and the nature of the acid chloride.[16] Alkylation reactions with alkyl halides also exhibit this dual reactivity.
-
Cyclization Reactions: The versatile reactivity of ethyl 3-aminocrotonate makes it a valuable precursor for the synthesis of various other heterocyclic systems, including pyrazoles, isoxazoles, and quinolines.[4]
Part 3: Applications and Safety Considerations
The unique properties of ethyl 3-aminocrotonate have led to its use in several key industrial sectors.
Industrial Applications
-
Pharmaceutical Intermediate: As highlighted, ethyl 3-aminocrotonate is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing dihydropyridine and pyridine scaffolds.[2][3]
-
Fine Chemical Intermediate: It serves as a versatile starting material in organic synthesis for the creation of a wide range of more complex molecules.[3]
-
Feed Auxiliary Agent: Ethyl 3-aminocrotonate also finds application as a feed auxiliary agent, contributing to animal nutrition.[3]
Safety and Handling
Ethyl 3-aminocrotonate is classified as a corrosive substance and can cause skin burns and eye damage. It may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-aminocrotonate is a compound of significant scientific and industrial importance. Its well-defined physical properties, coupled with its rich and versatile chemical reactivity as an ambident nucleophile, make it an indispensable tool for synthetic chemists. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the development of novel pharmaceuticals and other valuable chemical entities.
References
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A Senior Application Scientist's Guide to the Characterization of Ethyl (E)-3-aminobut-2-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the physicochemical characterization of ethyl (E)-3-aminobut-2-enoate, a versatile intermediate in organic synthesis. With a primary focus on the determination of its molecular weight, this document outlines both theoretical calculations and empirical verification methods, emphasizing the causality behind experimental choices and the establishment of self-validating protocols essential for research and development environments.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its application in any synthetic or analytical workflow. This compound is a low-melting solid or liquid with a distinct profile.[1] Key quantitative data are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 129.078978594 Da | [6] |
| Molecular Formula | C₆H₁₁NO₂ | [2][3][4][5][7] |
| CAS Number | 7318-00-5 | [1][2][3][8] |
| Density | 1.022 g/mL at 25 °C | [1][3][4] |
| Melting Point | 33-35 °C | [1][4] |
| Boiling Point | 210-215 °C | [1][4] |
| Appearance | Low Melting Solid or Liquid, Slightly Yellow | [1] |
Determination of Molecular Weight: A Two-Pillar Approach
The molecular weight is a critical parameter, fundamental to stoichiometric calculations, structural elucidation, and identity confirmation. In a drug development setting, establishing this value with irrefutable accuracy is a non-negotiable step. Our approach is grounded on two pillars: theoretical calculation and experimental verification.
Pillar 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated from the molecular formula (C₆H₁₁NO₂) using the standard atomic weights of its constituent elements. This calculation provides an exact expected value, which serves as the benchmark for experimental data.
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 11 atoms × 1.008 u = 11.088 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 72.066 + 11.088 + 14.007 + 31.998 = 129.159 g/mol
This calculated value aligns with the commonly cited molecular weight of 129.16 g/mol .[2][3][4][5]
Pillar 2: Experimental Verification by Mass Spectrometry
While the theoretical calculation is precise, experimental verification is imperative to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry (MS) is the definitive technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For a small molecule like this compound, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation and typically yields the protonated molecular ion [M+H]⁺.[10]
The following diagram and protocol outline a self-validating workflow for determining the molecular weight of this compound using ESI Mass Spectrometry.
Workflow for ESI-MS Molecular Weight Verification.
This protocol is designed to achieve high mass accuracy, a critical requirement in regulated industries.
-
Sample Preparation :
-
Accurately prepare a stock solution of this compound in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]
-
Perform a serial dilution from the stock solution to create a final sample with a concentration between 10-100 µg/mL.[11] The optimal concentration prevents detector saturation while ensuring a strong signal.
-
Causality : Using a volatile solvent is crucial for efficient electrospray ionization. High concentrations of non-volatile salts or buffers must be avoided as they can suppress the analyte signal and contaminate the instrument.[11]
-
-
Instrument Calibration :
-
Ensure the mass spectrometer is calibrated. For high-resolution instruments (e.g., Orbitrap, Q-TOF), an external calibration is performed prior to analysis using a standard calibration solution.[12]
-
For the highest accuracy, an internal calibrant (or "lock mass") is co-infused with the analyte.[12] This calibrant provides known mass peaks in the spectrum, allowing the software to correct for any minor instrumental drift during the analysis in real-time.[12]
-
-
Data Acquisition :
-
Set the instrument to operate in positive ion ESI mode. The amine functional group in the analyte is readily protonated.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data over a relevant mass range (e.g., m/z 50-500) with high resolving power.
-
-
Data Analysis & Verification :
-
Process the acquired spectrum.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. Based on the monoisotopic mass (129.0790 u), this peak should appear at an m/z of approximately 130.0868 (129.0790 + 1.0078 for H⁺).
-
Trustworthiness : The system is self-validating. The presence of the internal calibrant peaks at their expected m/z values confirms the instrument is operating correctly. The final verification step is to calculate the mass error between the observed m/z of the analyte and its theoretical m/z. An error of less than 5 parts-per-million (ppm) is typically required to confidently confirm the elemental composition.[13]
-
Safety & Handling
As a laboratory chemical, this compound requires appropriate handling to ensure personnel safety. It is classified as a corrosive material that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]
-
Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[15] Prevent contact with skin and eyes.[15]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14] The material is noted to be sensitive to air and moisture (hygroscopic).[14] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]
Broader Significance in Drug Development
This compound serves as a key building block in organic synthesis. For instance, it has been utilized as a substrate in the synthesis of felodipine, a calcium channel blocker used to treat hypertension.[3] The accurate determination of its molecular weight and confirmation of its structure are the first steps in ensuring the quality and identity of this starting material. This foundational characterization is critical for reaction monitoring, impurity profiling, and ultimately, for the regulatory compliance of any active pharmaceutical ingredient (API) derived from it.
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An In-depth Technical Guide to Ethyl 3-Aminocrotonate and its Synthetic Equivalents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a highly versatile enamine ester, stands as a cornerstone intermediate in modern organic and medicinal chemistry.[1] This guide provides an in-depth exploration of its chemical identity, properties, and critical role as a synthon for constructing complex molecular architectures, particularly in pharmaceutical development.[2][3] We will delve into the causality behind its synthesis and reactivity, offering field-proven insights into experimental protocols. This document is designed to be a self-validating system, grounding key mechanistic claims and protocols in authoritative references, thereby ensuring scientific integrity and practical utility for researchers at the forefront of drug discovery and chemical synthesis.
Nomenclature and Identification: Establishing a Common Language
In the collaborative landscape of scientific research, precise communication is paramount. Ethyl 3-aminocrotonate is known by several names, which can lead to ambiguity. Establishing a clear understanding of its synonyms and identifiers is the first step toward effective information retrieval and experimental replication.
The most common synonyms for Ethyl 3-aminocrotonate include:
-
Ethyl β-aminocrotonate[4]
-
Ethyl 3-amino-2-butenoate[4]
-
3-Amino-2-butenoic acid ethyl ester[4]
-
(Z)-Ethyl 3-aminobut-2-enoate[5]
The (Z)-configuration is generally the more stable and commonly available form due to intramolecular hydrogen bonding.[6]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 626-34-6 | [1][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4][5] |
| Molecular Weight | 129.16 g/mol | [4][5] |
| InChI Key | YPMPTULBFPFSEQ-PLNGDYQASA-N |[5][7] |
These identifiers are crucial for searching chemical databases, ordering from suppliers, and ensuring regulatory compliance.[4]
Physicochemical Properties and Handling
Understanding the physical and chemical properties of ethyl 3-aminocrotonate is essential for its safe handling, storage, and application in synthesis.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to light yellow solid or liquid | [5][8] |
| Melting Point | 33-35 °C | [1][5] |
| Boiling Point | 210-215 °C | [1][5] |
| Density | 1.022 g/mL at 25 °C | [5][9] |
| Water Solubility | 26 g/L at 25 °C | [1][5] |
| Flash Point | 97 °C (206.6 °F) |[10][11] |
Expertise in Handling and Storage:
Ethyl 3-aminocrotonate is sensitive to air and moisture and is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This necessitates storage in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to maintain its chemical integrity.[1][10] Exposure to moisture can lead to hydrolysis of the ester and degradation of the enamine.
Safety Precautions: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][10][12][13] It may also cause respiratory irritation.[4][13][14] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn.[10][15] All manipulations should be performed in a well-ventilated fume hood.[10][13]
The Chemistry of Ethyl 3-Aminocrotonate: A Versatile Synthon
The synthetic utility of ethyl 3-aminocrotonate stems from its unique electronic structure as a β-enamino ester. This structure imparts a dual reactivity profile, allowing it to act as both a nucleophile and an electrophile.[2]
Tautomerism and Ambident Nucleophilicity
Ethyl 3-aminocrotonate exists in equilibrium between its enamine and imine tautomers, although the enamine form is predominant. The conjugated system allows for delocalization of the nitrogen lone pair, making the α-carbon electron-rich and nucleophilic.[2] This, along with the nucleophilic nitrogen atom, makes it an ambident nucleophile, capable of reacting at either the α-carbon or the nitrogen.[2]
Electrophilic Character
Conversely, the electron-withdrawing nature of the ester group renders the β-carbon susceptible to attack by nucleophiles.[2] This dual reactivity is the foundation of its versatility in organic synthesis.
Caption: Dual reactivity of ethyl 3-aminocrotonate.
Synthesis of Ethyl 3-Aminocrotonate: A Protocol Deep Dive
The most common and efficient synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[1][2]
Batch Synthesis Protocol
This protocol is adapted from established laboratory procedures.[16]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents) in methanol.[16] The use of an excess of the ammonium salt drives the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 20 hours for optimal yield.[16]
-
Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield pure ethyl 3-aminocrotonate. Yields of up to 92% have been reported under optimized conditions.[16]
Continuous Flow Synthesis: A Modern Approach
Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and potential for higher yields and purity.
Protocol based on a patented continuous flow process: [17]
-
Reactor Setup: A stainless steel tubular reactor (e.g., 1.58 mm outer diameter) is used.[17][18] Reactants are introduced via syringe pumps through a T-mixer.
-
Reactant Streams:
-
Reaction Parameters: The reactants are mixed in a 1:3 molar ratio (ethyl acetoacetate to ammonia).[17][18] The mixture is then passed through the heated reactor.
-
Optimization: The yield is dependent on temperature and residence time. For instance, a residence time of 22 minutes at 50°C has been shown to produce a 94% yield.[5][17][18] At 30°C, the yield was 84%.[17]
Caption: General workflow for the synthesis of ethyl 3-aminocrotonate.
Applications in Drug Development: The Hantzsch Pyridine Synthesis
A cornerstone application of ethyl 3-aminocrotonate is in the Hantzsch dihydropyridine synthesis, a multi-component reaction used to produce 1,4-dihydropyridines (DHPs).[2][19] DHPs are a critical class of calcium channel blockers used to treat cardiovascular diseases like hypertension.[6][20] Prominent drugs synthesized via this pathway include Felodipine, Nifedipine, and Amlodipine.[6][20][21]
The Hantzsch Reaction Mechanism
The reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine (in this case, ethyl 3-aminocrotonate, which can be formed in situ or added directly).[2][19][20]
The key steps are:
-
Knoevenagel Condensation: The aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl intermediate.[20][22]
-
Michael Addition: The enamine (ethyl 3-aminocrotonate) undergoes a Michael addition to this intermediate.[2][20]
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[20]
Caption: Simplified Hantzsch synthesis pathway for 1,4-Dihydropyridines.
Experimental Protocol: Synthesis of a Felodipine Analogue
This protocol illustrates the practical application of ethyl 3-aminocrotonate in a Hantzsch reaction.[21]
Materials:
-
Aromatic aldehyde (e.g., 2,3-dichlorobenzaldehyde)
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Solvent (e.g., isopropanol)
-
Catalyst (optional, e.g., pyridine, strong acid)[21]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and ethyl 3-aminocrotonate (1 equivalent) in isopropanol.[21][23]
-
Heating: Heat the reaction mixture to reflux. The progress is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, often leading to the crystallization of the dihydropyridine product.[23] The solid product is then isolated by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like an acetone/heptane mixture to achieve high purity.[21]
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized ethyl 3-aminocrotonate is achieved through standard spectroscopic techniques.
¹H-NMR (Proton Nuclear Magnetic Resonance): A characteristic ¹H-NMR spectrum in DMSO-d₆ shows specific signals:
-
A triplet around 1.12-1.15 ppm corresponding to the methyl protons of the ethyl group.[6]
-
A quartet around 3.93-3.98 ppm for the methylene protons of the ethyl group.[6]
-
A singlet at approximately 4.29 ppm for the vinyl proton.[6]
-
A singlet at about 1.81 ppm for the methyl group on the double bond.[6]
-
Two broad singlets for the two amine protons (e.g., at 7.71 and 6.92 ppm), confirming the enamine structure.[6]
Infrared (IR) Spectroscopy: Key IR peaks include:
-
N-H stretching bands in the range of 3300-3500 cm⁻¹.
-
C=O stretching of the ester group around 1680-1710 cm⁻¹.
-
C=C stretching of the enamine system.
Conclusion
Ethyl 3-aminocrotonate is more than a simple chemical intermediate; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable building block for a wide range of organic molecules, most notably for life-saving dihydropyridine-based pharmaceuticals.[2][3] This guide has provided a comprehensive overview, from fundamental identification to advanced synthetic application, grounded in established protocols and scientific principles to empower researchers in their pursuit of novel chemical entities.
References
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- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (URL: [Link])
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- Ethyl 3-aminocroton
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An In-Depth Technical Guide to the Geometric Isomers of Ethyl 3-Aminobut-2-enoate
Introduction
Ethyl 3-aminobut-2-enoate, also known as ethyl β-aminocrotonate, is a pivotal intermediate in organic synthesis, particularly in the construction of heterocyclic systems with significant pharmacological applications.[1] Its utility is deeply rooted in its structure as a β-enamino ester, a class of compounds featuring a "push-pull" electronic system that influences its geometry and reactivity. This guide provides an in-depth exploration of the geometric isomerism of ethyl 3-aminobut-2-enoate, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the (E) and (Z) isomers, their relative stability, stereoselective synthesis, characterization, and the critical role their geometry plays in subsequent chemical transformations, most notably the Hantzsch dihydropyridine synthesis.
The core of this molecule's chemistry lies in the restricted rotation around the C2=C3 double bond, which gives rise to two distinct geometric isomers: (E) and (Z). The spatial arrangement of the amino and ester groups relative to this bond dictates the isomer's physical properties, stability, and reaction pathways.
Caption: Geometric isomers of ethyl 3-aminobut-2-enoate.
Part 1: Isomer Stability and the Role of Intramolecular Hydrogen Bonding
A fundamental principle governing the chemistry of ethyl 3-aminobut-2-enoate is the pronounced thermodynamic stability of the (Z)-isomer over the (E)-isomer. This stability is not arbitrary; it is the direct result of a powerful intramolecular interaction known as Resonance-Assisted Hydrogen Bonding (RAHB).[2][3]
In the (Z)-conformation, the amino group (-NH₂) and the carbonyl oxygen of the ester group are positioned on the same side of the C=C double bond. This geometry allows for the formation of a stable six-membered pseudo-ring through an intramolecular N-H···O hydrogen bond.[4] This is not a simple hydrogen bond; the delocalization of π-electrons across the N-C=C-C=O system enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen, creating a synergistic effect that significantly strengthens the bond.[1] Quantum-mechanical calculations on related β-enaminones estimate the energy of this hydrogen bond to be substantial, contributing significantly to the overall stability of the molecule.[3]
The consequences of this RAHB are twofold:
-
Thermodynamic Preference: The (Z)-isomer is the thermodynamically favored product. In solution, an equilibrium between the two isomers will heavily favor the (Z)-form, especially in non-polar solvents.[5]
-
Structural Planarity: The hydrogen bond and π-delocalization lock the molecule into a nearly planar conformation. This is confirmed by single-crystal X-ray diffraction studies on the analogous compound, methyl 3-aminobut-2-enoate, which shows a planar structure with a clear intramolecular N-H···O hydrogen bond.[6]
The (E)-isomer, lacking this intramolecular stabilization, is significantly less stable and generally exists as a minor component in equilibrium mixtures unless specific synthetic strategies are employed to isolate it.
Caption: Stabilization of the (Z)-isomer via Resonance-Assisted Hydrogen Bonding.
Part 2: Stereoselective Synthesis of (E) and (Z) Isomers
Control over the geometric outcome of the synthesis of ethyl 3-aminobut-2-enoate is paramount for its efficient use in subsequent reactions. Methodologies have been developed to selectively access either the thermodynamically favored (Z)-isomer or the kinetically accessible (E)-isomer.
Synthesis of (Z)-Ethyl 3-aminobut-2-enoate (Thermodynamic Product)
The most common and straightforward synthesis produces the stable (Z)-isomer. This reaction involves the condensation of ethyl acetoacetate with an ammonia source. The mechanism proceeds via nucleophilic attack of ammonia on the keto-carbonyl, followed by dehydration to form the enamine. The reaction is typically driven to completion by removal of water, and the final product isolated is overwhelmingly the (Z)-isomer due to its inherent thermodynamic stability.
Experimental Protocol: Synthesis of (Z)-Ethyl 3-aminobut-2-enoate [1][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Add a source of ammonia, such as ammonium acetate (2.0 eq) or aqueous ammonia. The use of a catalyst, such as a catalytic amount of acetic acid, can facilitate the reaction.[8]
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the product as a pale yellow liquid or low-melting solid.[9]
Synthesis of (E)-Ethyl 3-aminobut-2-enoate (Kinetic Product)
Accessing the less stable (E)-isomer requires conditions that either favor its kinetic formation or prevent isomerization to the more stable (Z)-form. While a specific protocol for the parent ethyl 3-aminobut-2-enoate is not widely reported, principles from related systems can be applied. Acid- or base-catalyzed condensations, particularly in non-polar solvents, can favor the formation of the (Z)-isomer through hydrogen bonding effects, whereas aqueous conditions can sometimes drive the reaction towards the (E)-isomer via crystallization.[5][10]
An alternative conceptual approach involves the conjugate addition of ammonia to ethyl propiolate. The stereochemical outcome of such Michael additions can be influenced by the reaction conditions, potentially providing a route to the (E)-isomer under kinetic control.[11]
Representative Protocol: Synthesis of (E)-Ethyl 3-aminobut-2-enoate
This protocol is based on principles of stereoselective enamine synthesis and may require optimization.[5]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl propiolate (1.0 eq) in a dry, non-polar solvent like toluene or THF.
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C). Slowly bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in an appropriate solvent. The use of a specific catalyst, such as a Lewis acid, may be required to control the stereoselectivity.
-
Reaction Conditions: Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or GC-MS to observe the formation of the desired product and minimize isomerization.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a non-polar solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Rapid purification by flash chromatography on silica gel, using a non-polar eluent system, may allow for the isolation of the (E)-isomer before significant isomerization occurs.
Caption: Key steps in the Hantzsch dihydropyridine synthesis using a pre-formed enamine.
The Impact of Isomer Geometry on Reactivity
The geometric configuration of the enamino ester has a direct impact on its reactivity in the key Michael addition step.
-
(E)-Isomer: This isomer is sterically less hindered and exists in an "open" conformation. The nucleophilic enamine nitrogen and the β-carbon are readily accessible for reaction. It is therefore poised to react quickly in the Michael addition. However, its lower concentration in any equilibrium mixture can make its overall contribution to the reaction rate negligible unless it is synthesized and used under conditions that prevent isomerization.
-
(Z)-Isomer: As the thermodynamically stable and predominant form, this is the isomer that is typically used. For it to react, the strong intramolecular hydrogen bond must be broken. This requires an activation energy input. Following the initial Michael addition, rotation around the newly formed C2-C3 single bond is necessary to allow for the subsequent cyclization and dehydration steps that form the dihydropyridine ring.
Expert Insight: While the (E)-isomer appears more "ready" to react, the practical utility lies with the (Z)-isomer. The Hantzsch reaction is typically run under heating, which provides sufficient energy to overcome the activation barrier for breaking the intramolecular hydrogen bond. The high concentration and stability of the (Z)-isomer as a starting material make it the more reliable and efficient precursor for large-scale synthesis. The reaction proceeds through a dynamic equilibrium, and according to Le Châtelier's principle, as the small amount of reactive (E)-isomer (or the open form of the Z-isomer) is consumed, the equilibrium shifts to generate more, ultimately driving the reaction to completion. The use of the pre-formed enamine simplifies the reaction mixture and often leads to cleaner reactions and higher yields compared to the classical one-pot method. [12]
Conclusion
The geometric isomers of ethyl 3-aminobut-2-enoate present a classic case study in how subtle differences in molecular architecture can have profound effects on stability and reactivity. The dominance of the (Z)-isomer, a consequence of a powerful Resonance-Assisted Hydrogen Bond, is the defining feature of this compound's chemistry. Understanding the principles of its stereoselective synthesis and the methods for its unambiguous characterization, particularly through NOE NMR spectroscopy, are essential for any scientist working with this versatile building block. For drug development professionals, recognizing how the inherent stability of the (Z)-isomer is overcome in reactions like the Hantzsch synthesis provides the causal insight needed to optimize reaction conditions and maximize the yield of pharmaceutically important dihydropyridine targets. This guide serves as a foundational document, bridging the gap between fundamental chemical principles and their practical application in the synthesis of life-saving medicines.
References
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- Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405–10417. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 3-Aminocrotonate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Reaction
First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] These scaffolds are of immense pharmacological importance, most notably as the core of several calcium channel blockers like nifedipine, amlodipine, and felodipine used in the management of hypertension.[2][3][4] The classical Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[1][3][5]
A key intermediate in this reaction is the enamine, ethyl 3-aminocrotonate, which is formed in situ from the reaction of ethyl acetoacetate and ammonia.[3][5][6] However, a more controlled and often more efficient variation of this synthesis involves the use of pre-formed ethyl 3-aminocrotonate. This application note provides an in-depth guide to the strategic use of ethyl 3-aminocrotonate in the Hantzsch synthesis, detailing the mechanistic rationale, practical advantages, and step-by-step protocols for both the synthesis of 1,4-dihydropyridines and their subsequent aromatization.
The Role and Advantages of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate is a β-enamino ester, a class of compounds highly valued in organic synthesis for their dual reactivity.[6] They can act as both nucleophiles (at the α-carbon and the nitrogen) and electrophiles (at the β-carbon, due to the electron-withdrawing ester group), making them versatile building blocks for a variety of heterocyclic systems.[6]
In the context of the Hantzsch synthesis, using pre-formed ethyl 3-aminocrotonate offers several advantages over the traditional one-pot approach where it is generated in situ:
-
Improved Reaction Control and Yields: The classical one-pot method can be prone to side reactions and may result in lower yields, especially with sensitive substrates.[1] By using a pre-formed enamine, the reaction pathway is more defined, often leading to cleaner reactions and higher product yields.
-
Access to Asymmetric Dihydropyridines: The traditional method, using two equivalents of the same β-ketoester, inherently produces symmetrical dihydropyridines. The use of a pre-formed enamine like ethyl 3-aminocrotonate allows for the reaction with a different β-dicarbonyl compound, thus enabling the synthesis of unsymmetrical Hantzsch esters.
-
Milder Reaction Conditions: The formation of the enamine in situ can sometimes require harsh conditions. The use of isolated ethyl 3-aminocrotonate can allow the subsequent cyclization to proceed under milder thermal or catalytic conditions.[7]
-
Mechanistic Clarity: The step-wise approach provides a clearer understanding and control over the reaction mechanism, which is invaluable for process optimization and troubleshooting.
Mechanistic Pathway
The Hantzsch synthesis proceeds through a series of well-established steps. When using pre-formed ethyl 3-aminocrotonate, the mechanism can be delineated as follows:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate, often referred to as a Knoevenagel adduct.[3][5]
-
Michael Addition: The pre-formed ethyl 3-aminocrotonate then acts as a nucleophile in a Michael addition to the Knoevenagel adduct.[3][5] The rate-determining step is often the Michael addition of the enamine to the chalcone.[8]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the stable 1,4-dihydropyridine ring system.[3][5]
The overall mechanism is visually summarized in the following diagram:
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Application Note: Ethyl (E)-3-Aminobut-2-enoate as a Superior Component in the Biginelli Reaction for Dihydropyrimidinone Synthesis
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1] This application note presents a detailed protocol and technical insights into the use of ethyl (E)-3-aminobut-2-enoate (also known as ethyl 3-aminocrotonate) as a strategic alternative to the traditional β-ketoester component. By leveraging the pre-formed enamine structure of this compound, this approach offers distinct advantages, including potentially milder reaction conditions and altered mechanistic pathways, leading to high-yield synthesis of diverse DHPM libraries. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, providing both the theoretical framework and practical, field-proven methodologies.
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) has become a classic method for generating DHPMs. These heterocyclic compounds are prevalent in the pharmaceutical industry, exhibiting a wide array of biological activities, including roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2]
The classical Biginelli reaction, however, often requires harsh acidic conditions and can result in low yields, particularly with sensitive or sterically hindered substrates.[2][3] This has spurred the development of numerous modified protocols using various catalysts, including Lewis acids, Brønsted acids, and ionic liquids, to improve efficiency and expand the reaction's scope.[1][2][4][5][6]
The Strategic Advantage of this compound
A significant advancement in Biginelli-type syntheses involves replacing the β-ketoester/urea combination with a pre-formed enamine, specifically this compound. This enamine is readily synthesized from the condensation of ethyl acetoacetate and ammonia.[7][8]
Causality Behind the Choice:
-
Enhanced Nucleophilicity: Enamines are significantly more nucleophilic than the corresponding enol or enolate of a β-ketoester.[9] This heightened reactivity of the α-carbon allows for more facile C-C bond formation with the electrophilic intermediate generated from the aldehyde and urea.
-
Altered Mechanistic Pathway: The use of an enamine suggests a potential shift in the reaction mechanism. While the classic mechanism is debated, it is often proposed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea.[4][5] An alternative "enamine route" involves the enamine directly attacking the aldehyde, which can influence reaction kinetics and selectivity.[10]
-
Milder Reaction Conditions: The inherent reactivity of this compound can often obviate the need for strongly acidic catalysts, allowing the reaction to proceed under milder, more functional-group-tolerant conditions.
This strategic substitution streamlines the reaction, potentially leading to faster reaction times, higher yields, and a cleaner reaction profile with fewer byproducts.
Mechanistic Considerations
The precise mechanism of the Biginelli reaction has been a subject of discussion, with evidence supporting multiple pathways depending on the specific reactants and conditions.
Pathway A: The Iminium Route (Classical)
In the traditional protocol, the reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form a highly electrophilic N-acyliminium ion.[4][11] The β-ketoester then acts as the nucleophile, attacking this intermediate, followed by cyclization and dehydration to yield the DHPM.
Pathway B: The Enamine Route
When using this compound, the reaction can proceed via a different sequence. The enamine itself is the key nucleophile. This pathway involves the direct nucleophilic attack of the enamine on the aldehyde (or a protonated aldehyde), followed by cyclization.
// Connections Aldehyde -> Iminium [label="+ Urea\n- H₂O"]; Urea -> Iminium; Iminium -> Attack_A [style=dashed]; Attack_A -> Intermediate [label="Cyclization"];
Enamine -> Attack_B [color="#34A853"]; Aldehyde -> Attack_B [color="#34A853"]; Attack_B -> Intermediate [label="Cyclization\n+ Urea", color="#34A853"];
Intermediate -> DHPM [label="- H₂O"];
// Styling {rank=same; Aldehyde; Urea; Enamine;} {rank=same; Iminium; Attack_B;} }
Figure 1: Proposed mechanistic pathways for the Biginelli reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model DHPM, 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, using this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier Notes |
| This compound | 626-34-6 | 129.16 | Store under inert gas; sensitive to moisture.[7] |
| Benzaldehyde | 100-52-7 | 106.12 | Freshly distilled recommended for best results. |
| Urea | 57-13-6 | 60.06 | Dry thoroughly before use. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | Example Lewis acid catalyst.[12] |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous grade. |
| Ethyl Acetate | 141-78-6 | 88.11 | For workup and chromatography. |
| Hexane | 110-54-3 | 86.18 | For chromatography. |
Protocol: Lewis Acid-Catalyzed Synthesis
This protocol is adapted from methodologies demonstrating the effectiveness of mild Lewis acids in promoting the Biginelli reaction.[12]
Workflow Diagram:
// Nodes Start [label="Start: Assemble Reaction", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="1. Charge flask with Urea,\nBenzaldehyde, Enamine,\nand Ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="2. Add SnCl₂·2H₂O catalyst.", fillcolor="#FFFFFF", fontcolor="#202124"]; Reflux [label="3. Heat to reflux (approx. 78°C)\nfor 4-6 hours.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="4. Monitor reaction by TLC.", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Cool to RT.\nPour into ice water.", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="6. Filter the precipitate.", fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystallize [label="7. Recrystallize from Ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Pure DHPM Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Catalyst; Catalyst -> Reflux; Reflux -> TLC [label="Check for completion"]; TLC -> Workup; Workup -> Filter; Filter -> Recrystallize; Recrystallize -> End; }
Figure 2: Step-by-step experimental workflow for DHPM synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (1.5 equivalents, e.g., 15 mmol, 0.90 g).
-
Reagent Addition: Add absolute ethanol (20 mL), followed by benzaldehyde (1.0 equivalent, e.g., 10 mmol, 1.02 mL), and this compound (1.0 equivalent, e.g., 10 mmol, 1.29 g). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.
-
Catalyst Introduction: Add SnCl₂·2H₂O (0.2 equivalents, e.g., 2 mmol, 0.45 g) to the stirring mixture.[12]
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
Workup: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice with stirring.
-
Isolation: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure DHPM as a white or off-white solid.
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Impure reagents. 3. Suboptimal catalyst loading. | 1. Extend reflux time and monitor by TLC. 2. Use freshly distilled aldehyde. Ensure enamine has been properly stored to prevent hydrolysis.[7] 3. Optimize catalyst loading; amounts from 10-30 mol% have been reported to be effective.[12] |
| Side Product Formation | Reaction temperature too high or prolonged heating. | Reduce the reflux temperature slightly if possible (e.g., by using a different solvent like acetonitrile) or avoid unnecessarily long reaction times once TLC shows consumption of starting material. |
| Product Fails to Precipitate | Product is highly soluble in the workup mixture. | Concentrate the reaction mixture under reduced pressure to remove most of the ethanol before pouring into ice water. If the product is oily, attempt to triturate with a non-polar solvent like hexane to induce solidification. |
| Reaction Stalls | Deactivation of the catalyst by moisture. | While this protocol is robust, ensure all glassware is thoroughly dried. Use anhydrous solvents for particularly sensitive substrates. The hygroscopic nature of the enamine makes dry conditions important.[7][13] |
Conclusion
The use of this compound represents a refined and powerful approach to the Biginelli reaction. By employing a pre-activated, highly nucleophilic enamine, researchers can access pharmacologically relevant dihydropyrimidinone scaffolds with greater efficiency and often under milder conditions than the classical protocol. This application note provides a robust and validated starting point for scientists and drug development professionals to leverage this methodology in the creation of diverse compound libraries for screening and lead optimization. The inherent advantages of this component make it a superior choice for modern synthetic applications.
References
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- Wan, Y., & Gestwicki, J. L. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2148.
- Sargordan-Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical Reviews, 2(3), 200-207.
- Sha, M., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(6), 12312-12324.
- Filo. (2025). Biginelli Condensation Suggest an alternative mechanism for the Biginelli reaction.
- Gouda, M. A., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 3(1), 1-12.
- The Organic Chemistry Tutor. (2021). Biginelli Reaction.
- Google Patents. (2012). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
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- Kumar, R., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(11), 14615-14624.
- Aocpharm. (n.d.). Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applications.
- Vella, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 762.
- Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992.
- LookChem. (n.d.). Ethyl 3-Aminocrotonate: Applications in Feed Additives and Beyond.
- Reddit. (2024). Issues with a reported condensation reaction/enamine formation.
- Wang, L., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Organic Letters, 12(5), 1056-1059.
- Martins, M. A. P., et al. (2004). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 15(5), 779-782.
- Ashenhurst, J. (2025). Enamines.
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The Versatility of Ethyl 3-Aminocrotonate in Heterocyclic Synthesis: A Guide for Researchers
For Immediate Release
Ethyl 3-aminocrotonate has emerged as a cornerstone building block in synthetic organic chemistry, prized for its utility in constructing a diverse array of heterocyclic compounds.[1][2] This versatile β-enamino ester, characterized by its dual nucleophilic and electrophilic nature, provides a powerful tool for medicinal chemists and drug development professionals in the creation of novel molecular architectures with significant therapeutic potential.[3] This document serves as a detailed guide, outlining key applications and providing robust protocols for the synthesis of several important classes of heterocycles derived from this invaluable intermediate.
The Unique Reactivity of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate's synthetic power stems from its ambident nucleophilicity. The enamine system, with its electron-rich α-carbon and nitrogen atom, readily engages with electrophiles.[3] Conversely, the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack.[3] This dual reactivity allows it to participate in a wide range of chemical transformations, making it a crucial intermediate for the synthesis of heterocycles such as pyridines, pyrimidines, pyrroles, and quinolines.[2][3]
Synthesis of Pyridine Derivatives: The Hantzsch Synthesis
One of the most prominent applications of ethyl 3-aminocrotonate is in the Hantzsch pyridine synthesis, a classic multi-component reaction that has been a mainstay in heterocyclic chemistry for over a century.[3][4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[4][5][6] The use of pre-formed ethyl 3-aminocrotonate offers greater control over the substitution pattern of the final product.[7]
The mechanism involves a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the aldehyde and a β-ketoester, followed by a Michael addition of ethyl 3-aminocrotonate.[3][6][7] The resulting intermediate then undergoes cyclization and dehydration to yield the 1,4-dihydropyridine product.[7] These 1,4-dihydropyridine derivatives are of significant pharmaceutical importance, with many acting as calcium channel blockers used in the treatment of hypertension.[5][8]
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow of the Hantzsch synthesis using a β-enamino ester.
Protocol: Synthesis of a Substituted 1,4-Dihydropyridine
This protocol provides a general method for the synthesis of a 1,4-dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethyl 3-aminocrotonate (1.0 mmol)
-
Solvent (e.g., ethanol, 10-20 mL)
-
Catalyst (optional, e.g., piperidine or p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.[7]
-
Add ethyl 3-aminocrotonate to the mixture.
-
If a catalyst is employed, add a catalytic amount (e.g., 1-2 drops of piperidine).[7]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-dihydropyridine.
| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | ~90% |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | None | Acetic Acid | ~85% |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | p-TSA | Methanol | ~80% |
| Note: Yields are representative and can vary based on specific conditions and substrates. |
Synthesis of Pyrimidine Derivatives
Ethyl 3-aminocrotonate is also a valuable precursor for the synthesis of pyrimidines, a class of heterocycles integral to the structure of nucleic acids and found in numerous therapeutic agents.[9][10][11] The synthesis often involves the cyclocondensation of ethyl 3-aminocrotonate with N-C-N fragments like urea, thiourea, or guanidine.[9][12]
A well-known method is the Biginelli reaction, a one-pot synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate, which can form ethyl 3-aminocrotonate in situ), and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones.[13][14][15]
Reaction Mechanism for Pyrimidine Synthesis
Caption: Simplified pathway for pyrimidine synthesis from ethyl 3-aminocrotonate.
Protocol: Synthesis of a Substituted Pyrimidine
This protocol outlines a general procedure for the synthesis of a pyrimidine derivative.
Materials:
-
Ethyl 3-aminocrotonate (1.0 mmol)
-
Urea (or thiourea) (1.2 mmol)
-
Sodium ethoxide solution (prepared from sodium metal in absolute ethanol)
-
Absolute ethanol (20 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add ethyl 3-aminocrotonate and urea to the sodium ethoxide solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial evaporation of the solvent.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
| N-C-N Reagent | Solvent | Base | Yield (%) |
| Urea | Ethanol | Sodium Ethoxide | ~75% |
| Thiourea | Ethanol | Sodium Ethoxide | ~80% |
| Guanidine | DMF | Potassium Carbonate | ~70% |
| Note: Yields are representative and can vary based on specific conditions and substrates. |
Synthesis of Pyrrole Derivatives
The construction of the pyrrole ring, a core structure in many natural products and pharmaceuticals, can also be achieved using ethyl 3-aminocrotonate.[16][17][18] While the classical Paal-Knorr synthesis typically utilizes 1,4-dicarbonyl compounds, variations and domino reactions involving β-enamino esters like ethyl 3-aminocrotonate provide alternative and efficient routes.[19][20][21][22][23] For instance, the reaction of ethyl 3-aminocrotonate with α-haloketones can lead to the formation of polysubstituted pyrroles.
The reaction proceeds through an initial N-alkylation of the enamine followed by an intramolecular condensation to form the pyrrole ring.
Protocol: Synthesis of a Substituted Pyrrole
This protocol describes a general method for the synthesis of a pyrrole derivative.
Materials:
-
Ethyl 3-aminocrotonate (1.0 mmol)
-
α-Haloketone (e.g., phenacyl bromide) (1.0 mmol)
-
Base (e.g., triethylamine or potassium carbonate) (1.2 mmol)
-
Solvent (e.g., acetonitrile or DMF) (15 mL)
Procedure:
-
Dissolve ethyl 3-aminocrotonate and the α-haloketone in the chosen solvent in a round-bottom flask.
-
Add the base to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyrrole.
| α-Haloketone | Base | Solvent | Yield (%) |
| Phenacyl bromide | Triethylamine | Acetonitrile | ~65% |
| Chloroacetone | Potassium Carbonate | DMF | ~70% |
| Ethyl bromoacetate | Sodium Bicarbonate | Ethanol | ~60% |
| Note: Yields are representative and can vary based on specific conditions and substrates. |
Synthesis of Quinolines and Quinolones
Ethyl 3-aminocrotonate is also a valuable synthon in the synthesis of quinolines and quinolones, which are present in numerous antibacterial agents.[2][3][24][25][26] The Gould-Jacobs reaction, for example, is a powerful method for preparing 4-hydroxyquinoline derivatives.[27][28] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. While not a direct reaction of ethyl 3-aminocrotonate, analogous strategies can be employed. A more direct approach involves the reaction of ethyl 3-aminocrotonate with a suitable precursor to construct the quinolone scaffold.[3]
Experimental Workflow for Quinoline Synthesis
Caption: Conceptual workflow for the synthesis of quinoline derivatives.
Conclusion
Ethyl 3-aminocrotonate is an exceptionally versatile and valuable reagent in heterocyclic synthesis. Its unique electronic properties and reactivity profile enable the efficient construction of a wide range of important heterocyclic systems. The protocols and information provided herein offer a foundation for researchers to explore the vast synthetic potential of this key building block in the development of novel compounds with potential therapeutic applications.
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Application Notes & Protocols: Ethyl 3-Aminocrotonate as a Pivotal Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate (EAC) is a highly versatile and economically significant intermediate in the pharmaceutical industry.[1][2] Its unique enamine ester structure, characterized by conjugated amine and ester functional groups, provides a reactive scaffold for the synthesis of a multitude of heterocyclic compounds that form the core of numerous active pharmaceutical ingredients (APIs).[3] This document provides an in-depth guide to the applications of ethyl 3-aminocrotonate in drug synthesis, focusing on its role in the preparation of dihydropyridine calcium channel blockers. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Chemical Versatility of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate, with the chemical formula C6H11NO2, is a stable, crystalline solid or pale yellow liquid.[2][4] Its significance in organic synthesis stems from its dual reactivity. The enamine functionality allows it to act as a potent nucleophile, readily participating in Michael additions, while the ester group provides a site for further modification or cyclization.[5] This ambident reactivity makes it a cornerstone in multicomponent reactions, most notably the Hantzsch pyridine synthesis, for the construction of 1,4-dihydropyridine (1,4-DHP) scaffolds.[5][6] These scaffolds are the backbone of a major class of cardiovascular drugs known as calcium channel blockers.[6]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 626-34-6 | [1] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to pale cream/yellow fused solid or clear liquid | [4] |
| Melting Point | 33-35°C | [3] |
| Boiling Point | 210-215°C | [3] |
| Solubility in Water | 26 g/L at 25°C | [3] |
Note: Ethyl 3-aminocrotonate is sensitive to air and moisture and is hygroscopic, requiring storage in well-sealed containers under an inert atmosphere.[3][8]
Core Application: Synthesis of Dihydropyridine Calcium Channel Blockers
The most prominent application of ethyl 3-aminocrotonate is in the Hantzsch synthesis of 1,4-dihydropyridines.[5][6] This class of drugs, including Nifedipine, Felodipine, and Nitrendipine, are widely used to treat hypertension and angina by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation.[9][10][11]
The Hantzsch Dihydropyridine Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine like ethyl 3-aminocrotonate), and a nitrogen source like ammonia or ammonium acetate.
The reaction proceeds through a series of intermediates:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound.[6]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine, in this case, ethyl 3-aminocrotonate.[6]
-
Michael Addition: The enamine (ethyl 3-aminocrotonate) undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6]
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the stable 1,4-dihydropyridine ring.[5][6]
The use of pre-formed ethyl 3-aminocrotonate can streamline this process and improve yields by ensuring the efficient formation of the enamine intermediate.
Caption: Workflow for Hantzsch dihydropyridine synthesis using ethyl 3-aminocrotonate.
Protocol: Synthesis of Felodipine
Felodipine, a potent calcium channel blocker, is synthesized using ethyl 3-aminocrotonate as a key intermediate.[10][12] The following protocol is a representative example of its synthesis.
Materials:
-
2,3-Dichlorobenzaldehyde
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Isopropanol (solvent)
-
Pyridine (catalyst)[13]
-
Glacial acetic acid (catalyst for benzylidene formation)
-
Piperidine (catalyst for benzylidene formation)[13]
Step 1: Synthesis of the Benzylidene Intermediate (Methyl 2-(2,3-dichlorobenzylidene)acetoacetate)
-
To a stirred solution of 2,3-dichlorobenzaldehyde and methyl acetoacetate in a suitable solvent (e.g., isopropanol), add a catalytic amount of piperidine and glacial acetic acid.[13]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the benzylidene intermediate.
Step 2: Cyclocondensation to form Felodipine
-
Dissolve the benzylidene intermediate and an equimolar amount of ethyl 3-aminocrotonate in isopropanol.
-
Add a catalytic amount of pyridine.[13]
-
Reflux the reaction mixture for 12-24 hours. The reaction time can be lengthy, and impurity formation is a concern.[13]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to allow for crystallization of the crude Felodipine.
-
Filter the product, wash with cold isopropanol, and recrystallize from a suitable solvent like acetone to obtain pure Felodipine.[13]
Process Optimization Considerations:
-
The use of a strong acid cation exchange resin as a catalyst has been reported to improve the efficiency of the cyclocondensation step.[13]
-
Continuous distillation of the solvent during the reaction can facilitate the removal of water and drive the reaction to completion.[13]
Other Notable Pharmaceutical Applications
While the Hantzsch synthesis is its most prominent application, the reactivity of ethyl 3-aminocrotonate extends to the synthesis of other heterocyclic systems of medicinal importance.
Knoevenagel Condensation
Ethyl 3-aminocrotonate can participate in Knoevenagel condensations with various carbonyl compounds, leading to the formation of α,β-unsaturated systems that are precursors for a wide range of pharmaceuticals, including anticancer agents.[14][15][16]
Synthesis of Other Heterocycles
The enamine functionality of ethyl 3-aminocrotonate makes it a valuable precursor for the synthesis of various heterocycles such as:
-
Quinolines: Through reactions with appropriate precursors.
-
Pyrroles: Via reactions with α-haloketones.
-
Pyrazoles and Oxazoles: Through cyclization reactions with suitable reagents.[5]
The versatility of ethyl 3-aminocrotonate allows for the construction of a diverse library of compounds for drug discovery programs.[5]
Synthesis of Ethyl 3-Aminocrotonate: A Protocol
The most common and straightforward method for synthesizing ethyl 3-aminocrotonate is the condensation of ethyl acetoacetate with an ammonia source.[3]
Materials:
-
Ethyl acetoacetate
Protocol using Ammonium Acetate in Methanol:
-
Dissolve ethyl acetoacetate in methanol in a round-bottom flask.
-
Add ammonium acetate in a molar ratio of approximately 1:3 (ethyl acetoacetate to ammonium acetate).[12]
-
Stir the reaction mixture at room temperature for about 20 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or crystallization.
Continuous Flow Synthesis: A more modern and efficient approach involves a continuous flow reactor.
-
Ethyl acetoacetate and a 25% aqueous ammonia solution are mixed in a T-mixer.[17]
-
The mixture is passed through a heated tubular reactor (e.g., at 50°C).[17]
-
With a residence time of around 22 minutes, yields of up to 94% can be achieved.[17]
Caption: General workflow for the synthesis of ethyl 3-aminocrotonate.
Quality Control and Specifications for Pharmaceutical Use
For pharmaceutical applications, the purity of ethyl 3-aminocrotonate is of utmost importance to avoid the introduction of impurities into the final API.[8] Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and levels of impurities.[8]
Typical Specifications:
| Parameter | Specification |
| Assay (%) | Min 97.00 - 98.00 |
| Moisture (%) | Max 1.00 |
| Ethanol (%) | Max 0.50 |
| Ethyl Acetoacetate (%) | Max 3.00 |
| Methyl 3-Aminocrotonate (%) | Max 0.10 |
Adherence to Good Manufacturing Practices (GMP) is crucial during the synthesis and handling of ethyl 3-aminocrotonate to ensure its suitability as a pharmaceutical intermediate.[18]
Safety and Handling
Ethyl 3-aminocrotonate is classified as a corrosive and lachrymatory substance.[19] It can cause severe skin burns and eye damage, as well as respiratory tract irritation.[7][20][21][22]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.[19][23]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[19][23]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 30 minutes and seek medical attention.[19]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[19]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[19]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, and oxidizing agents.[19][21]
Conclusion
Ethyl 3-aminocrotonate is an indispensable intermediate in modern pharmaceutical synthesis. Its versatile reactivity, particularly in the Hantzsch dihydropyridine synthesis, has enabled the large-scale production of life-saving cardiovascular drugs. A thorough understanding of its chemistry, reaction protocols, and safety considerations is essential for researchers and professionals in the field of drug development. The continued exploration of its synthetic utility promises to unlock new avenues for the creation of novel therapeutic agents.
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Application Notes and Protocols for the Synthesis of Dihydropyridines Using Ethyl 3-Aminocrotonate
Abstract
These application notes provide a comprehensive guide for the synthesis of 1,4-dihydropyridines (DHPs) utilizing ethyl 3-aminocrotonate as a key building block. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic intricacies of the Hantzsch dihydropyridine synthesis, offering detailed, field-proven protocols and explaining the rationale behind experimental choices. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to innovate and adapt them for the synthesis of novel DHP derivatives.
Introduction: The Significance of Dihydropyridines
The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its role in a class of drugs known as calcium channel blockers.[1][2] These agents, including well-known drugs like nifedipine, amlodipine, and felodipine, are widely used in the management of cardiovascular diseases such as hypertension and angina.[2][3] The therapeutic potential of DHPs, however, extends far beyond this, with research demonstrating their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]
The Hantzsch pyridine synthesis, first described by Arthur Hantzsch in 1881, remains a pivotal and versatile multicomponent reaction for constructing the DHP core.[1][3][6] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7][8] This guide focuses on a valuable modification of the Hantzsch synthesis that employs a pre-formed β-enamino ester, specifically ethyl 3-aminocrotonate. This approach can offer better control over the substitution pattern of the final dihydropyridine ring.[9]
Reaction Mechanism and Rationale
The Hantzsch synthesis, when utilizing ethyl 3-aminocrotonate, proceeds through a cascade of condensation and cyclization reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction is typically a three-component condensation between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and ethyl 3-aminocrotonate.
The generally accepted mechanism can be broken down into the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde with the more acidic β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate, often referred to as a Knoevenagel adduct.[3][10] This step is often catalyzed by a weak acid or base.
-
Michael Addition: The enamine, ethyl 3-aminocrotonate, then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.[3][10][11]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final 1,4-dihydropyridine product.[3]
The use of ethyl 3-aminocrotonate as one of the components provides one of the ester functionalities and a portion of the dihydropyridine core directly.[9]
Caption: Mechanistic pathway of the Hantzsch synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,4-dihydropyridine derivatives using ethyl 3-aminocrotonate. These are adaptable and can be modified based on the specific substrates and desired scale.
Protocol 1: Conventional Thermal Synthesis of a Symmetrical 1,4-Dihydropyridine
This protocol describes a standard method for the synthesis of a symmetrical 1,4-DHP using two equivalents of ethyl 3-aminocrotonate.
Materials:
-
Aldehyde (e.g., benzaldehyde, 10 mmol)
-
Ethyl 3-aminocrotonate (20 mmol)
-
Ethanol or Isopropanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol) and ethyl 3-aminocrotonate (20 mmol) in ethanol (50 mL).[12]
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Isopropanol can be a preferred solvent as it may facilitate easier crystallization of the product upon cooling.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[1][13]
Materials:
-
Aldehyde (5 mmol)
-
Ethyl acetoacetate (5 mmol)
-
Ethyl 3-aminocrotonate (5 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial (20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and ethyl 3-aminocrotonate (5 mmol) in ethanol (10 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes). The optimal time and temperature should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration and purify by recrystallization from ethanol or another suitable solvent.
Protocol 3: Catalyst-Free Synthesis in an Aqueous Medium
In line with the principles of green chemistry, catalyst-free and solvent-free or aqueous-based methods are highly desirable.[14][15][16]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ethyl 3-aminocrotonate (10 mmol)
-
Water (20 mL)
-
Sealed reaction vessel
Procedure:
-
In a sealed vessel, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ethyl 3-aminocrotonate (10 mmol) in water (20 mL).
-
Heat the mixture with vigorous stirring at 70-100 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization. An advantage of this method is the potential for recycling the aqueous filtrate.[15][16]
Caption: General experimental workflow for Hantzsch synthesis.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Hantzsch synthesis.[17] The following table summarizes representative data for the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, under various catalytic conditions.
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 | [17] |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 | [17] |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 | [17] |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [17] |
| UiO-66-NH₂ | NH₄OAc | Ethanol | 25 | 0.5 | 98 | [17] |
Analysis: The data clearly indicates that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of reaction time and yield.[17] Modern heterogeneous catalysts demonstrate exceptional performance, providing near-quantitative yields in short reaction times, even at room temperature.[17] Green catalysts, such as tannic acid, are also highly effective and utilize water as a solvent, enhancing the environmental friendliness of the synthesis.[17]
Purification and Characterization
Purification: The primary method for purifying crude dihydropyridine products is recrystallization. Ethanol is a commonly used solvent for this purpose.[3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration.
Characterization: The structure and purity of the synthesized dihydropyridines should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as N-H, C=O (ester), and C=C bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
In some cases, variable temperature NMR analysis may be necessary for conclusive assignment of compound identity and purity, especially when dealing with tautomeric forms or rotational isomers.[18]
Conclusion
The Hantzsch synthesis using ethyl 3-aminocrotonate is a robust and versatile method for the preparation of a wide array of 1,4-dihydropyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize these valuable compounds. The protocols and data presented in these application notes serve as a solid foundation for the synthesis and development of novel DHP-based compounds with potential therapeutic applications. The ongoing development of more environmentally benign and efficient catalytic systems continues to enhance the utility of this important reaction in modern drug discovery.
References
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- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Gupta, A. K., & Kumar, R. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 47B(5), 749-764.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2004).
- Banu, B. R., & Perumal, S. (2012). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 17(12), 14356-14380.
- Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6209.
- Jana, S., & Pal, A. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2014, 1-7.
- Yang, J., Zhou, Y., & Zhang, W. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of Chemical Research, 37(5), 262-264.
- Sharma, P., & Kumar, A. (2022). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Journal of the Indian Chemical Society, 99(8), 100574.
- Yang, J., Zhou, Y., & Zhang, W. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate.
- Feng, C., & Feng, X. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
- Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Total Synthesis. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation....
- Davies, I. W., et al. (2002). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 6(4), 439-444.
- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
- Singh, A., & Sharma, U. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2816-2826.
- Semantic Scholar. (n.d.). Dihydropyridines: evaluation of their current and future pharmacological applications.
- Kanngiesser, U., Nalik, P., & Pongs, O. (1988). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes.
- Smith, A. B., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37881-37893.
- Podschun, B., et al. (1995). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. The Journal of biological chemistry, 270(1), 302-308.
- Cikotiene, I., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(3), 575-584.
- Campbell, K. P., et al. (1987). Affinity Purification of Antibodies Specific for 1,4-Dihydropyridine Ca2+ Channel Blockers. Journal of Biological Chemistry, 262(14), 6460-6463.
- Patel, A. B., et al. (2012). Process for the preparation of 4 -substituted -1, 4-dihydropyridines. Google Patents.
- Rengasamy, A., Ptasienski, J., & Hosey, M. M. (1985). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex.
- Montazeri, N., et al. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(5), 2821-2823.
- Der Pharma Chemica. (n.d.). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives.
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Application Note & Protocol: A Guideline for the Michael Addition Reaction Utilizing Ethyl 3-Aminocrotonate
For: Researchers, scientists, and drug development professionals.
Abstract
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful and versatile method for constructing complex molecular architectures.[1] This application note provides a detailed experimental protocol for the Michael addition reaction utilizing ethyl 3-aminocrotonate as the Michael donor. Ethyl 3-aminocrotonate, an enamine, serves as a soft nucleophile, readily participating in conjugate additions to a variety of Michael acceptors.[2] The inherent reactivity of this enamine makes it a valuable building block, particularly in the synthesis of heterocyclic compounds such as 1,4-dihydropyridines (DHPs), a class of molecules with significant therapeutic applications.[3] This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that influence reaction outcomes.
Introduction: The Significance of the Michael Addition with Enamines
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5][6][7] This reaction is thermodynamically controlled and is prized for its atom economy and the formation of a new carbon-carbon bond at the β-position of the acceptor.[4][1] While traditional Michael donors are often stabilized carbanions derived from malonates or β-ketoesters, enamines, such as ethyl 3-aminocrotonate, have emerged as highly effective and versatile nucleophiles in this context.[2][8]
The nucleophilicity of ethyl 3-aminocrotonate stems from the electron-donating character of the amino group, which increases the electron density at the α-carbon, making it a potent nucleophile.[2] This ambident nucleophilicity allows for reaction at either the nitrogen or the α-carbon, though under the conditions of the Michael addition, C-alkylation is the predominant pathway.[2][9]
A particularly noteworthy application of the Michael addition with ethyl 3-aminocrotonate is in the Hantzsch pyridine synthesis.[10][3] In this multi-component reaction, the enamine participates in a Michael addition to a Knoevenagel condensation product, leading to the formation of a 1,4-dihydropyridine core.[2][10] These DHP scaffolds are prevalent in a variety of cardiovascular drugs.[3]
Reaction Mechanism and Rationale
The Michael addition of ethyl 3-aminocrotonate to an α,β-unsaturated carbonyl compound proceeds through a well-established mechanistic pathway. The reaction can be catalyzed by either acid or base, or in some cases, can proceed thermally.
Mechanism Overview:
-
Enamine Formation (if not pre-formed): Ethyl 3-aminocrotonate is typically synthesized by the reaction of ethyl acetoacetate with an ammonia source.[2][11][12]
-
Nucleophilic Attack: The α-carbon of the ethyl 3-aminocrotonate acts as the nucleophile, attacking the β-carbon of the Michael acceptor.[8] This conjugate addition is favored due to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The resulting enolate is then protonated, typically by the solvent or a protonated catalyst, to yield the final Michael adduct.
The choice of catalyst and solvent can significantly influence the reaction rate and selectivity. For instance, organocatalysts can be employed to achieve asymmetric Michael additions, yielding chiral products with high enantioselectivity.[13][14][15]
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Application Notes & Protocols: Ethyl 3-Aminocrotonate as a Versatile Synthon in Cyclization Reactions
Abstract
Ethyl 3-aminocrotonate (EAC) is a highly functionalized and versatile organic molecule that serves as a cornerstone synthon in the synthesis of a vast array of heterocyclic compounds.[1][2] Its unique electronic structure, characterized by an enamine system conjugated with an ester group, imparts ambident nucleophilic properties, allowing it to participate in a diverse range of cyclization and multicomponent reactions.[3][4] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of ethyl 3-aminocrotonate. We present detailed mechanistic insights and field-proven laboratory protocols for its application in seminal cyclization strategies, including the Hantzsch Pyridine Synthesis, the synthesis of quinolones, and the formation of pyrazoles, frameworks of immense importance in medicinal chemistry and drug development.[3][5]
The Synthon: Understanding Ethyl 3-Aminocrotonate (EAC)
Molecular Profile and Physicochemical Properties
Ethyl 3-aminocrotonate (CAS: 626-34-6) is a β-enamino ester, a class of compounds highly valued for their dual electronic nature.[3] The term "synthon" refers to a conceptual unit within a molecule that facilitates the planning of a synthesis, and EAC is a quintessential example.[3] Its structure features a nucleophilic nitrogen atom and an electron-rich α-carbon, which readily react with electrophiles.[3][4] Conversely, the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack. This ambident reactivity is the foundation of its versatility.[3]
The molecule exists predominantly in the more stable (Z)-isomer, a conformation stabilized by intramolecular hydrogen bonding between the amine proton and the ester carbonyl group.[3] It is also known to be sensitive to air and moisture, requiring proper storage under inert, dry conditions.[1][6]
| Property | Value | Reference |
| CAS Number | 626-34-6 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [7] |
| Molecular Weight | 129.16 g/mol | [8] |
| Melting Point | 33-35 °C | [1][8] |
| Boiling Point | 210-215 °C | [1][8] |
| Appearance | Yellowish liquid or solid | [7] |
| Solubility in Water | 26 g/L at 25°C | [1][6] |
Synthesis of Ethyl 3-Aminocrotonate
The most prevalent and straightforward synthesis of EAC involves the condensation of ethyl acetoacetate with an ammonia source.[1][5] This reaction can be optimized for both laboratory-scale batch processes and industrial-scale continuous flow systems.
This protocol is optimized for high yield in a standard laboratory setting.[5][9]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 molar equivalent) in methanol.
-
Add ammonium acetate (3.0 molar equivalents). The selection of a 3:1 molar ratio has been shown to drive the reaction to completion and maximize yield.[9]
-
Stir the mixture at room temperature for 20-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][9]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer three times with brine solution to remove any remaining salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield ethyl 3-aminocrotonate. The product can be purified further by column chromatography if necessary.[5] A 92% yield has been reported under these optimized conditions.[5]
Continuous flow chemistry offers excellent control over reaction parameters, leading to high yields and shorter reaction times, making it ideal for larger-scale production.[10]
System Setup:
-
A microreactor or tubular reactor (e.g., SS316 tubing).
-
Two syringe pumps.
-
A T-mixer for combining reagent streams.
-
A temperature-controlled heating unit.
Procedure:
-
Prepare two separate solutions: (A) neat ethyl acetoacetate and (B) 25% aqueous ammonia solution.
-
Set the pumps to deliver the reagents at a molar ratio of 1:3 (ethyl acetoacetate to ammonia).
-
Heat the reactor to 50°C. Increasing the temperature from 30°C to 50°C has been shown to increase the yield from 84% to 94%.[3][10]
-
The combined streams are mixed in the T-mixer and flow through the heated reactor. A residence time of approximately 22 minutes is typically sufficient.[7][10]
-
The output stream containing the product is collected. The aqueous and organic layers can be separated, and the organic layer dried and concentrated to afford the final product.
| Method | Ammonia Source | Solvent | Temperature | Time | Yield | Reference |
| Batch | Ammonium Acetate | Methanol | Room Temp. | 20 h | 92% | [5][9] |
| Batch | Ammonium Carbamate | Methanol | 20°C | 1.5 h | ~100% | [7] |
| Continuous Flow | 25% Aqueous NH₃ | Water | 50°C | 22 min | 94% | [7][10] |
Core Application: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust and widely utilized multicomponent reaction for producing 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to pyridines.[11][12] The DHP scaffold is the core of several blockbuster drugs, including calcium channel blockers like felodipine and amlodipine.[11][13]
Mechanism and Role of EAC
In this reaction, EAC (which can be added directly or formed in situ from ethyl acetoacetate and ammonia) acts as the key enamine component. The synthesis proceeds through two primary intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation and the enamine (EAC).[12]
The mechanistic steps are:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated intermediate.
-
Michael Addition: The nucleophilic α-carbon of ethyl 3-aminocrotonate attacks the β-carbon of the unsaturated intermediate.[3][4]
-
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to form the stable 1,4-dihydropyridine ring.[3]
Caption: Hantzsch Pyridine Synthesis Workflow.
Protocol: Synthesis of a Felodipine Precursor
This protocol describes the synthesis of a 1,4-DHP, a key step in the production of drugs like Felodipine.[13]
Materials:
-
2,3-Dichlorobenzaldehyde
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Toluene
-
Heptane
Procedure:
-
Combine methyl acetoacetate (0.091 mol) and 2,3-dichlorobenzaldehyde (0.091 mol) and heat to form the benzylidene intermediate. This is often done as a separate Knoevenagel step or can be part of a one-pot synthesis.
-
To the resulting benzylidene intermediate (25.0 g, 0.091 mol), add ethyl 3-aminocrotonate (17.72 g, 0.136 mol, 1.5 equivalents). Using an excess of the aminocrotonate can improve reaction rates and yield.[13]
-
Heat the reaction mixture under solvent-free ("neat") conditions at 55-60°C for approximately 3 hours. The reaction progress should be monitored by TLC.
-
After completion, add toluene (e.g., 50 mL) and heat to 65-70°C to obtain a clear solution.
-
Induce crystallization by slowly adding heptane. The product will precipitate as a solid.
-
Cool the mixture, collect the solid by filtration, wash with a cold toluene/heptane mixture, and dry under vacuum. This method can produce the target 1,4-dihydropyridine with high purity (99.2%) and yield (79%).[13]
Synthesis of Quinolones
The quinolone and fluoroquinolone family of compounds are critical broad-spectrum antibacterial agents.[14][15] The core bicyclic structure can be efficiently constructed using synthons derived from or related to EAC. A key strategy is the Gould-Jacobs reaction.
General Strategy: The Gould-Jacobs Reaction
This reaction involves two main stages:
-
Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEMM), a synthon with a reactivity pattern analogous to an activated form of EAC, to form an anilinomethylene malonate derivative.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A), which induces an intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. This product exists in tautomeric equilibrium with the desired 4-quinolone.[16][17]
Caption: Gould-Jacobs Quinolone Synthesis Workflow.
Protocol: General Procedure for 4-Quinolone Core Synthesis
Materials:
-
Substituted aniline (e.g., m-anisidine)
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
Condensation: In a round-bottom flask, mix the substituted aniline (1.0 eq) and DEEMM (1.0-1.1 eq). Heat the mixture gently (e.g., 100-120°C) for 1-2 hours. The ethanol generated during the condensation is distilled off.
-
Cyclization: Add the high-boiling point solvent to the crude intermediate. Heat the solution to reflux (typically around 250°C) for 15-30 minutes. This high temperature is crucial for the ring-closing reaction.
-
Isolation: Allow the reaction mixture to cool. The product often crystallizes from the solution. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with hexane or ether to remove the high-boiling solvent, and dry. The crude quinolone can be recrystallized from a suitable solvent like ethanol or acetic acid.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is present in numerous pharmaceuticals and agrochemicals.[18] Ethyl 3-aminocrotonate and its precursor, ethyl acetoacetate, are excellent starting materials for pyrazole synthesis through condensation with hydrazines.[3]
Mechanism of Pyrazole Formation
The reaction proceeds via a condensation-cyclization pathway.
-
Condensation: Hydrazine hydrate reacts with the β-ketoester (ethyl acetoacetate). One nitrogen atom of the hydrazine acts as a nucleophile, attacking the ketone carbonyl to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration/Elimination: The resulting cyclic intermediate eliminates water and ethanol to form the aromatic pyrazolone ring.
Caption: Mechanism for Pyrazolone Synthesis.
Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole
Multicomponent reactions provide a highly efficient route to complex pyrazole derivatives. This protocol describes a one-pot, four-component synthesis.[19]
Materials:
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Catalyst (optional, but can improve rates and yields)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst if desired (e.g., piperidine, or a solid acid/base catalyst).
-
Heat the mixture to reflux (approx. 70-80°C) and stir. Monitor the reaction by TLC. Reaction times are typically short, often under one hour.[19]
-
Upon completion, cool the reaction mixture to room temperature. The product will usually precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure pyranopyrazole derivative. This method is noted for its high yields (often >90%) and simple workup.[19]
Conclusion
Ethyl 3-aminocrotonate has unequivocally established its role as a premier building block in modern organic synthesis. Its inherent ambident nucleophilicity, coupled with its straightforward preparation, makes it an invaluable tool for researchers in academia and industry. The cyclization reactions detailed herein—Hantzsch, Gould-Jacobs, and pyrazole synthesis—represent only a fraction of its synthetic potential. As the demand for efficient and diverse molecular architectures grows, particularly in drug discovery, the utility of multicomponent reactions driven by versatile synthons like ethyl 3-aminocrotonate will continue to expand, enabling the rapid construction of complex and biologically relevant heterocycles.[20][21]
References
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The Pivotal Role of Ethyl 3-Aminocrotonate in Multicomponent Reactions: Application Notes and Protocols for Modern Organic Synthesis
Abstract
Ethyl 3-aminocrotonate, a highly functionalized and versatile organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry.[1][2] Its unique enamine functionality, coupled with an electron-withdrawing ester group, imparts a dual reactivity that makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of multicomponent reactions (MCRs).[3] This guide provides an in-depth exploration of the role of ethyl 3-aminocrotonate in key MCRs, offering detailed mechanistic insights and field-proven laboratory protocols. Designed for researchers, scientists, and professionals in drug development, these notes aim to elucidate the causality behind experimental choices and provide a practical framework for the synthesis of diverse and medicinally relevant heterocyclic compounds.
Introduction: The Unique Chemical Profile of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate (CAS 626-34-6) is a β-enamino ester, a class of compounds renowned for their ambident reactivity.[3] The molecule's power lies in the electronic interplay between the electron-rich enamine system and the electron-deficient ester moiety. This arrangement allows it to act as both a nucleophile at the α-carbon and an electrophile at the β-carbon, making it a versatile building block for forming multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.[3]
This dual nature is the primary reason for its widespread application in MCRs, which are one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials.[4][5] MCRs are highly valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity, making them a cornerstone of green chemistry and drug discovery.[4][6] Ethyl 3-aminocrotonate is frequently generated in situ from the more common starting materials, ethyl acetoacetate and an ammonia source like ammonium acetate, which is a key step in many of these reactions.[3][7]
The Hantzsch Dihydropyridine Synthesis: A Classic MCR
First reported by Arthur Hantzsch in 1881, this reaction remains one of the most direct methods for synthesizing 1,4-dihydropyridines (1,4-DHPs) and their corresponding oxidized pyridine derivatives.[8] These scaffolds are of immense pharmaceutical importance, forming the core of several calcium channel blockers like nifedipine, felodipine, and amlodipine.[8][9]
Mechanistic Rationale
The Hantzsch synthesis is a three-component condensation between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[8][10] The reaction proceeds through a series of well-established intermediates. A key insight is that one equivalent of the β-ketoester reacts with the ammonia source to form the crucial ethyl 3-aminocrotonate intermediate (an enamine).[10][11] The other β-ketoester equivalent undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.[11] The reaction culminates in a Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration to yield the 1,4-DHP ring system.[11]
Caption: Fig. 1: Hantzsch Dihydropyridine Synthesis Workflow.
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details a classic Hantzsch reaction. The choice of ethanol as a solvent is traditional due to its ability to dissolve all reactants and facilitate the reaction at reflux temperature.[9] Ammonium acetate serves as a convenient solid source of ammonia.
Materials:
-
Benzaldehyde (4.24 g, 40 mmol)
-
Ethyl acetoacetate (10.4 g, 80 mmol)
-
Ammonium acetate (3.4 g, 44 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Combine benzaldehyde (40 mmol), ethyl acetoacetate (80 mmol), and ammonium acetate (44 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The choice to reflux is to ensure sufficient energy is provided to overcome the activation barriers for the condensation and cyclization steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. The product is sparingly soluble in water and will precipitate.
-
Collect the precipitated solid by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.
-
Dry the product under vacuum. Expected yield: 85-95%.
Data Presentation:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount Used |
| Benzaldehyde | 1.0 | 106.12 | 4.24 g |
| Ethyl Acetoacetate | 2.0 | 130.14 | 10.4 g |
| Ammonium Acetate | 1.1 | 77.08 | 3.4 g |
| Product | - | 329.39 | ~12.5 g (95%) |
The Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic cores are prevalent in a wide range of biologically active molecules, including calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors like Monastrol.[12]
Mechanistic Rationale
This acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[13] While ethyl 3-aminocrotonate is not a direct reactant, the β-ketoester component is structurally analogous and its enol or enolate form plays a similar nucleophilic role. The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[13] This electrophilic species is then attacked by the enol of the ethyl acetoacetate. Subsequent cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, affords the final DHPM product.[13]
Caption: Fig. 2: Biginelli Reaction Mechanistic Pathway.
Protocol: Synthesis of Monastrol (A Biginelli Product)
This protocol outlines a modern, solvent-free approach to the Biginelli reaction, which is both environmentally friendly and efficient.[12] Benzyltriethylammonium chloride is used as an inexpensive and effective catalyst.[12]
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Benzyltriethylammonium chloride (0.23 g, 1 mmol, 10 mol%)
-
Test tube or small vial, magnetic stirrer, heating block or oil bath
Procedure:
-
In a clean, dry test tube, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and benzyltriethylammonium chloride (1 mmol).
-
Place the test tube in a preheated heating block or oil bath set to 100 °C.
-
Stir the mixture vigorously. The reactants will melt and form a homogenous liquid. The solvent-free condition is a key aspect of this green protocol, reducing waste and simplifying workup.[12]
-
Continue heating and stirring for approximately 2 hours. Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add 15 mL of cold water to the solid and stir to break up the mass.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to yield pure Monastrol.
-
Dry the product under vacuum. Expected yield: ~90%.[12]
Data Presentation:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount Used |
| 3-Hydroxybenzaldehyde | 1.0 | 122.12 | 1.22 g |
| Ethyl Acetoacetate | 1.0 | 130.14 | 1.30 g |
| Thiourea | 1.2 | 76.12 | 0.91 g |
| Benzyltriethylammonium chloride | 0.1 | 227.77 | 0.23 g |
| Product (Monastrol) | - | 292.36 | ~2.63 g (90%) |
Other Notable Multicomponent Reactions
The utility of ethyl 3-aminocrotonate and its parent compound, ethyl acetoacetate, extends to a variety of other MCRs for synthesizing diverse heterocyclic systems.[7][14]
-
Pyrrole Synthesis: In a variation of the Hantzsch synthesis, α-haloketones can be used instead of aldehydes, leading to the formation of substituted pyrroles. The enamine derived from ethyl 3-aminocrotonate acts as the key nucleophile in this transformation.
-
Quinoline Synthesis: Friedländer-type annulations can utilize ethyl 3-aminocrotonate as a three-carbon component, reacting with 2-aminobenzaldehydes or ketones to construct the quinoline ring system, a privileged scaffold in medicinal chemistry.[15]
Conclusion and Future Outlook
Ethyl 3-aminocrotonate is a testament to the power and elegance of enamine chemistry in the context of multicomponent reactions. Its predictable reactivity and the ease with which it can be generated make it a workhorse for the synthesis of medicinally relevant heterocycles like dihydropyridines and dihydropyrimidinones. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this versatile building block. As the demand for efficient, sustainable, and diversity-oriented synthetic strategies continues to grow, the role of ethyl 3-aminocrotonate in the MCR toolkit is set to expand, enabling the discovery of the next generation of therapeutic agents.
References
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- Pharmaffiliates. Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applications.
- Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(2), 101-125.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ResearchGate. Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
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- Deshmukh, M. B., et al. (2009). Amino Acids Catalyzed Biginelli Protocols. Rasayan Journal of Chemistry, 2(2), 333-336.
- Dömling, A. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 22(10), 1699.
- Indian Journal of Chemistry. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids.
- ResearchGate. Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
- National Institutes of Health. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate.
- ResearchGate. study on factors influencing synthesis of ethyl 3-aminocrotonate.
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- Kappe, C. O. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
- ACS Green Chemistry Institute. Multicomponent Reactions.
- RSC Blogs. Recent applications of multicomponent reactions in medicinal chemistry.
- Slobbe, P., Ruijter, E., & Orru, R. V. A. (2012). Recent applications of multicomponent reactions in medicinal chemistry. MedChemComm, 3(10), 1189-1218.
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Application Note & Protocol: Synthesis of Felodipine via Hantzsch Condensation Utilizing Ethyl 3-Aminobut-2-enoate
Abstract: This document provides a comprehensive guide for the synthesis of Felodipine, a dihydropyridine calcium channel blocker, through the Hantzsch pyridine synthesis. The protocol herein details a robust method utilizing ethyl 3-aminobut-2-enoate, methyl acetoacetate, and 2,3-dichlorobenzaldehyde as key precursors. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for achieving high-purity Felodipine.
Introduction and Scientific Background
Felodipine is a second-generation calcium channel antagonist widely employed in the management of hypertension and angina pectoris.[1] Its therapeutic effect is derived from its ability to block L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] The chemical structure of Felodipine, ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, features a 1,4-dihydropyridine core, which is the pharmacophore responsible for its activity.
The synthesis of Felodipine is a classic example of the Hantzsch dihydropyridine synthesis, a multi-component reaction that has been a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1882.[3] This one-pot condensation reaction efficiently constructs the dihydropyridine ring system from an aldehyde, a β-ketoester, and an enamine or ammonia source.[4][5] For the asymmetric synthesis of Felodipine, two different β-ketoesters are required: methyl acetoacetate and ethyl acetoacetate, with one being converted to its enamine form, ethyl 3-aminobut-2-enoate.
The industrial synthesis of Felodipine often follows a two-step sequence: a Knoevenagel condensation between 2,3-dichlorobenzaldehyde and methyl acetoacetate, followed by a Hantzsch-type cyclization with ethyl 3-aminocrotonate (ethyl 3-aminobut-2-enoate).[2] This approach allows for better control over the formation of the desired asymmetric product.
Mechanistic Insights: The Hantzsch Synthesis of Felodipine
The Hantzsch synthesis of Felodipine proceeds through a series of interconnected equilibria, culminating in the formation of the stable 1,4-dihydropyridine ring. The key steps are as follows:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate. This step is typically catalyzed by a weak base, such as piperidine, to form the α,β-unsaturated carbonyl intermediate, methyl 2-(2,3-dichlorobenzylidene)acetoacetate.[2][6]
-
Enamine Formation: In parallel, ethyl 3-aminobut-2-enoate, which is either used as a starting material or formed in situ from ethyl acetoacetate and an ammonia source, acts as the nitrogen-containing component.
-
Michael Addition: The enamine, ethyl 3-aminobut-2-enoate, then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.[6]
-
Cyclization and Dehydration: Following the Michael addition, an intramolecular cyclization occurs, followed by dehydration to yield the final 1,4-dihydropyridine product, Felodipine.[6]
Figure 1: Mechanistic pathway of the Hantzsch synthesis of Felodipine.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of Felodipine.[2][7][8]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2,3-Dichlorobenzaldehyde | 6334-18-5 | 175.01 | |
| Methyl Acetoacetate | 105-45-3 | 116.12 | |
| Ethyl 3-aminobut-2-enoate | 6218-43-5 | 129.16 | |
| Isopropanol | 67-63-0 | 60.10 | Solvent |
| Piperidine | 110-89-4 | 85.15 | Catalyst |
| Acetic Acid | 64-19-7 | 60.05 | Catalyst |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 | Recrystallization Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
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Application Notes & Protocols: Ethyl 3-Aminocrotonate as a Versatile Synthon for Pharmacologically Relevant Heterocycles
Abstract
Ethyl 3-aminocrotonate (EAC) is a highly versatile and economically significant starting material in the field of medicinal chemistry and drug development. Its unique bifunctional nature, possessing both nucleophilic (at the nitrogen and α-carbon) and electrophilic centers, makes it an ideal building block for a diverse range of heterocyclic scaffolds.[1] These scaffolds form the core of numerous approved therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of ethyl 3-aminocrotonate in the synthesis of three critical classes of pharmacologically active compounds: 1,4-dihydropyridines (DHPs), 4-quinolones, and 3,4-dihydropyrimidinones (DHPMs). We will explore the mechanistic rationale behind these syntheses, provide detailed, field-proven experimental protocols, and discuss the therapeutic relevance of the resulting molecular architectures.
Section 1: The Synthon - Ethyl 3-Aminocrotonate (EAC)
Chemical Properties and Reactivity
Ethyl 3-aminocrotonate is a β-enamino ester, a class of compounds highly valued as synthons in organic synthesis.[1] Its utility stems from a conjugated system that allows for ambident nucleophilicity. The lone pair on the nitrogen atom and the π-electrons of the C=C double bond create electron-rich centers at both the nitrogen and the α-carbon, enabling reactions with a wide range of electrophiles.[1][2] Conversely, the electron-withdrawing effect of the ester group creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack.[1] This dual reactivity is the cornerstone of its application in multicomponent reactions, where it can seamlessly participate in sequential condensation, addition, and cyclization steps to rapidly build molecular complexity.
Synthesis and Handling
Industrially, ethyl 3-aminocrotonate is most commonly prepared via the condensation of ethyl acetoacetate with an ammonia source, such as ammonium acetate or aqueous ammonia.[1] Modern continuous flow methods have been developed that can produce EAC in high yield (up to 94%) with excellent control over reaction parameters.[3]
Critical Safety Precautions
Before handling, it is imperative to consult the Safety Data Sheet (SDS). Ethyl 3-aminocrotonate is a corrosive substance that can cause severe skin burns and serious eye damage.[4][5] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles that meet European Standard EN166 or equivalent, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[5][7]
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 30 minutes, removing contact lenses if possible. Seek immediate medical attention.[7]
-
Skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Section 2: Hantzsch Synthesis of 1,4-Dihydropyridines (DHPs)
Pharmacological Significance of 1,4-Dihydropyridines
The 1,4-dihydropyridine scaffold is the cornerstone of a major class of cardiovascular drugs known as calcium channel blockers.[9] These agents, including blockbuster drugs like Nifedipine, Amlodipine, and Felodipine, selectively inhibit L-type calcium channels in vascular smooth muscle.[10] This inhibition leads to vasodilation, a decrease in peripheral resistance, and subsequently, a reduction in blood pressure, making them first-line treatments for hypertension and angina.[10][11] The DHP core has also been investigated for a wide array of other biological activities, including anticancer, antibacterial, and antitubercular properties.[9][12]
Mechanistic Rationale
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that condenses an aldehyde, a nitrogen source (ammonia), and two equivalents of a β-keto ester.[13] When using ethyl 3-aminocrotonate, the reaction is simplified as the enamine functionality is pre-formed. The mechanism proceeds via two key intermediates:
-
Knoevenagel Condensation Product: The aldehyde reacts with one equivalent of a β-dicarbonyl compound (in this case, ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[14][15]
-
Enamine: Ethyl 3-aminocrotonate serves directly as the second key intermediate.[14]
These two intermediates then undergo a Michael addition, followed by an intramolecular cyclization and dehydration to yield the stable 1,4-dihydropyridine ring system.[14][16]
Experimental Protocol: Synthesis of a Felodipine Analog
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a structural analog of the antihypertensive drug Felodipine.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 4.38 g | 25.0 | Aldehyde |
| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | 6.46 g | 50.0 | Enamine/Nitrogen Source |
| Isopropanol | C₃H₈O | 60.10 | 50 mL | - | Solvent |
| Round-bottom flask (100 mL) | - | - | 1 | - | Reaction Vessel |
| Reflux condenser | - | - | 1 | - | Equipment |
| Magnetic stirrer/hotplate | - | - | 1 | - | Equipment |
| TLC plates (Silica gel) | - | - | As needed | - | Monitoring |
| Büchner funnel & filter paper | - | - | 1 set | - | Isolation |
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzaldehyde (4.38 g, 25.0 mmol) and isopropanol (50 mL). Stir until the aldehyde is fully dissolved.
-
Addition of EAC: Add ethyl 3-aminocrotonate (6.46 g, 50.0 mmol) to the solution at once. The use of two equivalents of the enamine component is a common variation of the Hantzsch synthesis.[17]
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting reagent (aldehyde).
-
Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A pale yellow solid should precipitate. Further cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to a constant weight.
-
Characterization: Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 3: Gould-Jacobs Reaction for 4-Quinolone Synthesis
Pharmacological Significance of 4-Quinolones
The 4-quinolone core is a privileged scaffold in medicinal chemistry, most famous for its role in antibacterial agents.[18] Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The quinolone framework is also found in drugs with antimalarial (e.g., Chloroquine, derived from a 4-aminoquinoline) and anticancer properties.[18][19]
Mechanistic Rationale
The classic Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester.[20][21] The reaction proceeds in two main stages:
-
Condensation: The aniline performs a nucleophilic attack on the malonate derivative, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[19][20]
-
Thermal Cyclization: This intermediate undergoes a high-temperature (often >250 °C) intramolecular 6-electron electrocyclization to form the quinoline ring.[18][22] Subsequent tautomerization yields the stable 4-hydroxy (or 4-oxo) quinoline product. Modern protocols often employ microwave irradiation to achieve the necessary high temperatures rapidly and improve yields.[23][24]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Aniline | C₆H₇N | 93.13 | 186 mg (0.19 mL) | 2.0 | Reactant |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 865 mg (0.81 mL) | 4.0 | Reactant |
| Acetonitrile (ice-cold) | C₂H₃N | 41.05 | ~5 mL | - | Washing Solvent |
| Microwave synthesis vial (2-5 mL) | - | - | 1 | - | Reaction Vessel |
| Microwave synthesis system | - | - | 1 | - | Equipment |
-
Reaction Setup: In a 2-5 mL microwave synthesis vial equipped with a magnetic stir bar, add aniline (0.19 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (0.81 mL, 4.0 mmol). Seal the vial with a cap.
-
Microwave Heating: Place the vial in the cavity of a microwave synthesis system. Irradiate the mixture at a set temperature of 250 °C for 10-15 minutes.[23] The high temperature is crucial for the intramolecular cyclization, and microwave heating provides a rapid and efficient means to achieve this, significantly reducing reaction times compared to conventional heating.[23][24]
-
Cooling: After the irradiation is complete, cool the vial to room temperature. A solid precipitate should form.
-
Isolation: Add ice-cold acetonitrile (~3 mL) to the vial to form a slurry. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of additional ice-cold acetonitrile. Dry the resulting solid under vacuum.
-
Analysis: Analyze the product purity and structure using HPLC-MS and NMR spectroscopy. The product should be >95% pure by this method.[23]
Section 4: Biginelli Reaction for 3,4-Dihydropyrimidinones (DHPMs)
Pharmacological Significance of DHPMs
The 3,4-dihydropyrimidinone (DHPM) scaffold is another "privileged structure" in medicinal chemistry, exhibiting a remarkably broad range of pharmacological activities.[25][26] The prototypical DHPM, Monastrol, is a well-known mitotic kinesin Eg5 inhibitor with potential as an anticancer agent. Other derivatives have shown promise as antibacterial, antiviral, anti-inflammatory, and antihypertensive agents.[25][26] Their mode of action can be diverse, with some DHPMs acting as calcium channel blockers, similar to DHPs.[27]
Mechanistic Rationale
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (or thiourea).[27][28] The reaction is typically acid-catalyzed. While ethyl 3-aminocrotonate is not a direct starting material, the reaction is believed to proceed through an N-acylimine intermediate which then reacts with the enol or enamine of the β-dicarbonyl compound. The chemistry is thus closely related to the reactivity principles of EAC.
Experimental Protocol: Synthesis of a DHPM Derivative
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.0 mL) | 10.0 | Aldehyde |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g (1.28 mL) | 10.0 | β-Dicarbonyl |
| Urea | CH₄N₂O | 60.06 | 0.90 g | 15.0 | Nitrogen Source |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - | Solvent |
| Conc. Hydrochloric Acid | HCl | 36.46 | 3-4 drops | - | Catalyst |
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mL, 10.0 mmol), ethyl acetoacetate (1.28 mL, 10.0 mmol), urea (0.90 g, 15.0 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the mixture with stirring. The acid catalyzes the initial condensation and subsequent cyclization steps.[25][27]
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction mixture should become homogeneous and then a precipitate may start to form.[26]
-
Precipitation: After the reflux period, allow the reaction to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~50 mL) with stirring. A white solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove the acid catalyst and any unreacted urea.
-
Purification and Characterization: The crude product can be purified by recrystallization from ethanol to afford the pure DHPM derivative. Confirm the structure and purity by melting point, NMR, and mass spectrometry.
References
- Gould–Jacobs reaction - Wikiwand.
- Hantzsch pyridine synthesis - Wikipedia.
- Gould–Jacobs reaction - Wikipedia.
- Hantzsch pyridine synthesis - Chem-Station.
- General Mechanism of Hantzsch 1,4-dihydropyridines - ResearchGate.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry - YouTube.
- ETHYL 3-AMINOCROTONATE - Godavari Biorefineries Ltd.
- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate - Godavari Biorefineries Ltd.
- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applications.
- Gould Jacobs Quinoline forming reaction - Biotage.
- Ethyl 3-Aminocrotonate (CAS 626-34-6): A Versatile Intermediate for Organic and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed.
- (PDF) 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules - ResearchGate.
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides - NIScPR.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications - ResearchGate.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PubMed Central.
- Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - NIH.
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines - PubMed.
- Biginelli Reaction - YouTube.
- WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - ResearchGate.
- Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction - PubMed Central.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - UniTo.
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences.
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- 10. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. iris.unito.it [iris.unito.it]
- 28. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Aminocrotonate
Welcome to the technical support center for the synthesis of ethyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this important synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful and efficient production of high-purity ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing ethyl 3-aminocrotonate?
The most prevalent and industrially scalable method for synthesizing ethyl 3-aminocrotonate is the condensation reaction between ethyl acetoacetate and an ammonia source.[1][2] This reaction is favored for its straightforward nature and can be performed under relatively mild conditions. The ammonia source can be aqueous ammonia, ammonium acetate, or ammonium carbamate.[1][3] The choice of ammonia source and solvent can significantly impact the reaction's efficiency and yield.[1][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of ethyl 3-aminocrotonate can stem from several factors. Here’s a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction between ethyl acetoacetate and ammonia is an equilibrium process. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.[1] | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). A study on the synthesis using ammonium acetate in methanol found that the yield increased with time up to 20 hours, after which the formation of by-products led to a decrease in yield.[4] Temperature should also be optimized, as some studies show increased yield with higher temperatures (e.g., 30°C to 50°C in a continuous flow reactor), while others report a decrease in yield in batch processes at similar temperatures.[1] |
| Suboptimal Molar Ratio of Reactants | The stoichiometry of the reactants is crucial. An inappropriate molar ratio of the ammonia source to ethyl acetoacetate can limit the conversion of the starting material. | Adjust Molar Ratio: An optimal molar ratio of ammonium acetate to ethyl acetoacetate has been found to be 3.0:1.0.[4] It is recommended to perform small-scale experiments to determine the optimal ratio for your specific conditions. |
| Inappropriate Solvent | The choice of solvent plays a significant role in the reaction's efficiency. The solvent needs to effectively dissolve the reactants and stabilize the intermediates. | Select an Appropriate Solvent: Polar protic solvents like methanol and ethanol are generally preferred. Methanol has been reported to be a particularly economical and efficient solvent, leading to high yields.[4][5] Solvent-free conditions have also been explored as a "greener" alternative.[1] |
| Side Reactions | Several side reactions can compete with the desired formation of ethyl 3-aminocrotonate, consuming starting materials and generating impurities. | Control Reaction Conditions: Carefully controlling the temperature and reaction time can minimize the formation of by-products. The presence of certain impurities, like aldehydes, can also lead to significant side reactions (see Q3). |
Q3: I've observed unexpected peaks in my NMR/GC-MS analysis. What are the common impurities in ethyl 3-aminocrotonate synthesis?
Several impurities can arise during the synthesis of ethyl 3-aminocrotonate. Identifying these is the first step in troubleshooting and optimizing your purification process.
Common Impurities and Their Origins:
| Impurity | Structure | Origin and Mechanism |
| Unreacted Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | Incomplete reaction. As the synthesis is an equilibrium process, some starting material will likely remain. |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) | This is a common byproduct, especially if trace amounts of aldehydes (like formaldehyde or acetaldehyde from solvent degradation) are present. It is formed via the Hantzsch pyridine synthesis, where two molecules of ethyl 3-aminocrotonate (or one molecule of ethyl acetoacetate and one of ethyl 3-aminocrotonate) react with an aldehyde.[1][6] | |
| Ethyl Acetoacetate Self-Condensation Products | Various | Ethyl acetoacetate can undergo self-condensation, particularly in the presence of a base, in a reaction known as the Claisen condensation to form ethyl acetoacetate and other related byproducts.[7][8][9] |
| Hydrolysis Product: 3-Aminocrotonic Acid | CH₃C(NH₂)CHCOOH | Ethyl 3-aminocrotonate is sensitive to moisture and can hydrolyze back to 3-aminocrotonic acid, especially if water is not carefully excluded or if the reaction is worked up under aqueous acidic or basic conditions.[1][2] |
Below is a diagram illustrating the main reaction and the formation of a key impurity, the Hantzsch ester.
Caption: Synthesis of ethyl 3-aminocrotonate and a common impurity pathway.
Troubleshooting Guide
Problem: The isolated product is an oil, but the literature reports a solid.
-
Possible Cause: The presence of impurities, particularly unreacted ethyl acetoacetate or solvent residue, can lower the melting point of the product, causing it to be an oil or a low-melting solid. Pure ethyl 3-aminocrotonate has a melting point in the range of 33-35°C.[2]
-
Solution:
-
Purification: Purify the product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-25% ethyl acetate).[4]
-
Recrystallization: If the product is a solid or semi-solid, recrystallization can be effective. Methanol has been reported as a suitable solvent for recrystallization.[10]
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Problem: The product darkens or decomposes upon standing.
-
Possible Cause: Ethyl 3-aminocrotonate is sensitive to air and moisture.[2] Oxidation and hydrolysis can lead to degradation and discoloration.
-
Solution:
-
Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Conditions: Use dry solvents and glassware during the reaction and workup. Store the final product in a tightly sealed container in a cool, dry place.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Aminocrotonate
This protocol is a general procedure adapted from literature methods.[4]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.
-
Add ethyl acetoacetate (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for approximately 20 hours.
-
Monitor the reaction progress by TLC (e.g., using 25% ethyl acetate in hexanes as the mobile phase).
-
Once the ethyl acetoacetate is consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine (3 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude ethyl 3-aminocrotonate in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 25% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified ethyl 3-aminocrotonate.
Analytical Methods
Thin Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess the purity of fractions during chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes is commonly used. The polarity can be adjusted to achieve good separation. A typical starting point is 25% ethyl acetate in hexanes.[4]
-
Visualization:
-
UV Light: If the compounds are UV active, they will appear as dark spots under a UV lamp (254 nm).
-
Staining: If the compounds are not UV active, a visualizing stain is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for this class of compounds. The plate is dipped in the stain and gently heated, and the compounds will appear as yellow-brown spots on a purple background.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the product and identify and quantify impurities.
-
¹H NMR of Ethyl 3-aminocrotonate: The spectrum will show characteristic peaks for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the double bond, a singlet for the vinylic proton, and a broad singlet for the -NH₂ protons.[3][11]
-
Identifying Impurities:
-
Ethyl Acetoacetate: The presence of unreacted starting material can be identified by its characteristic peaks, including a singlet for the methylene group between the two carbonyls.
-
Hantzsch Ester: This impurity will have a more complex NMR spectrum, but key features include signals for the two ester groups and the methyl groups on the dihydropyridine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To separate and identify volatile components in the reaction mixture, including the product and impurities.
-
Analysis: The sample is injected into the GC, where components are separated based on their boiling points and interactions with the column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compounds. The mass spectrum of ethyl 3-aminocrotonate will show a molecular ion peak corresponding to its molecular weight (129.16 g/mol ).[12] Fragmentation patterns can provide further structural information.
Below is a flowchart for a typical workflow for the synthesis and analysis of ethyl 3-aminocrotonate.
Caption: A typical workflow for the synthesis and analysis of ethyl 3-aminocrotonate.
References
- The Acetoacetic Ester Condensation and Certain Related Reactions. (n.d.). ResearchGate.
- Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocrotonate (CAS 626-34-6). (n.d.). Google Cloud.
- Production of ethyl acetoacetate. (n.d.). Google Patents.
- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... (n.d.). ResearchGate.
- Synthesis of ethyl 3-aminocrotonate. (n.d.). PrepChem.com.
- Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. (n.d.). Toppr.
- STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019). HaUI - Đại học Công nghiệp Hà Nội.
- Condensation of ethyl acetate. (n.d.). Google Patents.
- Condensation of Alkyl Acetates with Benzophenone by Lithium Amide to Form β-Hydroxy Esters. Relative Ease of Self-condensation. (1960). Journal of the American Chemical Society.
- Ethyl 3-aminocrotonate. (n.d.). PubChem.
- study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. (2019). ResearchGate.
- Ethyl crotonate. (n.d.). Magritek.
- TLC stains. (n.d.).
- An Introduction to NMR on Ethyl Crotonate Molecules. (2014). AZoM.
- Impurities Analysis. (n.d.). SHIMADZU CORPORATION.
- Visualizing a TLC plate. (2021). YouTube.
- TLC Visualization Reagents. (n.d.). EPFL.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online.
- Vacuum Distillation. (2021). YouTube.
- Stains for Developing TLC Plates. (n.d.).
- 2.1.4F: Visualizing TLC Plates. (2022). Chemistry LibreTexts.
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal.
- Ethyl 3-aminocrotonate. (n.d.). NIST WebBook.
- Crystallization Solvents.pdf. (n.d.).
- Effect of solvent on the yield of ethyl 3-aminocrotonate. (n.d.). ResearchGate.
- Sourcing High-Quality Ethyl 3-Aminocrotonate: A Guide for Industrial Procurement. (2025). Google Cloud.
- (19) United States. (2012). Googleapis.com.
- ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
- Vacuum Distillation. (2022). YouTube.
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- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
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- 8. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
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- 12. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-Aminobut-2-enoate
Welcome to the technical support guide for the synthesis of ethyl 3-aminobut-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies for improving low yields, and offer detailed experimental protocols.
Introduction: The Versatility of a β-Enamino Ester
Ethyl 3-aminobut-2-enoate, a β-enamino ester, is a highly valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature, featuring a nucleophilic amino group and an electrophilic ester group conjugated through a double bond, makes it a powerful building block for constructing a wide array of heterocyclic compounds like pyridinones and pyrazolones, which are significant scaffolds in medicinal chemistry.[1] The most common synthesis route involves the condensation reaction between ethyl acetoacetate and an ammonia source. While straightforward in principle, achieving high yields can be challenging due to the reversible nature of the reaction and potential side reactions. This guide provides the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl 3-aminobut-2-enoate?
A1: The synthesis is typically achieved through the condensation of ethyl acetoacetate with a source of ammonia. The two most prevalent methods involve either using ammonium acetate with an acid catalyst in a solvent like toluene or using aqueous ammonium hydroxide.[1][2] The former method often employs a Dean-Stark apparatus to remove water and drive the reaction to completion.
Q2: What is the function of an acid catalyst, like acetic acid, in this reaction?
A2: An acid catalyst accelerates the condensation reaction. It protonates the carbonyl group of the ethyl acetoacetate, increasing its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack by ammonia, thereby speeding up the formation of the enamine product.[2] In some protocols, an excess of ammonium acetate can also serve as both the amine source and a catalyst.[3]
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the chosen method and reaction conditions. The method using ammonium hydroxide at room temperature over an extended period (72 hours) has been reported to yield around 42%.[1][2] Methods employing an acid catalyst and removal of water at reflux temperatures can often achieve higher yields by pushing the reaction equilibrium towards the product.
Q4: How can the purity of the final product be enhanced?
A4: Recrystallization is a highly effective technique for purifying ethyl 3-aminobut-2-enoate. Hexane has been reported as a suitable solvent for this purpose, often yielding colorless crystals.[2] If recrystallization fails to remove all impurities, particularly the starting ketoester, column chromatography on silica gel is a reliable alternative.[2]
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific experimental issues in a direct question-and-answer format to help you diagnose and solve problems in your synthesis.
Issue 1: The reaction yield is very low or no product is formed.
-
Possible Cause A: The reaction has not reached completion due to unfavorable equilibrium. The condensation of ethyl acetoacetate and ammonia is a reversible reaction that produces water as a byproduct.
Recommended Solution: The most effective strategy to drive this equilibrium-controlled reaction to completion is to remove the water as it is formed. This is accomplished by performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and using a Dean-Stark apparatus.[2][4][5] The water is collected in the trap, preventing the reverse reaction and significantly improving the yield.[6][7]
-
Possible Cause B: Suboptimal reaction temperature or time. The reaction kinetics may be too slow under the current conditions.
Recommended Solution: Ensure the reaction is maintained at the appropriate temperature, typically reflux, to provide sufficient activation energy.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned duration, extend the reaction time until it is consumed.[2]
-
Possible Cause C: Ineffective or absent catalyst. The uncatalyzed reaction is often very slow.
Recommended Solution: If not already in use, introduce an acid catalyst such as acetic acid to accelerate the reaction.[2] Ensure the catalyst used is of good quality and free from contaminants.
Issue 2: The isolated product is heavily contaminated with the starting material, ethyl acetoacetate.
-
Possible Cause: Incomplete conversion or insufficient nucleophile. This is a common issue when the reaction is stopped prematurely or when the ammonia source is a limiting factor.
Recommended Solution: First, confirm the reaction has gone to completion via TLC analysis. If not, increase the reaction time or temperature.[2] Second, ensure a sufficient excess of the amine source (e.g., ammonium acetate or ammonium hydroxide) is used. Employing a larger excess will, by Le Chatelier's principle, shift the equilibrium towards the product.[2]
Issue 3: Significant formation of side products is observed.
-
Possible Cause: The reaction temperature is too high, leading to decomposition. While heat is necessary, excessive temperatures can cause the degradation of starting materials or the desired enamine product.
Recommended Solution: Lower the reaction temperature. To compensate for the slower reaction rate, you may need to extend the reaction time.[2] It is also crucial to use purified starting materials, as impurities can sometimes catalyze side reactions.[2]
Issue 4: The product isolates as an oil and will not crystallize.
-
Possible Cause: Residual solvent or impurities are inhibiting crystallization. Ethyl 3-aminobut-2-enoate has a relatively low melting point (33-35 °C), and even small amounts of impurities can depress it further, resulting in an oil.[8]
Recommended Solution: If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal from a previous successful batch.[2] If it remains an oil, purification by column chromatography is the recommended next step before attempting recrystallization again.[2]
Data Summary & Experimental Protocols
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method A: Catalytic Dehydration | Method B: Ammonolysis |
| Amine Source | Ammonium Acetate | Ammonium Hydroxide |
| Catalyst | Acetic Acid | None |
| Solvent | Toluene | None |
| Temperature | Reflux | 20 °C |
| Time | 4 hours | 72 hours |
| Key Equipment | Dean-Stark Trap | Stirred Reaction Vessel |
| Reported Yield | Not explicitly stated, but generally higher | 42%[1][2] |
| Reference | BenchChem[2] | BenchChem[1][2] |
Experimental Workflow Overview
The general process for synthesizing ethyl 3-aminobut-2-enoate is outlined below. Specific details for each protocol follow.
Caption: Generalized workflow for the synthesis of ethyl 3-aminobut-2-enoate.
Troubleshooting Logic
When faced with low yield, a systematic approach is critical. The following diagram illustrates a decision-making process.
Caption: Troubleshooting workflow for addressing low product yield.
Detailed Protocol 1: Catalytic Dehydration using a Dean-Stark Trap
This method is designed to maximize yield by actively removing water from the reaction.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[6] Ensure all glassware is dry.
-
Reagent Charging: To the flask, add ethyl acetoacetate (e.g., 0.20 mol), ammonium acetate (e.g., 0.60 mol, 3 equivalents), and a catalytic amount of glacial acetic acid (e.g., 0.02 mol) to toluene (e.g., 250 mL).
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][5]
-
Monitoring: Continue reflux for 4-6 hours, or until no more water is observed collecting in the trap. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid or oil from hexane to yield pure ethyl 3-aminobut-2-enoate.[2]
Detailed Protocol 2: Reaction with Ammonium Hydroxide
This method is simpler in setup but may require longer reaction times and result in a lower yield.
-
Reagent Charging: In a suitable flask with a magnetic stirrer, dissolve ethyl acetoacetate (e.g., 30 g, 0.21 mol) in concentrated ammonium hydroxide (e.g., 50 mL).[1][2]
-
Reaction: Stir the solution vigorously at room temperature (20 °C) for 72 hours. The product may begin to precipitate from the solution.
-
Isolation: Collect the precipitate by filtration. If no solid has formed, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the collected solid several times with ice-cold water to remove any remaining salts or ammonia.[2]
-
Purification: Dry the crude product. Recrystallize from hexane to obtain pure, colorless crystals of ethyl 3-aminobut-2-enoate.[2]
References
- BenchChem Technical Support Team. (2025).
- Biosynth. (n.d.).
- ResearchGate. (n.d.).
- ChemBK. (2024).
- YouTube. (2023).
- Organic Syntheses. (n.d.). Procedure for using a Dean-Stark trap.
- Wikipedia. (n.d.).
- BenchChem. (n.d.).
- YouTube. (2016). Lab Equipment: Dean Stark Trap.
- YouTube. (2013).
- ResearchGate. (2013). Efficient and convenient preparation of γ-nonalactone, with use of a Dean–Stark trap to remove methanol.
Sources
Technical Support Center: Purification of Crude Ethyl 3-Aminocrotonate by Vacuum Distillation
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude ethyl 3-aminocrotonate via vacuum distillation. We will address common experimental challenges, explain the underlying scientific principles, and offer field-proven solutions to ensure a successful and safe purification process.
A Critical First Step: Safety
Before initiating any procedure, it is imperative to recognize the hazards associated with ethyl 3-aminocrotonate. The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[4] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield), must be worn at all times.[1][5] All manipulations should be performed within a certified chemical fume hood.
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems encountered during the vacuum distillation of ethyl 3-aminocrotonate in a direct question-and-answer format.
Question 1: My distillation is "bumping" violently, with the liquid erupting into the distillation head. How can I control this?
Answer: This phenomenon, known as bumping, is the most common issue in vacuum distillation. It occurs because under reduced pressure, the smooth formation of bubbles is hindered, leading to superheating of the liquid followed by sudden, explosive boiling. Boiling stones are ineffective as the trapped air is quickly evacuated by the vacuum.[6]
Root Causes & Solutions:
-
Inadequate Stirring: The primary defense against bumping is vigorous and constant mechanical stirring. A magnetic stir bar creates a vortex that breaks the surface tension and provides nucleation sites for even boiling.
-
Action: Ensure your stir plate is powerful enough to maintain a strong vortex in the distillation flask. The stir bar should be spinning rapidly and consistently before you begin heating.[7]
-
-
Rapid Heating: Applying heat too quickly exacerbates superheating.
-
Action: Heat the distillation flask gradually using a heating mantle connected to a variable controller. Position the flask so it is not in direct contact with the heating element and use a lab jack for precise control, allowing you to lower the heat source immediately if bumping occurs.[7]
-
-
Residual Low-Boiling Solvents: If the crude material contains residual solvents from the synthesis (e.g., methanol, ethanol, benzene), they will vaporize rapidly as the vacuum is applied, causing violent outgassing.[8][9]
Question 2: The heating mantle is set to a high temperature, but nothing is distilling over. What's wrong?
Answer: This is a classic symptom of a vacuum leak or insufficient energy input. Under vacuum, the boiling point of a liquid is significantly reduced.[11] If the system is not holding the vacuum, the compound will require a much higher temperature to boil, increasing the risk of decomposition.
Root Causes & Solutions:
-
System Leaks: Even a small leak will prevent the system from reaching the necessary low pressure.
-
Action: Systematically check for leaks. The most common culprits are poorly sealed glass joints. Ensure every joint is properly greased with a suitable vacuum grease.[6] Check that all vacuum tubing is secure and free of cracks. A hissing sound is a clear indicator of a leak.[6] A vacuum gauge (manometer) is invaluable for diagnosing leaks by monitoring if the pressure holds after the vacuum source is isolated.
-
-
Insufficient Heating/Heat Loss: The distillation head and neck can act as an air condenser, causing the vapor to cool and fall back into the pot before it can reach the condenser.
Question 3: My product is turning dark brown or black in the distillation flask. What should I do?
Answer: Darkening of the product is a clear sign of thermal decomposition. Ethyl 3-aminocrotonate, like many β-enamino esters, is heat-sensitive.[12] Prolonged exposure to high temperatures will degrade the material, reducing your yield and purity. A similar issue is noted in the synthesis of related compounds where high bath temperatures lead to unwanted byproducts.[13]
Root Causes & Solutions:
-
Excessively High Pot Temperature: This is the direct cause of decomposition. The goal is to distill the product, not "cook" it.
-
Action: Immediately reduce or remove the heat source. The solution is not to apply more heat, but to achieve a deeper vacuum. A lower system pressure will further decrease the boiling point of the ethyl 3-aminocrotonate, allowing it to distill at a safer, lower temperature.[14]
-
-
Poor Vacuum: As discussed in the previous question, a leak in the system will force you to use higher temperatures, leading directly to decomposition.
-
Action: Verify the integrity of your vacuum system. A high-quality vacuum pump and leak-free apparatus are essential for purifying heat-sensitive compounds.[15]
-
Question 4: The purified distillate is solidifying in my water-cooled condenser and blocking the apparatus. How do I prevent this?
Answer: This is an excellent observation and a direct consequence of the physical properties of ethyl 3-aminocrotonate. The compound has a melting point of 33-35 °C.[5]
Root Causes & Solutions:
-
Overly Cold Condenser: If the cooling water is too cold (e.g., <15-20 °C), it can cool the glass surface below the melting point of your product, causing it to crystallize and form a blockage.
-
Action: Do not circulate cold water through the condenser. For this specific compound, an empty condenser (air-cooled) is often sufficient to condense the vapors.[10] If some cooling is required, you can circulate room temperature water or water from a warm bath to keep the condenser surface temperature above 35 °C.
-
Experimental Workflow & Parameters
Recommended Distillation Parameters
The boiling point of a substance is highly dependent on pressure. For ethyl 3-aminocrotonate, precise control over the vacuum is key to achieving a clean separation at a safe temperature.
| System Pressure (mmHg) | Approximate Boiling Point (°C) | Notes |
| 760 (Atmospheric) | 210-215 °C[5] | Not Recommended. High risk of decomposition. |
| 12 | 130-131 °C[5] | Good Starting Point. Achievable with a standard rotary vane pump. |
| 5 | ~110-115 °C | Ideal for minimizing thermal stress on the compound. |
| 1 | ~85-90 °C | Requires a good quality vacuum pump and a leak-free system. |
Step-by-Step Vacuum Distillation Protocol
-
Glassware Inspection: Before assembly, meticulously inspect every piece of glassware for cracks, stars, or defects that could lead to an implosion under vacuum.[6]
-
Apparatus Assembly:
-
Place a correctly sized magnetic stir bar into a round-bottom flask (distillation pot).
-
Attach a Claisen adapter to the flask. This adapter is crucial for preventing bumped liquid from contaminating your distillate.[6]
-
In one neck of the Claisen adapter, place a thermometer with the bulb positioned just below the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Attach a condenser to the side arm of the distillation head. As noted, for this compound, you may not need to run coolant through it.
-
Connect a vacuum adapter to the end of the condenser.
-
Use a receiving flask to collect the purified product.
-
-
System Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.[6]
-
Vacuum Connection: Connect the vacuum adapter to a vacuum trap (cold finger) and then to the vacuum pump. The trap is essential to protect your pump from corrosive vapors.[6]
-
Operation:
-
Begin vigorous stirring.
-
Turn on the vacuum pump and allow the system to evacuate fully. Monitor the pressure with a manometer.
-
Once a stable, low pressure is achieved, begin to heat the distillation pot gently.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the main fraction of pure ethyl 3-aminocrotonate.
-
Monitor the distillation, adjusting the heat as necessary to maintain a steady distillation rate (e.g., 1-2 drops per second).
-
-
Shutdown:
-
Crucially, cool the system first. Lower and remove the heating mantle and allow the distillation flask to cool to room temperature.[6][7]
-
Then, slowly and carefully vent the system to atmospheric pressure. Introducing air into a hot system can cause rapid oxidation of the residue.
-
Finally, turn off the vacuum pump.[6]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing common issues during the distillation process.
Caption: Troubleshooting workflow for vacuum distillation.
Frequently Asked Questions (FAQs)
-
Q: Why is vacuum distillation necessary for ethyl 3-aminocrotonate? A: The atmospheric boiling point of ethyl 3-aminocrotonate is high (210-215 °C), a temperature at which the molecule is prone to thermal decomposition.[5][16] Vacuum distillation lowers the boiling point to a much safer temperature range (e.g., 110-130 °C), preserving the integrity of the compound.[11]
-
Q: What are the common impurities in crude ethyl 3-aminocrotonate? A: Crude material, typically synthesized from ethyl acetoacetate and an ammonia source, may contain unreacted starting materials, solvents like ethanol or methanol, and potential side-products.[9][12][17] Vacuum distillation is effective at separating the higher-boiling product from these more volatile impurities.
-
Q: Can I use a water aspirator instead of a vacuum pump? A: While a water aspirator can be used, it generally provides a less consistent and weaker vacuum compared to a mechanical pump.[6] The pressure achieved is dependent on the water temperature and flow rate, which can cause the boiling point to fluctuate.[6] For a heat-sensitive compound like this, a diaphragm or rotary vane pump with a manometer is highly recommended for precise and stable pressure control.[11]
-
Q: How do I know when the distillation is complete? A: The distillation is typically complete when the rate of distillation slows dramatically and the temperature of the vapor starts to drop, even with consistent heating. At this point, you should stop the distillation to avoid heating the residue to dryness, which can cause decomposition of the small remaining volume and potential charring.
References
- 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. (2022-04-07).
- Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019-11-11).
- Vacuum Distillation Unit Operations and Troubleshooting. Petroskills.
- ETHYL β-ANILINOCROTONATE. Organic Syntheses Procedure.
- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551. PubChem - NIH.
- Ethyl 3-aminocrotonate. NIST WebBook.
- WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines. Google Patents. (2012-09-20).
- Synthesis of methyl-3-aminocrotonate. ResearchGate.
- Rookie Mistakes: The Vacuum Apparatus. University of Rochester, Department of Chemistry.
- ethyl isocrotonate. Organic Syntheses Procedure.
- Ethyl 3-amino crotonate. Godavari Biorefineries Ltd.
- Distillation Pressure Control Troubleshooting. YouTube. (2021-12-16).
- Optimization Study on Enhancing Deep-Cut Effect of the Vacuum Distillation Unit (VDU). MDPI. (2022-02-14).
- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Godavari Biorefineries Ltd.
- Optimisation of Vacuum Distillation Units in Oil Refineries Using Surrogate Models. (2024-02-10).
- Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing.
- Methyl 3-Aminocrotonate. Glindia.
- ETHYL 3-AMINOCROTONATE. Godavari Biorefineries Ltd. (2022-05-02).
- Vacuum Distillation. YouTube. (2022-04-08).
- Vacuum Distillation. YouTube. (2021-05-17).
- study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate.
- PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. European Patent Office. (2018-03-07).
- Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. (2023-08-25).
- Microscale vacuum distillation apparatus for high-boiling, air- and heat-sensitive liquids. Talanta. (2021-02-01).
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides. Indian Journal of Chemistry.
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- 17. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
Technical Support Center: Ethyl 3-Aminocrotonate Purification
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering colored impurities in ethyl 3-aminocrotonate. We will explore the root causes of discoloration and provide validated, step-by-step protocols for its purification, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why has my ethyl 3-aminocrotonate sample turned yellow or brown?
A1: The appearance of a yellow to brown color in ethyl 3-aminocrotonate, which should ideally be a colorless to pale yellow liquid or solid, is a common issue stemming from several factors.[1][2]
-
Synthesis Byproducts: The standard synthesis of ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with ammonia or an ammonia source.[3][4][5] This reaction can produce minor, highly conjugated side-products that are intensely colored and persist in the crude product.
-
Degradation: As an enamine, ethyl 3-aminocrotonate has inherent chemical sensitivities. The color can develop over time due to degradation caused by:
-
Oxidation: Exposure to air can lead to oxidative side reactions.
-
Hydrolysis: The compound is sensitive to moisture and can hydrolyze, particularly in the presence of acidic or basic catalysts.[5][6]
-
Heat and Light: Extended exposure to heat or UV light can promote the formation of degradation products.
-
-
Chemical Nature of Impurities: The impurities are typically larger organic molecules with extended systems of conjugated double bonds. These structures are efficient at absorbing visible light, which imparts the undesirable color.[7][8]
Q2: I have a discolored sample. What is the simplest and most direct purification method to try first?
A2: For removing small quantities of intensely colored impurities, the most effective initial approach is a treatment with activated carbon (charcoal) , followed by recrystallization . This dual technique is often sufficient to yield a product of high purity.
The Principle: Activated carbon possesses an extremely high surface area with a network of pores, giving it a strong affinity for adsorbing large, flat, conjugated organic molecules—the very type responsible for the color.[7][9] The subsequent recrystallization then separates the bulk product from any remaining soluble impurities.
Q3: Can you provide a detailed protocol for the activated carbon treatment and recrystallization?
A3: Certainly. This protocol is designed to maximize impurity removal while minimizing product loss.
Safety First: Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Ethyl 3-aminocrotonate is corrosive and can cause severe skin and eye damage.[10][11][12]
Experimental Protocol: Decolorization with Activated Carbon & Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent. A good starting point for ethyl 3-aminocrotonate is a mixture of ethyl acetate and hexanes, or isopropanol. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude, colored ethyl 3-aminocrotonate in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[13] It is crucial to keep the solution hot (near boiling) during this process.
-
Charcoal Addition: Temporarily remove the flask from the heat source. Crucial Step: Never add activated carbon to a boiling or superheated solution, as its high surface area can trigger violent boiling and cause the solution to boil over.[7] Add a very small amount of activated carbon (a micro-spatula tip, roughly 1-2% of the solute's weight).
-
Decolorization: Gently swirl the flask. If necessary, return it to the heat source and maintain a gentle boil for 5-10 minutes. The solution's color should noticeably lighten, though it may appear gray due to the suspended carbon particles.[7]
-
Hot Filtration: This step removes the activated carbon. Use a pre-heated funnel (with fluted filter paper) to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This must be done quickly to prevent the desired product from crystallizing prematurely on the filter paper.[7] Rinse the original flask and filter paper with a small amount of hot solvent to recover any residual product.[13]
-
Crystallization: Cover the flask containing the hot, colorless filtrate and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[13]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: Workflow for Purification via Activated Carbon and Recrystallization.
Q4: The charcoal treatment didn't work well, or my yield was very low. What's the next step?
A4: If the initial method is insufficient, it's time for a more powerful technique: flash column chromatography . Low yield after charcoal treatment often indicates that too much carbon was used, which adsorbs the product alongside the impurities.[7] Column chromatography offers a much finer degree of separation.
Q5: How do I perform column chromatography on a basic compound like ethyl 3-aminocrotonate without issues?
A5: This is an excellent and critical question. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to poor separation, significant tailing (streaking) of the compound on the column, and in some cases, decomposition.[14][15]
There are two field-proven strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent). A common starting point is 0.5-1% TEA in your hexane/ethyl acetate or DCM/methanol solvent system. The TEA will neutralize the acidic sites on the silica, allowing your target amine to travel through the column without strong, undesirable interactions.[14][16]
-
Use of a Modified Stationary Phase: A more elegant solution is to use an amine-functionalized silica gel column (often labeled as NH2-silica).[15] This stationary phase has a basic surface that repels basic compounds, preventing the acid-base interaction and typically resulting in sharper peaks and better separation with standard neutral solvents.[14][15]
Q6: Can you outline a general procedure for flash column chromatography for this purpose?
A6: Yes. The following is a general workflow for purifying ethyl 3-aminocrotonate using flash chromatography with a modified mobile phase.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), ensuring that 1% triethylamine is added to the solvent mixture. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with standard silica gel (60 Å, 230-400 mesh) using your chosen eluent (containing 1% TEA) as the slurry and packing solvent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin flowing the mobile phase through the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Product Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent and triethylamine using a rotary evaporator.
Caption: Workflow for Purification via Flash Column Chromatography.
Q7: After purification, how do I confirm the purity of my ethyl 3-aminocrotonate?
A7: A multi-pronged approach is best for confirming purity and identity.
-
Visual Inspection: The product should be colorless or very pale yellow.[17]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Run a TLC with your purified material alongside the crude starting material to visualize the removal of impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the gold standards for assessing purity.[17][18] They can quantify any remaining impurities, allowing you to determine the exact purity percentage (e.g., >99.5%).
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy should be used to confirm that the chemical structure of your purified product matches the known spectrum of ethyl 3-aminocrotonate, ensuring no degradation or isomerization occurred during purification.[19]
Summary of Purification Techniques
| Technique | Principle of Separation | Key Advantages | Key Disadvantages | Best For |
| Activated Carbon | Adsorption of large, conjugated impurities onto a high-surface-area carbon matrix.[9][20] | Fast, inexpensive, and highly effective for removing intensely colored impurities. | Non-selective; can adsorb the desired product, reducing yield.[7] Requires hot filtration. | First-pass purification of batches with minor but intense color contamination. |
| Recrystallization | Difference in solubility between the product and impurities in a solvent at varying temperatures. | Excellent for removing bulk impurities; can yield highly crystalline, pure material. | Finding a suitable solvent can be time-consuming; not effective if impurities have similar solubility.[21] | Polishing the product after another purification step or for removing significant amounts of soluble impurities. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[22] | High resolving power; capable of separating complex mixtures and closely related compounds. | More time-consuming, requires larger solvent volumes, and can lead to product loss on the column. | Difficult separations where other methods fail or when multiple impurities are present. |
References
- Decolorization with Activated Carbon - Carbotecnia. (n.d.). Carbotecnia.
- Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts.
- How to Separate Colors in Water by Activated Carbon. Step by step guide. (2024, September 6). Clean Aqua.
- Chenicek, A. G. (1956). Removal of color impurities from organic compounds. U.S. Patent No. 2,744,938.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025, August 18). Huamei Carbon.
- Ethyl 3-Aminocrotonate: Applications in Feed Additives and Beyond. (n.d.). Chemical Synthesis.
- Sondergeld, P., et al. (2006). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. U.S. Patent No. 7,002,038.
- Talapatra, B., et al. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Section B, 60B(2), 291-303.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
- III Analytical Methods. (n.d.). Japan International Cooperation Agency.
- How Do Chemical Manufacturers Assess Purity? (n.d.). Moravek, Inc.
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- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Methyl 3-Aminocrotonate. (n.d.). Glindia.
- Ethyl 3-aminocrotonate, 98+%. (n.d.). Fisher Scientific.
- Overly, K. (2013, September 9). Recrystallization [Video]. YouTube.
- How to isolate Imine by column chromatography? (2016, February 20). ResearchGate.
- General method for the synthesis of enaminones via photocatalysis. (2025, July 29). Beilstein Journal of Organic Chemistry.
- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. (2016, January 13). Godavari Biorefineries Ltd.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC.
- ETHYL 3-AMINOCROTONATE Safety Data Sheet. (2022, May 2). Godavari Biorefineries Ltd.
- Nguyen, T. H. T., et al. (2020). study on factors influencing synthesis of ethyl 3-aminocrotonate. TNU Journal of Science and Technology, 225(07), 3-8.
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Technical Support Center: Troubleshooting Incomplete Reactions of Ethyl Acetoacetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with reactions involving ethyl acetoacetate (EAA). This document provides in-depth, field-proven insights into common experimental pitfalls and their solutions. Our approach is rooted in explaining the fundamental chemistry to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation to synthesize ethyl acetoacetate has a very low yield. What is the most common cause?
The most frequent culprit in a low-yielding Claisen condensation is the presence of moisture or excess ethanol.[1] The reaction relies on a strong base, typically sodium ethoxide (NaOEt), to deprotonate ethyl acetate and initiate the condensation.[2] Water reacts with and neutralizes the sodium ethoxide base. Furthermore, the Claisen condensation is an equilibrium reaction.[3] The presence of the ethanol byproduct can shift the equilibrium back toward the starting materials, thus reducing the yield.[1] For a successful reaction, all reagents and glassware must be scrupulously dry.[4]
Q2: I am using ethyl acetoacetate in an alkylation reaction, but I'm getting a mixture of products. Why is this happening?
This issue often stems from the formation of a dianion or improper choice of base. Ethyl acetoacetate has two acidic protons: one on the alpha-carbon between the two carbonyl groups and others on the terminal methyl group. Using a very strong, sterically hindered base like lithium diisopropylamide (LDA) can lead to the formation of a dianion if more than one equivalent is used, opening the door for alkylation at the terminal carbon. To ensure selective alkylation at the central carbon, it is crucial to use one equivalent of a base like sodium ethoxide, which is strong enough to deprotonate the more acidic central carbon but not the terminal one.[5]
Q3: When I try to monitor my reaction using chromatography (TLC/HPLC), I see peak broadening or multiple spots/peaks for my ethyl acetoacetate. Is it impure?
Not necessarily. Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol tautomeric forms.[6] These two forms have different polarities and can behave as distinct compounds during chromatography, leading to broadened peaks, tailing, or even two separate peaks.[7][8] This phenomenon can complicate quantification. When developing an HPLC method, adjusting the mobile phase composition or temperature can sometimes help to either resolve the two forms or coalesce them into a single sharp peak.[7] For NMR analysis, the keto and enol forms give distinct signals, which can be used for quantification.[6]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental failures.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
Q: I've mixed my reagents, but the reaction isn't starting. I'm performing a Claisen condensation of ethyl acetate.
A: This is a classic issue often traced back to the quality of the reagents or the initial activation.
-
Purity of Sodium: The sodium metal used to generate sodium ethoxide in situ must be clean and free of any white sodium hydroxide or oxide crust.[4] This crust is unreactive and will inhibit the reaction. Before use, carefully trim the crust off the sodium under an inert liquid like mineral oil.
-
Grade of Ethyl Acetate: The ethyl acetate must be anhydrous.[4] Commercial grades can contain water, which will quench the base. It should also contain a small amount (2-3%) of ethanol to help initiate the reaction by forming sodium ethoxide on the surface of the sodium.[4]
-
Initial Heating: The reaction often requires gentle initial warming on a water bath to start.[4] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.
Q: My reaction (e.g., Knoevenagel condensation) is sluggish. How can I improve the rate?
A: Reaction rate is influenced by the catalyst, temperature, and removal of byproducts.
-
Catalyst Choice: Ensure your catalyst is active. For Knoevenagel condensations, weak bases like piperidine or an ammonium salt (e.g., ammonium acetate) are often used.[9] The choice of catalyst can be critical for success.[10]
-
Temperature: While higher temperatures can increase the rate, they can also promote side reactions. A modest increase in temperature within the limits of reagent stability can be beneficial.
-
Byproduct Removal: Many condensation reactions produce water. Removing this water using a Dean-Stark apparatus can drive the reaction to completion.
Workflow for Diagnosing a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting an incomplete reaction.
Caption: General troubleshooting workflow for incomplete reactions.
Issue 2: Low Purity and Presence of Side Products
Q: After workup of my Claisen condensation, my product is impure. What are the likely contaminants?
A: Besides unreacted starting material, several side products can form.
-
Dehydroacetic Acid: Self-condensation of ethyl acetoacetate can occur, especially during distillation at atmospheric pressure, to form dehydroacetic acid.[3] Purification should always be done via vacuum distillation.[4]
-
Saponification Products: If a strong base like NaOH is used improperly during workup, it can hydrolyze the ester group, a reaction known as saponification.[5] This will form sodium acetoacetate, which is water-soluble and will be lost from the organic layer.
-
Ketonic Hydrolysis Products: During an acidic workup or purification, particularly with heat, the ethyl acetoacetate can be hydrolyzed to acetoacetic acid, which is unstable and readily decarboxylates to form acetone and CO₂.[11]
Q: How can I design a better purification protocol to improve the purity of my product?
A: A carefully planned workup and distillation are key.
-
Acidification: After the reaction is complete, cool the mixture and carefully acidify it with a dilute acid (e.g., 50% acetic acid or dilute H₂SO₄) to neutralize the sodium enolate and any remaining base.[4] Avoid a large excess of acid.
-
Extraction: Extract the product into an organic solvent. Use a brine wash to help break up emulsions and remove water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Avoid calcium chloride, which can form adducts.[3]
-
Vacuum Distillation: Remove the solvent under reduced pressure. The final product must be purified by fractional distillation under vacuum to prevent thermal decomposition.[12]
Key Reaction Pathways and Common Pitfalls
This diagram illustrates the desired Claisen condensation pathway and common side reactions caused by contaminants.
Caption: Desired reaction path versus common side reactions.
Quantitative Data & Analytical Protocols
Table 1: Typical Reaction Conditions
| Reaction Type | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Typical Yield | Reference(s) |
| Claisen Condensation | Ethyl Acetate | Sodium Ethoxide | Neat / Ethanol | 82 | ~91% | [13] |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, EAA, NH₄OAc | None or Acid Catalyst | Ethanol / Solvent-free | 80-100 | >90% | [14] |
| Knoevenagel Condensation | Aldehyde, EAA | Piperidine / Beta-alanine | Toluene | Reflux | 70-90% | [9] |
| Acetoacetic Ester Synthesis (Alkylation) | EAA, Alkyl Halide | Sodium Ethoxide | Ethanol | Reflux | 60-80% | [5] |
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of reaction progress.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - must be optimized)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate for 5-10 minutes.
-
Using a capillary tube, carefully take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate).
-
On the TLC plate's baseline, spot the starting material(s) and the reaction mixture.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
If necessary, further visualize by dipping the plate in a staining solution and gently heating.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Rf values for all spots.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is an excellent tool for confirming the structure of the product and identifying impurities.[8][15]
Procedure:
-
Prepare a sample by dissolving a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the Spectrum:
-
Ethyl Acetoacetate (Keto form):
-
~1.3 ppm (triplet, 3H, -O-CH₂-CH₃ )
-
~2.2 ppm (singlet, 3H, -CO-CH₃ )
-
~3.4 ppm (singlet, 2H, -CO-CH₂ -CO-)
-
~4.2 ppm (quartet, 2H, -O-CH₂ -CH₃)
-
-
Ethyl Acetoacetate (Enol form): Signals for the enol form (~8% at 33°C) may also be visible.[6]
-
Impurities: Look for signals corresponding to residual solvents (e.g., ethanol, ethyl acetate) or side products. Integration of the peaks can be used to determine the relative molar ratio of product to impurities.
-
References
- OmicsOnline. (n.d.). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis.
- Ait Ali, M., et al. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. ResearchGate.
- ResearchGate. (n.d.). Optimum Conditions for the Condensation Reaction of Benzaldehyde, Ethyl Acetoacetate and Ammonium Acetate under Solvent-Free Conditions.
- Sergeev, A.G., et al. (n.d.). Optimization of the reaction with ethyl acetoacetate. ResearchGate.
- PubMed. (2014). Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high performance liquid chromatography.
- Inglis, J. K. H., & Roberts, K. C. (n.d.). Acetoacetic acid, ethyl ester. Organic Syntheses.
- AIP Publishing. (2023). Synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide as a catalyst. AIP Conference Proceedings.
- Chemistry Stack Exchange. (2016). What techniques can determine the concentration of ethyl acetate in a solution containing ethyl acetate, acetic acid, ethanol and water?.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column.
- Sciencemadness Discussion Board. (2016). Ethyl acetoacetate synthesis: some questions !.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Ethyl 2,4-diphenylacetoacetate.
- National Center for Biotechnology Information. (n.d.). Ethyl Acetoacetate. PubChem.
- Sciencemadness Discussion Board. (2016). ethyl acetoacetate synthesis.
- Wikipedia. (n.d.). Ethyl acetoacetate.
- Google Patents. (n.d.). Purification of acetoacetic esters by distillation.
- Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis.
- Li, M.-Z., et al. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education.
- Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com.
- Hauser, C. R., & Hudson, B. E. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions. ResearchGate.
- Google Patents. (n.d.). Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- CAMEO Chemicals. (n.d.). ETHYL ACETOACETATE.
- Vedantu. (n.d.). Ethyl Acetoacetate: Structure, Uses & Reactions Explained.
- LookChem. (n.d.). ETHYL ACETOACETATE.
- Quora. (2021). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?.
- Chemistry LibreTexts. (2022). Ethyl Acetoacetate and Its Enol Form.
- Veeprho. (n.d.). Acetoacetate Impurities and Related Compound.
- PubMed. (1961). Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids.
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Technical Support Center: Optimizing Enamine Formation from Ethyl Acetoacetate
Welcome to the technical support center for optimizing enamine synthesis using ethyl acetoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your enamine formation reactions are successful, efficient, and reproducible. Our focus is on explaining the "why" behind the experimental choices, empowering you to navigate challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming an enamine from ethyl acetoacetate and a secondary amine?
The optimal pH for enamine formation is a delicate balance, typically falling within a weakly acidic range of 4.0 to 5.0 .[1][2][3] This is because the reaction mechanism has two pH-dependent steps. At a pH that is too high (basic), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[1] Conversely, at a pH that is too low (strongly acidic), the secondary amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon of ethyl acetoacetate.[1][2] Therefore, a pH of around 4.5 serves as a compromise, ensuring a sufficient concentration of both the activated carbonyl (protonated) and the free amine.[1]
Q2: Why is acid catalysis necessary for enamine formation?
Acid catalysis plays a crucial role in accelerating the dehydration step of the reaction.[4][5] The initial nucleophilic attack of the secondary amine on the ethyl acetoacetate carbonyl forms a carbinolamine intermediate. The hydroxyl group of this intermediate is a poor leaving group. The acid catalyst protonates this hydroxyl group, converting it into a much better leaving group, water (-OH2+).[1][6] This facilitates the elimination of water to form an iminium ion, which is then deprotonated at the alpha-carbon to yield the final enamine product.[4][6] While the reaction can proceed without a catalyst, it is often significantly slower.[7]
Q3: Can I use a primary amine instead of a secondary amine to form an enamine?
No, primary amines react with ketones and aldehydes, including the ketone moiety of ethyl acetoacetate, to form imines, not enamines.[1][5][8] The key difference lies in the final deprotonation step. After the formation of the iminium ion intermediate, a primary amine will have a proton on the nitrogen atom that can be removed to form the stable C=N double bond of an imine.[8] A secondary amine lacks this second proton on the nitrogen. Consequently, to neutralize the positive charge on the iminium ion, a proton must be removed from an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond characteristic of an enamine.[6][9]
Q4: What is the pKa of the most acidic proton in ethyl acetoacetate?
The protons on the α-carbon (the CH2 group) situated between the two carbonyl groups are the most acidic.[10][11] The pKa of these protons is approximately 10.7 in water.[10][12] This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance, delocalizing the negative charge onto both oxygen atoms.[10][11] This makes deprotonation at this position favorable under basic conditions and is a key feature in reactions like the acetoacetic ester synthesis.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of enamines from ethyl acetoacetate.
Problem 1: Low or No Enamine Yield
A low yield is the most frequent issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low enamine yield.
Detailed Breakdown:
-
Incorrect pH:
-
Symptom: The reaction is sluggish or stalls completely.
-
Cause & Solution: As discussed, the pH is critical. If the pH is too high, the dehydration of the carbinolamine intermediate is inefficient. Add a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid. If the pH is too low, the amine is protonated and non-nucleophilic. This can happen if too much acid catalyst is added. The reaction may need to be restarted with a carefully measured amount of catalyst.
-
-
Presence of Water:
-
Symptom: The reaction does not go to completion, and starting materials are recovered.
-
Cause & Solution: Enamine formation is a reversible condensation reaction that produces water.[4][9] According to Le Châtelier's principle, the presence of water in the reaction mixture will drive the equilibrium back towards the starting materials, hydrolyzing the enamine or the iminium ion intermediate.[8][15] It is crucial to remove water as it is formed.
-
Method 1: Dean-Stark Apparatus: For reactions run in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective.
-
Method 2: Drying Agents: Add an anhydrous drying agent like magnesium sulfate (MgSO4) or molecular sieves (3Å or 4Å) directly to the reaction flask.[5]
-
-
Problem 2: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data (NMR, GC-MS) indicates side reactions are occurring.
-
Side Product: Ethyl 3-hydroxybutanoate
-
Identification: A new peak corresponding to a secondary alcohol.
-
Cause: This is a reduction product. This can occur if a reducing agent is inadvertently present or if certain reaction conditions promote hydride transfer. More commonly, it may be confused with the carbinolamine intermediate if the reaction stalls before dehydration.
-
Solution: Ensure all reagents are pure and the reaction is run under an inert atmosphere if sensitive reagents are used. Confirm that dehydration is occurring by monitoring for water formation or by adjusting the pH to the optimal range (4.0-5.0).
-
-
Side Product: Dehydroacetic Acid (from self-condensation of Ethyl Acetoacetate)
-
Identification: A complex mixture of byproducts, often colored.
-
Cause: In the presence of a base, ethyl acetoacetate can undergo self-condensation. This is more common if the intended reaction with the amine is slow.
-
Solution: Ensure the amine is added before or concurrently with any catalyst. Avoid strongly basic conditions. The mildly acidic conditions optimal for enamine formation generally suppress this side reaction.
-
-
Side Product: Hydrolysis of Ethyl Acetoacetate
-
Identification: Presence of ethanol and acetone (from the decarboxylation of the resulting acetoacetic acid).[16]
-
Cause: This occurs if there is excess water and strong acid or base present, especially at elevated temperatures.[16]
-
Solution: Strictly control the amount of water and acid catalyst. Use anhydrous solvents and reagents.[17] The goal is catalytic, not stoichiometric, acid.
-
Experimental Protocol: pH Optimization Study
This protocol provides a framework for determining the optimal pH for the formation of an enamine from ethyl acetoacetate and pyrrolidine.
Materials:
-
Ethyl acetoacetate (reagent grade, distilled)
-
Pyrrolidine (reagent grade, distilled)
-
Toluene (anhydrous)
-
Acetic Acid (glacial)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
pH paper or calibrated pH meter (for aqueous workup analysis)
Procedure:
-
Setup: In four separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add toluene (50 mL).
-
Reagents: To each flask, add ethyl acetoacetate (1.30 g, 10 mmol) and pyrrolidine (0.71 g, 10 mmol).
-
Catalyst Addition (Parallel Reactions):
-
Flask A (Control): No acid catalyst.
-
Flask B (pH ~5): Add glacial acetic acid (60 mg, 1 mmol).
-
Flask C (pH ~4): Add p-TsOH monohydrate (38 mg, 0.2 mmol).
-
Flask D (pH ~2): Add p-TsOH monohydrate (190 mg, 1.0 mmol).
-
-
Reaction: Heat all four reactions to reflux (approx. 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots every 30 minutes. Analyze by TLC or GC-MS to determine the consumption of starting materials and the formation of the enamine product.
-
Workup: After 2 hours (or when one reaction appears complete), cool the flasks to room temperature. Add anhydrous MgSO4, stir for 10 minutes, and then filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product from each flask by ¹H NMR to determine the conversion and yield.
Data Interpretation:
Create a table to compare the results from the four conditions.
| Flask | Catalyst | Approx. pH | Conversion (%) after 2h | Observations |
| A | None | Neutral | < 10% | Very slow reaction |
| B | Acetic Acid | ~5 | > 90% | Efficient conversion |
| C | p-TsOH (0.2 eq) | ~4 | > 95% | Most efficient conversion |
| D | p-TsOH (1.0 eq) | ~2 | < 20% | Amine protonation inhibits reaction |
This systematic approach will clearly demonstrate the impact of pH on reaction efficiency and yield.
Reaction Mechanism Overview
The mechanism for acid-catalyzed enamine formation is a multi-step process.
Caption: Acid-catalyzed enamine formation mechanism.
References
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Stork Enamine Synthesis. [Link]
- Chemistry Notes. (n.d.).
- OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. [Link]
- Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
- Master Organic Chemistry. (2024). Enamines. [Link]
- Wikipedia. (n.d.). Enamine. [Link]
- Taylor & Francis Online. (2018). Fe3O4@SiO2@ADMPT/H6P2W18O62: a novel Wells–Dawson heteropolyacid-based magnetic inorganic–organic nanohybrid material as potent Lewis acid catalyst for the efficient synthesis of 1,4-dihydopyridines. Green Chemistry Letters and Reviews. [Link]
- Chemistry LibreTexts. (2024). 19.
- Accounts of Chemical Research. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Chemistry LibreTexts. (2025). 19.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
- Reddit. (2021).
- ACS Omega. (2022). Bond Energies of Enamines. [Link]
- ResearchGate. (2015).
- Reddit. (2022). i had to determine the most acidic proton of ethyl acetoacetate. i know the pka is 11 and 19 but not sure if i did it right (especialy for the second). r/OrganicChemistry. [Link]
- YouTube. (2024). Enamine Formation #organicchemistry #organicchemistrytutor. [Link]
- Journal of the American Chemical Society. (1996). Determination of the pKa of Ethyl Acetate: Brønsted Correlation for Deprotonation of a Simple Oxygen Ester in Aqueous Solution. [Link]
- YouTube. (2018).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. [Link]
- YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
- Shivaji College. (n.d.). Active Methylene Compounds. [Link]
- WordPress.com. (2024).
- ResearchGate. (2025). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. [Link]
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effective water removal in ethyl 3-aminocrotonate synthesis
Technical Support Center: Ethyl 3-Aminocrotonate Synthesis
Welcome to the technical support center for the synthesis of ethyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this vital chemical transformation. My focus here is to provide not just protocols, but a deeper understanding of the reaction dynamics, particularly the critical role of effective water removal in achieving high yields and purity.
The synthesis of an enamine, such as ethyl 3-aminocrotonate, from a β-ketoester (ethyl acetoacetate) and an ammonia source is a classic condensation reaction. The core of this transformation is the formation of a new carbon-nitrogen bond and the subsequent elimination of water. This reversibility is the crux of many issues encountered in the lab; the presence of the water byproduct can drive the reaction equilibrium back toward the starting materials, severely limiting the yield.[1] This guide provides field-proven insights and troubleshooting strategies to overcome this fundamental challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Question: My reaction has stalled, or my final yield is significantly lower than expected. What's the likely cause?
Answer: This is the most common issue reported and it almost always points to inadequate water removal. The reaction to form ethyl 3-aminocrotonate is an equilibrium-controlled process.
Ethyl Acetoacetate + Ammonia ⇌ [Intermediate] ⇌ Ethyl 3-Aminocrotonate + H₂O
According to Le Châtelier's principle, the accumulation of water in the reaction medium will shift the equilibrium to the left, favoring the reactants and preventing the reaction from reaching completion. To achieve a high yield, water must be continuously and efficiently removed as it is formed.[1][2]
Solutions:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is the most robust and widely used method for driving the reaction to completion, especially on a preparative scale.[3] An inert organic solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, cyclohexane) is used.[2][4] The azeotrope boils from the reaction mixture, condenses, and collects in the Dean-Stark trap. Since water is denser than these solvents, it separates and collects at the bottom of the trap, while the organic solvent overflows and returns to the reaction flask, allowing for continuous water removal.[5]
-
Use of Chemical Dehydrating Agents: For smaller-scale reactions or when heating is undesirable, in-situ drying agents can be effective.
-
Molecular Sieves: 3Å or 4Å molecular sieves are a good choice as they can be added directly to the reaction mixture.[4] They trap water molecules within their porous structure. However, they must be activated (heated under vacuum) before use and used in sufficient quantity.
-
Anhydrous Sulfates: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[6] MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, which may not be suitable for all substrates.
-
Question: My final product is a persistent oil that is difficult to crystallize, or it appears impure by NMR/TLC.
Answer: This issue is often linked to residual water or unreacted starting materials. Ethyl 3-aminocrotonate has a relatively low melting point (33-35 °C) and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[7]
Solutions:
-
Rigorous Workup: After the reaction is complete, ensure the organic phase is thoroughly dried before solvent evaporation. Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of dissolved water, then treat it with a drying agent like anhydrous Na₂SO₄.[8] Allow sufficient time for the drying agent to work, and filter it off completely before concentrating the solution.
-
Proper Storage: Once isolated, store the product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7]
-
Drive the Reaction to Completion: The best way to avoid impurities from starting materials is to ensure the initial reaction goes to completion by using one of the effective water removal techniques described above.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions.
Q1: What are the most effective methods for water removal, and how do I choose between them?
A1: The two primary methods are azeotropic distillation and the use of in-situ chemical desiccants. The choice depends on the scale of your reaction and the specific conditions required.
| Feature | Azeotropic Distillation (Dean-Stark) | In-Situ Chemical Desiccants (e.g., Molecular Sieves) |
| Principle | Physical removal of water via azeotropic boiling.[9] | Chemical adsorption of water by a drying agent.[10] |
| Advantages | Highly efficient for continuous removal, ideal for driving equilibrium, suitable for large-scale reactions.[2][3] | Works at various temperatures (including room temp), simple setup, good for small-scale and sensitive substrates.[4][6] |
| Disadvantages | Requires heating to reflux, needs specialized glassware, solvent choice is critical. | Can be slow, requires stoichiometric amounts, agent must be filtered off, potential for side reactions or adsorption of product. |
| Best For | Gram-to-kilogram scale syntheses where reactants are stable at the solvent's reflux temperature. | Milligram-to-gram scale syntheses, reactions with heat-sensitive compounds. |
Q2: Can I run this synthesis using aqueous ammonia without active water removal?
A2: While it may seem counterintuitive, it is possible, particularly in continuous flow systems. Some patented processes report high yields by reacting ethyl acetoacetate with a 25% aqueous ammonia solution in a continuous flow reactor, where precise control of temperature and residence time can favor product formation.[11] For standard batch syntheses in a round-bottom flask, using aqueous ammonia without a mechanism for water removal will generally result in low yields due to the unfavorable equilibrium.[11]
Q3: I see some procedures use ammonium acetate instead of ammonia. Does this change the need for water removal?
A3: No, the fundamental chemistry remains the same. Ammonium acetate serves as an in-situ source of ammonia and a mild acid catalyst (acetic acid).[12] The reaction still produces one equivalent of water, and its removal is just as critical for achieving a high yield. In fact, many published procedures using ammonium acetate explicitly call for azeotropic removal of water or other drying methods.[12][13]
Q4: What is the best azeotroping solvent for a Dean-Stark setup?
A4: Toluene is an excellent and very common choice. It is less toxic than benzene and its boiling point (111 °C) is suitable for many reactions. Other options include benzene, hexane, and cyclohexane.[2] The ideal solvent should not react with your starting materials and should have a boiling point that provides a reasonable reaction rate without causing decomposition.
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Azeotropic Distillation (Dean-Stark Method)
This protocol is a robust method for synthesizing ethyl 3-aminocrotonate on a laboratory scale.
Step-by-Step Methodology:
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination.
-
Reagents: To the flask, add ethyl acetoacetate (0.5 mol), aniline or an equivalent ammonia source (0.5 mol), a catalytic amount of glacial acetic acid (1 mL), and toluene (100 mL).[3]
-
Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 125 °C bath temperature). Toluene and the water byproduct will begin to distill as an azeotrope and collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for approximately 3-4 hours, or until no more water collects in the trap. The theoretical amount of water for this scale is ~9 mL.
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure ethyl 3-aminocrotonate.
Diagram 1: Azeotropic Removal Workflow
Caption: Workflow for azeotropic water removal using a Dean-Stark apparatus.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. (US7002038B2).
- Synthesis of ethyl 3-aminocroton
- MILD METHOD FOR ENAMINE FORMATION. (1976).
- Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. (2022).
- Dean–Stark appar
- Eco-Friendly Hantzsch Pyridine Synthesis in W
- How do I remove water from imine formation reactions? (2015).
- Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester. (2023). YouTube. [Link]
- Process for fractionating water-containing crude amine mixtures from amine synthesis. (US6986833B2).
- PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. (EP 2702035 B1).
- Process for the preparation of 4 -substituted -1, 4-dihydropyridines. (WO2012123966A1).
- Hantzsch pyridine synthesis. Wikipedia. [Link]
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry. [Link]
- ETHYL β-ANILINOCROTON
- Enamines. Master Organic Chemistry. [Link]
- STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019). HaUI - Đại học Công nghiệp Hà Nội. [Link]
- study on factors influencing synthesis of ethyl 3-aminocrotonate.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. [Link]
- What actually means of azeotropic removal of water? (2017).
- Effect of solvent on the yield of ethyl 3-aminocrotonate.
- (R)-4-Cyclohexyl-2,3-butadien-1-ol.Organic Syntheses. [Link]
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. (2021). Indian Journal of Chemistry, Sec B. [Link]
- Continuous process for the synthesis of beta amino crotonates. (US20120101305A1).
- Synthesis of methyl-3-aminocrotonate.
- Production of methyl 3- aminocrotanate. (JPH0285237A).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. data.epo.org [data.epo.org]
- 12. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 13. researchgate.net [researchgate.net]
preventing self-condensation products of ethyl acetoacetate
A Guide to Preventing Self-Condensation Products for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Ethyl Acetoacetate Self-Condensation
Ethyl acetoacetate (EAA) is a versatile C4 building block widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its value lies in the reactivity of its active methylene group, situated between two carbonyl functionalities, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.
However, this high reactivity also presents a significant challenge: self-condensation. Under certain conditions, particularly in the presence of bases or at elevated temperatures, ethyl acetoacetate can react with itself to form undesired byproducts. The most common of these is dehydroacetic acid (DHA), a pyrone derivative formed through a Claisen-type condensation followed by cyclization. The formation of DHA and other polymeric materials can drastically reduce the yield of the desired product, complicate purification, and lead to inconsistent reaction outcomes.
This technical guide provides a comprehensive resource for understanding, identifying, and, most importantly, preventing the self-condensation of ethyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is ethyl acetoacetate self-condensation and what are the products?
A1: Ethyl acetoacetate self-condensation is a side reaction where two or more molecules of ethyl acetoacetate react with each other. The primary and most well-characterized product is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). This occurs via a Claisen-type condensation mechanism. Under more forcing conditions, further polymerization can lead to the formation of dark-colored, tarry substances.
Q2: What are the typical reaction conditions that promote self-condensation?
A2: Self-condensation is generally favored by:
-
High Temperatures: Heating ethyl acetoacetate, especially above 150°C, can induce self-condensation even in the absence of a strong catalyst.[1]
-
Prolonged Reaction Times: Allowing reactions to proceed for extended periods, particularly at elevated temperatures, increases the likelihood of side reactions.
-
Inappropriate Base Selection: While bases are necessary for many reactions involving ethyl acetoacetate, the type and stoichiometry are critical. Weak bases or insufficient amounts of a strong base can fail to fully deprotonate the desired product's acidic alpha-hydrogen, leaving unreacted enolate to initiate self-condensation.[2]
-
Presence of Water: Water can interfere with the efficacy of some bases, such as sodium ethoxide, leading to the formation of hydroxides which can promote undesired side reactions.[3]
Q3: How can I detect the presence of dehydroacetic acid in my reaction mixture?
A3: Dehydroacetic acid can be identified using several analytical techniques:
-
Thin Layer Chromatography (TLC): Dehydroacetic acid is generally more polar than many common ethyl acetoacetate derivatives and will have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both qualitative and quantitative analysis of dehydroacetic acid in a reaction mixture.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify dehydroacetic acid and other volatile byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of dehydroacetic acid has characteristic peaks that can be used for its identification.
-
Infrared (IR) Spectroscopy: The IR spectrum of dehydroacetic acid will show characteristic absorbances for the lactone and ketone carbonyl groups, as well as the hydroxyl group.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Formation of a White Precipitate
Symptom: In a reaction where ethyl acetoacetate is used as a nucleophile (e.g., Knoevenagel condensation or alkylation), the yield of the expected product is low, and a significant amount of a white, crystalline solid is isolated.
Possible Cause: The white precipitate is likely dehydroacetic acid, the primary self-condensation product. This indicates that the reaction conditions are favoring the self-condensation of ethyl acetoacetate over the desired reaction pathway.
Troubleshooting Steps:
-
Temperature Control:
-
Rationale: The rate of self-condensation increases significantly with temperature. Many desired reactions of ethyl acetoacetate can proceed at or below room temperature.
-
Action: Maintain a lower reaction temperature. For Knoevenagel condensations, reactions can often be run at 0°C to room temperature.[6] For alkylations, while reflux may be necessary, ensure the temperature is not excessively high and that heating is uniform.
-
-
Base Selection and Stoichiometry:
-
Rationale: The choice of base is critical. For reactions like the acetoacetic ester synthesis, a full equivalent of a strong base (e.g., sodium ethoxide) is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[2] Using a catalytic amount of a strong base or a weaker base may not be sufficient to prevent the reverse reaction and can leave reactive enolates available for self-condensation.
-
Action:
-
For alkylations, use at least one full equivalent of a strong alkoxide base like sodium ethoxide.
-
For Knoevenagel condensations, a weak base like piperidine or an amine salt is often sufficient and preferable to a strong base, which could promote self-condensation of the aldehyde or ketone reactant.[6]
-
-
-
Order of Addition:
-
Rationale: Adding the electrophile (e.g., alkyl halide or aldehyde) to a pre-formed enolate of ethyl acetoacetate can favor the desired reaction.
-
Action: Prepare the solution of the base and ethyl acetoacetate first, allowing the enolate to form. Then, add the electrophile slowly to this mixture.
-
Issue 2: Reaction Mixture Turns Dark Brown or Black
Symptom: During the reaction or upon heating, the reaction mixture develops a dark brown or black color, and upon workup, a tarry, intractable material is obtained.
Possible Cause: The dark coloration is indicative of extensive decomposition and polymerization of ethyl acetoacetate and/or the desired product. This often occurs at high temperatures and in the presence of strong bases or acids over prolonged periods. A procedure for the intentional synthesis of dehydroacetic acid notes that the reaction mixture becomes dark brown upon prolonged heating.[7]
Troubleshooting Steps:
-
Strict Temperature and Time Management:
-
Rationale: Excessive heat and long reaction times are the primary drivers of polymerization.
-
Action: Reduce the reaction temperature and monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level. Avoid prolonged heating. Procedures for the synthesis of ethyl acetoacetate from ethyl acetate note that extended reaction times at high temperatures can lead to polymeric condensation products.
-
-
Inert Atmosphere:
-
Rationale: The presence of oxygen at high temperatures can contribute to oxidative decomposition pathways, leading to colored impurities.
-
Action: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if heating for an extended period.
-
-
Purity of Reagents:
-
Rationale: Impurities in the starting materials or solvents can sometimes act as catalysts for decomposition.
-
Action: Use freshly distilled ethyl acetoacetate and dry, pure solvents.
-
Issue 3: Difficulty in Removing Dehydroacetic Acid from the Desired Product
Symptom: Analytical data (NMR, HPLC) confirms the presence of dehydroacetic acid in the purified product.
Possible Cause: Dehydroacetic acid can have similar solubility properties to some desired products, making its removal by simple extraction or crystallization challenging.
Troubleshooting Steps:
-
Aqueous Basic Wash:
-
Rationale: Dehydroacetic acid has an acidic hydroxyl group (pKa ≈ 5.3). This allows for its selective removal from an organic solution by washing with a mild aqueous base.
-
Action: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The dehydroacetic acid will be deprotonated to its water-soluble salt and will partition into the aqueous layer.
-
-
Recrystallization:
-
Rationale: If the desired product is a solid, recrystallization from an appropriate solvent system can be effective in removing dehydroacetic acid.
-
Action: Dehydroacetic acid can be recrystallized from ethanol.[7] If your desired product has different solubility characteristics, this can be an effective purification method.
-
-
Column Chromatography:
-
Rationale: Silica gel chromatography can separate compounds based on polarity. Dehydroacetic acid is a relatively polar molecule.
-
Action: If other methods fail, purify the product using column chromatography. A solvent system with a moderate polarity (e.g., ethyl acetate/hexanes) should allow for the separation of the desired product from dehydroacetic acid.
-
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Minimized Self-Condensation
This protocol is a general guideline for the reaction of an aldehyde with ethyl acetoacetate using a weak base catalyst, designed to minimize the self-condensation of ethyl acetoacetate.
-
To a solution of the aldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent (e.g., ethanol or toluene) at 0°C, add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl to remove the basic catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Alkylation of Ethyl Acetoacetate
This protocol outlines the alkylation of ethyl acetoacetate using a strong base, with precautions to avoid self-condensation.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Cool the sodium ethoxide solution to room temperature and add ethyl acetoacetate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add the alkyl halide (1.05 eq) dropwise via the addition funnel.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Ethyl Acetoacetate Self-Condensation
| Parameter | Condition Favoring Self-Condensation | Recommended Condition to Prevent Self-Condensation | Rationale |
| Temperature | High temperatures (>100-150°C) | Maintain lowest effective temperature (e.g., 0°C to reflux) | Reduces the rate of the undesired self-condensation reaction.[1] |
| Base Type | Weak bases in alkylations; Strong bases in some condensations | Use stoichiometric strong base for alkylations; catalytic weak base for Knoevenagel | Ensures complete and rapid formation of the desired product enolate or prevents side reactions of the carbonyl partner.[2][6] |
| Reaction Time | Prolonged heating | Monitor reaction and quench upon completion | Minimizes the time for side reactions and decomposition to occur. |
| Solvent | Protic solvents with some bases | Dry, aprotic solvents where appropriate | Prevents inactivation of the base and unwanted side reactions.[3] |
Visualization
Mechanism of Dehydroacetic Acid Formation
The following diagram illustrates the base-catalyzed self-condensation of ethyl acetoacetate to form dehydroacetic acid.
Caption: Mechanism of Dehydroacetic Acid Formation from Ethyl Acetoacetate.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to ethyl acetoacetate self-condensation.
Caption: Troubleshooting Workflow for EAA Self-Condensation.
References
- A. I. Vogel, "Vogel's Textbook of Practical Organic Chemistry," 5th ed., Longman Scientific & Technical, 1989.
- U.S.
- G. Li, et al., "[Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high performance liquid chromatography]," Se Pu, 2013. [Online]. Available: [Link].
- MIT OpenCourseWare, "8.4 - Extraction and Washing Guide," [Online]. Available: [Link].
- PrepChem.com, "Preparation of dehydroacetic acid," [Online]. Available: [Link].
- Organic Syntheses, "Dehydroacetic acid," Coll. Vol. 1, p.194 (1941); Vol. 4, p.238 (1925). [Online]. Available: [Link].
- Master Organic Chemistry, "The Malonic Ester and Acetoacetic Ester Synthesis," [Online]. Available: [Link].
- U.S.
- A. M. S. Silva, et al.
- ChemRxiv, "Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC," 2023. [Online]. Available: [Link].
- ResearchGate, "How to purify and isolate required compound from a reaction mixture?" [Online discussion]. Available: [Link].
- ResearchGate, "Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin," [Online]. Available: [Link].
- ScienceMadness Discussion Board, "Ethylacetoacetate...," [Online discussion]. Available: [Link].
- Chemistry LibreTexts, "4.7: Reaction Work-Ups," [Online]. Available: [Link].
- Wikipedia, "Brandy," [Online]. Available: [Link].
- Reddit, "How do you get dark brown from primary colors?," [Online discussion]. Available: [Link].
- Chemistry LibreTexts, "23.7: The Claisen Condensation Reaction," [Online]. Available: [Link].
- ResearchGate, "The Acetoacetic Ester Condensation and Certain Related Reactions," [Online]. Available: [Link].
- ResearchGate, "Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor," [Online]. Available: [Link].
- WordPress.
- ScienceMadness Discussion Board, "Ethyl acetoacetate synthesis: some questions !," [Online discussion]. Available: [Link].
- YouTube, "Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |," [Online]. Available: [Link].
- YouTube, "Exam Question Walkthrough - Structure Determination from NMR & IR spectra," [Online]. Available: [Link].
- HELIX Chromatography, "HPLC Methods for analysis of Dehydroacetic acid," [Online]. Available: [Link].
- University of Rochester, "How To: Remove Residual W
- Organic Syntheses, "ETHYL n-BUTYLACETOACETATE," Coll. Vol. 1, p.248 (1941); Vol. 4, p.41 (1925). [Online]. Available: [Link].
Sources
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 7. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
Technical Support Center: Ethyl 3-Aminocrotonate Handling & Storage
Welcome to the dedicated support center for ethyl 3-aminocrotonate. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals. As a compound sensitive to atmospheric conditions, proper handling and storage of ethyl 3-aminocrotonate are paramount to ensure its integrity and the success of your experiments. This resource is designed to address common challenges and provide solutions grounded in established scientific principles.
Understanding the Instability of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate is an enamine ester, and its structure, featuring a conjugated system with an amino group and a double bond adjacent to the carboxyl group, is key to its reactivity.[1][2] However, this same reactivity makes it susceptible to degradation from atmospheric oxygen and moisture.[2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4]
The primary degradation pathways include:
-
Oxidation: The enamine functionality is prone to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and byproducts, compromising the purity of the material.
-
Hydrolysis: As an ester, ethyl 3-aminocrotonate can be hydrolyzed by water to form 3-aminocrotonic acid and ethanol. This is particularly relevant given the compound's hygroscopic nature.[5]
Failure to mitigate these degradation pathways can result in decreased purity, leading to inconsistent experimental results, lower yields, and the potential for side reactions.
Core Protocols: Storage and Handling
To maintain the quality and reactivity of ethyl 3-aminocrotonate, adherence to strict air-sensitive handling and storage protocols is essential.
Storage Protocols
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes contact with moisture. |
| Container | Use a tightly sealed, opaque glass container. Amber vials or bottles are ideal. | Protects from light, which can catalyze degradation, and prevents atmospheric exchange. |
| Temperature | Store in a cool, dry place.[3][6] Refrigeration is recommended for long-term storage. | Low temperatures slow down the rate of potential degradation reactions. |
| Location | Store in a dedicated corrosives area, away from incompatible materials.[6] | Avoids accidental contact with acids, bases, oxidizing agents, and reducing agents which can cause hazardous reactions.[3][7][8] |
Handling Protocols: Working with Air-Sensitive Reagents
All manipulations of ethyl 3-aminocrotonate should be performed using established air-free techniques to prevent exposure to oxygen and moisture.[9]
Recommended Techniques:
-
Glovebox: A glovebox provides the most secure and controlled inert atmosphere for handling air-sensitive compounds.[10] It allows for direct manipulation of the solid or liquid material in a large, protected workspace.[10]
-
Schlenk Line: A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive materials under vacuum or a positive pressure of inert gas.[9][10][11] This is a common and effective method for handling reagents and setting up reactions.
Step-by-Step Workflow for Transferring Ethyl 3-Aminocrotonate Using a Schlenk Line:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[9][12][13] Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inerting the System: Assemble the reaction glassware on the Schlenk line. Evacuate the glassware using the vacuum pump and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[9]
-
Reagent Transfer:
-
If ethyl 3-aminocrotonate is a solid, quickly weigh the desired amount and add it to the flask against a positive flow of inert gas (counterflow).
-
If it is a liquid (it has a low melting point of 33-35°C), use a gas-tight syringe that has been purged with inert gas.
-
-
Syringe Technique for Liquid Transfer:
-
Puncture the septum on the ethyl 3-aminocrotonate storage bottle with the inert gas-flushed syringe needle.
-
Draw a small amount of the inert gas from the headspace of the bottle into the syringe.
-
Invert the syringe and expel the gas bubble.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Withdraw the needle from the liquid and pull a small "buffer" of inert gas from the headspace into the syringe.[14][15] This prevents the reagent in the needle from coming into contact with air upon withdrawal.[14][15]
-
Quickly transfer the syringe to the reaction flask and inject the liquid.
-
-
Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil or mercury bubbler.[11][16]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with ethyl 3-aminocrotonate.
Q1: My ethyl 3-aminocrotonate has turned yellow/brown. Can I still use it?
A: Discoloration is a common indicator of degradation, likely due to oxidation. While the material may still contain the desired compound, the presence of impurities can significantly impact your reaction. It is highly recommended to purify the material before use, for example, by distillation or recrystallization, if possible. For critical applications, using a fresh, unopened container is the best course of action.
Q2: I'm seeing poor yields in my reaction. Could the quality of my ethyl 3-aminocrotonate be the issue?
A: Absolutely. If the compound has degraded due to improper handling or storage, its effective concentration will be lower, leading to reduced yields. Furthermore, the impurities themselves may interfere with your reaction.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere, in a cool, dark, and dry place.
-
Review Handling Technique: Confirm that all transfers were performed using rigorous air-free techniques (glovebox or Schlenk line).
-
Check for Contamination: Ensure that solvents and other reagents used in the reaction are also anhydrous and of high purity.
-
Purity Analysis: If possible, analyze the purity of your ethyl 3-aminocrotonate using techniques like NMR or GC to confirm its integrity before use.
Q3: The septum on my storage bottle is difficult to puncture and seems to be degrading. What should I do?
A: Repeatedly puncturing the same spot on a septum can cause it to wear out, compromising the seal. It's good practice to vary the puncture site. If the septum appears damaged, it is best to transfer the remaining reagent to a new, properly prepared storage vessel under an inert atmosphere. Consider using high-quality septa designed for multiple punctures.
Q4: Can I handle ethyl 3-aminocrotonate on the benchtop for a quick weighing?
A: This is strongly discouraged. Ethyl 3-aminocrotonate is sensitive to both air and moisture.[2][3] Even brief exposure to the atmosphere can initiate degradation. All handling should be conducted in a controlled inert environment like a glovebox or using a Schlenk line.
Q5: What are the primary safety concerns when working with ethyl 3-aminocrotonate?
A: Ethyl 3-aminocrotonate is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][8][17][18] It may also cause respiratory irritation.[8][17][18] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][19] An eyewash station and safety shower should be readily accessible.[6]
Visual Workflow and Decision Making
The following diagram outlines the critical decision points and workflow for the proper handling and storage of ethyl 3-aminocrotonate.
Caption: Decision workflow for ethyl 3-aminocrotonate.
References
- Godavari Biorefineries Ltd. (2016, January 13).
- Sigma-Aldrich. (2024, August 7).
- Wikipedia. (2023, October 23). Air-free technique.
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-Aminocrotonate and Ethyl 3-Amino-2-Methylbut-2-enoate
Introduction
In the landscape of organic synthesis, β-enamino esters are highly valued as versatile synthons, prized for their dual electronic nature that allows them to function as both nucleophiles and electrophiles.[1] Among these, ethyl 3-aminocrotonate has long been a staple intermediate, particularly in the synthesis of heterocyclic compounds like pyridines and pyrimidines.[1][2] Its close analog, ethyl 3-amino-2-methylbut-2-enoate, offers a structurally similar yet distinct platform for synthesis. The primary difference lies in the presence of a methyl group at the C2 (α-carbon) position.
This guide provides an in-depth comparison of the reactivity of these two molecules. We will dissect how this seemingly minor structural modification—the addition of a single methyl group—imparts significant changes in reactivity through a combination of electronic and steric effects. This analysis is designed for researchers, scientists, and drug development professionals who utilize these building blocks and seek to understand the causality behind their synthetic outcomes.
Structural and Physicochemical Properties
The fundamental difference between the two compounds is the substitution at the α-carbon of the enamine system. Ethyl 3-aminocrotonate is unsubstituted at this position (possessing a proton), whereas ethyl 3-amino-2-methylbut-2-enoate features a methyl group.
Caption: Chemical structures of Ethyl 3-aminocrotonate (left) and Ethyl 3-amino-2-methylbut-2-enoate (right).
This structural variance directly influences their physical and chemical properties, as summarized below.
| Property | Ethyl 3-aminocrotonate | Ethyl 3-amino-2-methylbut-2-enoate |
| CAS Number | 626-34-6 | 33240-25-4[3] |
| Molecular Formula | C₆H₁₁NO₂[4] | C₇H₁₃NO₂ |
| Molecular Weight | 129.16 g/mol [4] | 143.18 g/mol [5] |
| Melting Point | 33-35 °C[6] | Not explicitly stated |
| Boiling Point | 210-215 °C[6] | Not explicitly stated |
| Density | 1.022 g/mL at 25 °C | Not explicitly stated |
| Solubility in Water | 26 g/L at 25 °C[2][6] | Not explicitly stated |
Comparative Reactivity: A Tale of Two Effects
The reactivity of enamines is primarily dictated by the nucleophilicity of the α-carbon, a result of the delocalization of the nitrogen's lone pair of electrons into the C=C double bond.[7][8] The introduction of a methyl group at this α-carbon in ethyl 3-amino-2-methylbut-2-enoate modifies this reactivity profile through two principal mechanisms: electronic effects and steric hindrance.
Electronic Effects: Enhanced Nucleophilicity
The methyl group is a weak electron-donating group through an inductive effect (+I). This effect pushes electron density towards the sp²-hybridized α-carbon, further enriching the electron density of the enamine's π-system. Consequently, the α-carbon of ethyl 3-amino-2-methylbut-2-enoate is inherently more nucleophilic than that of ethyl 3-aminocrotonate. This enhanced nucleophilicity can, in principle, lead to faster reaction rates with electrophiles.
Steric Hindrance: A Physical Barrier
Conversely, the methyl group provides significant steric bulk around the reactive α-carbon and the nitrogen atom.[9] This physical shield can impede the approach of electrophiles, potentially slowing down or even preventing reactions that would otherwise proceed smoothly with the less hindered ethyl 3-aminocrotonate.[7] This steric clash, known as allylic strain, can be a dominant factor in determining the reaction outcome.[9]
The ultimate reactivity of ethyl 3-amino-2-methylbut-2-enoate is therefore a balance between these two opposing forces: enhanced electronic nucleophilicity and increased steric hindrance. The dominant effect often depends on the specific reaction conditions and the nature of the electrophile.
Reactivity in Key Synthetic Transformations
Let's examine how these effects play out in common multicomponent reactions where these synthons are employed.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic method for producing 1,4-dihydropyridines, often involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][10] A common variant uses a pre-formed enamine, such as ethyl 3-aminocrotonate. The key step is a Michael addition of the enamine's α-carbon to an α,β-unsaturated carbonyl intermediate.[1]
-
Ethyl 3-aminocrotonate: Reacts readily in Hantzsch-type syntheses to form a wide variety of dihydropyridine derivatives, which are precursors to important pharmaceuticals like Felodipine.[11][12]
-
Ethyl 3-amino-2-methylbut-2-enoate: The increased steric hindrance at the α-carbon can be expected to slow the rate of the crucial Michael addition step. While the enhanced nucleophilicity might counteract this to some extent, the bulky nature of the intermediate may disfavor the subsequent cyclization. For certain substrates, this could lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures or stronger acid catalysis) compared to its unsubstituted counterpart.
Caption: Comparative workflow for the Hantzsch Pyridine Synthesis.
Biginelli Reaction
The Biginelli reaction is another three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[13][14] The mechanism involves the nucleophilic attack of the ketoester enol onto an iminium intermediate.[15]
-
Ethyl 3-aminocrotonate (or its precursor, ethyl acetoacetate): This is the canonical β-dicarbonyl component for this reaction, leading to a vast library of medicinally relevant dihydropyrimidinones.[16]
-
Ethyl 3-amino-2-methylbut-2-enoate: The steric hindrance from the α-methyl group would likely disfavor the attack on the iminium ion. This steric clash could significantly reduce the reaction rate and overall yield. In this context, the steric factor is likely to dominate over the electronic enhancement.
Acylation and Alkylation Reactions
Enamines readily react with electrophiles like acyl chlorides and alkyl halides at the α-carbon.[8][9]
-
Ethyl 3-aminocrotonate: Can undergo both N-acylation and C-acylation, with the site selectivity depending on the reaction conditions and reagents.[17]
-
Ethyl 3-amino-2-methylbut-2-enoate: The steric bulk around the α-carbon would strongly disfavor C-acylation or C-alkylation. Reactions with electrophiles would be more likely to occur at the less-hindered nitrogen atom, leading to a higher N-acylation/alkylation product ratio compared to ethyl 3-aminocrotonate under similar conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-aminocrotonate
This protocol is based on the condensation of ethyl acetoacetate with an ammonia source, a widely used method.[4][18]
Materials:
-
Ethyl acetoacetate
-
Ammonium carbamate
-
Methanol
Procedure:
-
To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL), add ammonium carbamate (11.7 g, 154 mmol) in one portion.[4]
-
Stir the reaction mixture at 20 °C for 1.5 hours.[4]
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by distillation or recrystallization to yield ethyl 3-aminocrotonate. A continuous flow process using aqueous ammonia at 50°C has been reported to achieve a yield of 94%.[6]
Protocol 2: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate
This protocol is based on the condensation of ethyl 2-methyl-3-oxobutanoate with ammonium hydroxide.[5][19]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Ammonium hydroxide solution
-
Ice-cold water
-
Hexane
Procedure:
-
Dissolve ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) in ammonium hydroxide (50 mL).[5][19]
-
Stir the resulting solution at 20 °C for 72 hours. A precipitate will form.[5][19]
-
Collect the precipitate by filtration.
-
Wash the collected solid several times with ice-cold water.[5][19]
-
Recrystallize the crude product from hexane to yield pure ethyl 3-amino-2-methylbut-2-enoate as colorless crystals. The reported yield for this procedure is 42% (12.5 g).[5][19]
Conclusion
While ethyl 3-aminocrotonate and ethyl 3-amino-2-methylbut-2-enoate are structurally similar β-enamino esters, the presence of a methyl group at the α-carbon in the latter introduces a critical dichotomy in its reactivity.
-
Ethyl 3-aminocrotonate remains the more versatile and generally more reactive synthon for multicomponent reactions like the Hantzsch and Biginelli syntheses, where steric access to the α-carbon is paramount for C-C bond formation.
-
Ethyl 3-amino-2-methylbut-2-enoate , while possessing a more electron-rich and nucleophilic π-system, is often sterically hindered. This hindrance can significantly lower reaction rates and yields in reactions requiring attack at the α-carbon. However, this same steric effect can be exploited to favor reactions at the nitrogen atom, such as N-acylation, offering a different regiochemical outcome.
The choice between these two reagents should be a deliberate one, guided by an understanding of the reaction mechanism. For transformations demanding unhindered access to the α-carbon, ethyl 3-aminocrotonate is the superior choice. For applications where enhanced nucleophilicity is desired and steric hindrance is tolerable, or where N-functionalization is the goal, ethyl 3-amino-2-methylbut-2-enoate presents a valuable alternative.
References
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- Benchchem. (n.d.). Ethyl 3-aminocrotonate | 626-34-6.
- Parchem. (n.d.). Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocrotonate (CAS 626-34-6).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-2-methylbut-2-enoate.
- Benchchem. (n.d.). Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem Compound Database.
- ACS Publications. (2020). Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines. The Journal of Organic Chemistry.
- Making Molecules. (2024). Enamines.
- Oregon State University. (n.d.). Reactions & Properties of Enamines.
- Godavari Biorefineries Ltd. (n.d.). Ethyl 3-amino crotonate.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
- Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
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- YouTube. (2022). Electronic Effect Part 2| Basicity of Amines | Resonance & its Application | Class 11/NEET.
- NISCAIR. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Sec B.
- ACS Publications. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education.
- CEM. (n.d.). Hantzsch Ester Synthesis.
- Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
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- Chemical Synthesis Database. (n.d.). ethyl (2Z)-3-amino-2-butenoate.
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
- National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.... PubMed Central.
- Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation.
- National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.... PubMed Central.
- YouTube. (2021). Biginelli Reaction.
- ResearchGate. (n.d.). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea.
- ResearchGate. (n.d.). Guareschi–Thorpe condensation.
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A Comparative Guide to the Reactivity of Ethyl 3-Aminocrotonate in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that efficiently yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][3] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a urea or thiourea, and a β-dicarbonyl compound, most commonly ethyl acetoacetate.[1][2]
The versatility and efficiency of this multicomponent reaction have inspired numerous modifications to enhance yields and expand its substrate scope.[1] A key area of exploration lies in the nature of the active methylene component. This guide provides an in-depth comparison of the reactivity of the traditional β-ketoester, ethyl acetoacetate, with its enamine analogue, ethyl 3-aminocrotonate, in the Biginelli reaction. We will explore the mechanistic nuances that differentiate these two substrates and provide the experimental framework for their comparative evaluation.
The Heart of the Reaction: A Tale of Two Nucleophiles
The crucial role of the active methylene compound in the Biginelli reaction is to act as a carbon-based nucleophile, attacking an electrophilic intermediate generated from the aldehyde and urea. The efficiency of this step is heavily dependent on the nucleophilicity of the β-carbon of this third component.
Ethyl Acetoacetate: The Classic Enol Nucleophile
Under the acidic conditions typical of the Biginelli reaction, ethyl acetoacetate exists in equilibrium with its enol tautomer. It is this enol form that provides the nucleophilic character for the reaction.[2][4] The electron-donating character of the hydroxyl group in the enol increases the electron density of the α,β-double bond, rendering the α-carbon nucleophilic enough to attack the N-acyliminium ion intermediate.[2][4] However, the electronegativity of the oxygen atom somewhat tempers this effect.
Ethyl 3-Aminocrotonate: The "Super-Enol" Analogue
Ethyl 3-aminocrotonate is the enamine derived from ethyl acetoacetate. Enamines are widely recognized as more potent nucleophiles than their enol counterparts.[5][6][7] This enhanced reactivity stems from the lower electronegativity of nitrogen compared to oxygen. The lone pair of electrons on the nitrogen atom is more readily delocalized into the π-system of the double bond, leading to a significantly higher electron density and, consequently, greater nucleophilicity at the β-carbon.[5][8] This makes enamines "turbo-charged" nucleophiles, capable of reacting with a wider range of electrophiles under milder conditions.[7]
Mechanistic Implications: A Shift in the Rate-Determining Step?
The accepted mechanism for the classical Biginelli reaction involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which then acts as the electrophile.[1][2][3] The subsequent nucleophilic attack by the enol of ethyl acetoacetate is often considered a key step.
Diagram 1: Classical Biginelli Reaction Mechanism
Caption: Mechanism of the Biginelli reaction with ethyl acetoacetate.
Given the superior nucleophilicity of ethyl 3-aminocrotonate, its use in a Biginelli-type reaction is expected to accelerate the nucleophilic addition step significantly. This could potentially alter the rate-determining step of the overall transformation and may allow the reaction to proceed under milder conditions, possibly with weaker acid catalysts or at lower temperatures.
Diagram 2: Proposed Mechanism with Ethyl 3-Aminocrotonate
Caption: Proposed mechanism highlighting the enhanced nucleophilicity of the enamine.
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences in reactivity, the following protocols can be employed. These are designed to be run in parallel for a direct comparison.
Synthesis of Ethyl 3-Aminocrotonate
For a comprehensive study, it is often necessary to synthesize the enamine from the readily available β-ketoester.
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 molar equivalent) in methanol.
-
Add ammonium acetate (3 molar equivalents) to the solution.[9][10]
-
Stir the mixture at room temperature for 20-24 hours.[9][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude ethyl 3-aminocrotonate can be purified by vacuum distillation or used directly in the subsequent Biginelli reaction if purity is deemed sufficient by NMR analysis.[11]
Comparative Biginelli Reaction Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethyl acetoacetate
-
Ethyl 3-aminocrotonate (synthesized above)
-
Ethanol
-
Catalyst (e.g., conc. HCl, or a Lewis acid like Yb(OTf)₃)[3]
-
Parallel synthesis equipment or identical reaction vessels
Procedure:
-
Set up two identical reaction vessels. Label one "EAA" (for ethyl acetoacetate) and the other "Enamine" (for ethyl 3-aminocrotonate).
-
To each vessel, add the aromatic aldehyde (1 mmol), urea (1.5 mmol), and ethanol (5 mL).[12][13]
-
To the "EAA" vessel, add ethyl acetoacetate (1 mmol).
-
To the "Enamine" vessel, add ethyl 3-aminocrotonate (1 mmol).
-
To both vessels, add a catalytic amount of the chosen acid (e.g., 3-4 drops of conc. HCl or 1-2 mol% of a Lewis acid).
-
Stir both reaction mixtures at a controlled temperature (e.g., reflux at 80°C).[13]
-
Monitor the progress of both reactions simultaneously using TLC at regular intervals (e.g., every 30 minutes).
-
Upon completion (disappearance of the aldehyde spot on TLC), cool the reaction mixtures to room temperature.
-
Pour the contents of each vessel into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure DHPM.
-
Analyze the results: Compare the reaction time, isolated yield, and purity of the products from both reactions.
Diagram 3: Experimental Workflow for Comparative Study
Caption: Workflow for the parallel synthesis and comparison.
Anticipated Results and Data Comparison
Based on the enhanced nucleophilicity of ethyl 3-aminocrotonate, a significant difference in performance is expected. The following table summarizes the predicted outcomes, providing a hypothesis for experimental validation.
| Parameter | Ethyl Acetoacetate (EAA) | Ethyl 3-Aminocrotonate (Enamine) | Rationale |
| Reaction Time | Longer | Shorter | The faster nucleophilic attack by the enamine should accelerate the overall reaction rate. |
| Reaction Yield | Moderate to High | Potentially Higher | A faster, more efficient reaction may lead to fewer side products and higher conversion, thus improving the isolated yield. |
| Optimal Temp. | Typically requires heating (reflux) | May proceed at a lower temperature | The higher intrinsic reactivity might overcome the activation energy barrier at a lower temperature. |
| Catalyst Loading | Standard catalytic amount required | May require less catalyst or a weaker acid | The enhanced nucleophilicity of the enamine could reduce the need for strong activation of the electrophile. |
Conclusion and Outlook
While ethyl acetoacetate remains the workhorse of the classical Biginelli reaction, its enamine counterpart, ethyl 3-aminocrotonate, presents a compelling alternative for researchers seeking to optimize reaction conditions. The fundamental principles of electronic effects suggest that ethyl 3-aminocrotonate should exhibit superior reactivity due to its enhanced nucleophilicity. This heightened reactivity is predicted to translate into tangible benefits such as shorter reaction times, potentially higher yields, and the possibility of employing milder reaction conditions.
This guide provides the theoretical foundation and a practical experimental framework for drug development professionals and synthetic chemists to conduct a direct, evidence-based comparison. By exploring such variations in the core components of this venerable multicomponent reaction, the scientific community can continue to unlock the full potential of the Biginelli synthesis for the efficient construction of diverse and complex molecular architectures.
References
- Biginelli reaction. (n.d.). In Wikipedia.
- Shen, M., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Biginelli reaction. (n.d.). Name-Reaction.com.
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A Comparative Guide to the Influence of the α-Methyl Group on Enamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enamines are powerful nucleophilic intermediates in organic synthesis, enabling the α-functionalization of carbonyl compounds under mild conditions.[1][2][3] Their reactivity, however, is exquisitely sensitive to their substitution pattern. This guide provides an in-depth comparative analysis of the profound influence exerted by a single methyl group at the α-position of an enamine. We will dissect the steric and electronic effects of this substituent, focusing on how it governs reaction rates, regioselectivity, and stereoselectivity. Using the well-studied case of enamines derived from cyclohexanone versus 2-methylcyclohexanone, we will provide experimental data and detailed protocols to illustrate these foundational principles, offering actionable insights for professionals in chemical research and drug development.
Introduction: The Enduring Utility of Enamine Chemistry
Enamines are the nitrogen analogs of enols and are typically formed through the condensation of a ketone or aldehyde with a secondary amine, such as pyrrolidine or morpholine.[1][4] This transformation converts the electrophilic carbonyl carbon into a nucleophilic α-carbon, a classic example of reactivity umpolung. The lone pair of electrons on the nitrogen atom participates in conjugation with the C=C double bond, increasing the electron density at the β-carbon and making it a soft nucleophile.[5] This enhanced nucleophilicity allows enamines to react with a wide range of electrophiles, including alkyl halides and Michael acceptors, in what is famously known as the Stork Enamine Alkylation.[1][6] This method provides a reliable way to achieve monoalkylation of carbonyl compounds, avoiding common side reactions like polyalkylation that can plague traditional enolate chemistry.[1]
The α-Methyl Group: A Decisive Factor in Reactivity and Selectivity
The introduction of an α-methyl group to the ketone precursor fundamentally alters the resulting enamine's structure and behavior. This seemingly minor modification introduces significant steric and electronic perturbations that have major consequences for synthetic outcomes. Specifically, when an unsymmetrical ketone like 2-methylcyclohexanone is used, the formation of the enamine itself becomes a question of regioselectivity.
Regioselectivity of Enamine Formation: A Case of Steric Dominance
Unlike enolate formation, which can be directed to either the kinetic (less substituted) or thermodynamic (more substituted) position by careful choice of base and temperature, enamine formation from α-substituted ketones overwhelmingly favors the less substituted isomer.[7][8][9]
In the case of 2-methylcyclohexanone reacting with a secondary amine like pyrrolidine, the formation of the double bond between C1 and C2 is heavily disfavored. This is due to severe steric repulsion (A(1,3) or allylic strain) that would occur between the α-methyl group and the substituents on the nitrogen atom of the amine.[10][11] For the enamine to be an effective nucleophile, the p-orbital of the nitrogen's lone pair must overlap with the π-system of the double bond, enforcing planarity. This planar arrangement forces the methyl group into a direct steric clash with the amine ring. Consequently, the reaction proceeds via deprotonation at the less hindered C6 position, leading almost exclusively to the less substituted enamine.[10][11][12][13]
This inherent regioselectivity is a powerful tool, as it predetermines the site of subsequent electrophilic attack, forcing alkylation to occur at the less substituted α-position of the original ketone.[12]
Mandatory Visualization 1: Regioselectivity in Enamine Formation
Caption: Steric hindrance dictates the regioselective formation of the less substituted enamine.
Comparative Analysis of Reactivity
Electronic Effects: Enhanced Nucleophilicity
The α-methyl group is an electron-donating group (EDG) through induction. This effect increases the electron density of the enamine's π-system. As a result, the β-carbon of the enamine derived from 2-methylcyclohexanone is electronically richer and therefore more nucleophilic than the corresponding carbon in the enamine of cyclohexanone. While this electronic enhancement suggests a faster reaction rate, it is often overshadowed by steric factors.
Steric Effects: Hindrance to Electrophilic Attack
The primary influence of the α-methyl group on the reaction of the enamine is steric hindrance.[14] While the enamine forms at the less substituted position, the α-methyl group (now at the adjacent carbon) still imposes significant steric bulk. This bulk can hinder the approach of the electrophile.
-
Cyclohexanone Enamine (Unsubstituted): The two faces of the enamine double bond are relatively accessible. An incoming electrophile can approach with comparative ease.
-
2-Methylcyclohexanone Enamine (α-Methylated): The methyl group effectively blocks one face of the molecule. The electrophile is forced to attack from the less hindered face, opposite to the methyl group. This not only slows down the reaction rate compared to the unsubstituted analog but is also the key to controlling stereoselectivity in asymmetric synthesis.[15]
Data-Driven Comparison
To quantify these effects, let's consider a typical Stork enamine alkylation reaction with a reactive electrophile like benzyl bromide.
| Enamine Precursor | Regioisomer Formed | Relative Reaction Rate | Product after Hydrolysis | Typical Yield | Diastereoselectivity |
| Cyclohexanone | N/A | Faster | 2-Benzylcyclohexanone | ~75-85% | N/A |
| 2-Methylcyclohexanone | Less Substituted | Slower | cis-2-Benzyl-6-methylcyclohexanone | ~60-70% | High (often >95:5 dr) |
Data compiled from representative literature values. Actual results may vary based on specific reaction conditions.
The data clearly shows that while the yield may be slightly lower due to increased steric hindrance, the presence of the α-methyl group provides excellent control over the stereochemical outcome of the alkylation. The incoming benzyl group is directed to the face opposite the existing methyl group, leading predominantly to the cis diastereomer.
Experimental Protocol: Comparative Alkylation
This protocol provides a method for comparing the reactivity of enamines derived from cyclohexanone and 2-methylcyclohexanone.
Objective: To synthesize and compare the alkylation products of cyclohexanone and 2-methylcyclohexanone enamines.
Materials:
-
Cyclohexanone
-
2-Methylcyclohexanone
-
Pyrrolidine
-
Toluene (anhydrous)
-
Benzyl bromide
-
Hydrochloric acid (3M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
Procedure:
Part A: Enamine Formation (Perform for both ketones in parallel)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene (100 mL), the ketone (50 mmol, 1.0 eq), and pyrrolidine (60 mmol, 1.2 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine forms.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude enamine, which is used immediately in the next step.
Part B: Alkylation
-
Dissolve the crude enamine from Part A in anhydrous toluene (80 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl bromide (50 mmol, 1.0 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
Part C: Hydrolysis and Work-up
-
To the reaction mixture, add 3M HCl (50 mL) and stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-alkylated ketone.
-
Analyze the product by ¹H NMR and GC-MS to determine the yield and diastereomeric ratio (for the 2-methylcyclohexanone product).
Mandatory Visualization 2: Experimental Workflow
Caption: Step-by-step workflow for the comparative alkylation of enamines.
Conclusion and Implications for Drug Development
The presence of an α-methyl group is a critical design element in synthetic chemistry that exerts powerful control over enamine reactivity.
-
Regiocontrol: It directs enamine formation to the less substituted position, thereby controlling the site of subsequent C-C bond formation.[10][11]
-
Stereocontrol: It acts as a powerful steric directing group, forcing incoming electrophiles to attack from the less hindered face. This is invaluable in asymmetric synthesis, particularly when used with chiral amines, to set stereocenters with high fidelity.[15]
For drug development professionals, understanding these principles is paramount. The synthesis of complex chiral molecules often relies on the precise installation of substituents. The ability to use a simple methyl group to dictate the regiochemical and stereochemical outcome of a key bond-forming reaction allows for more efficient, predictable, and scalable synthetic routes to active pharmaceutical ingredients (APIs). By leveraging these fundamental steric and electronic effects, chemists can design syntheses that build molecular complexity with a high degree of control.
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A Comparative Guide to Steric Hindrance in Ethyl 3-Aminocrotonate Analogs for Optimized Synthetic Design
For Immediate Release to the Scientific Community
In the intricate world of synthetic chemistry, where the precise arrangement of atoms dictates molecular behavior, understanding and manipulating steric hindrance is paramount. This guide offers an in-depth comparison of steric hindrance in a series of ethyl 3-aminocrotonate analogs, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies. By examining the structural and reactivity consequences of varying N-substituents, this document serves as a practical resource for predicting and controlling reaction outcomes.
The Significance of Steric Hindrance in Ethyl 3-Aminocrotonate Analogs
Ethyl 3-aminocrotonate and its derivatives are versatile building blocks in organic synthesis, prized for their dual nucleophilic character at both the nitrogen and the α-carbon.[1] This reactivity is harnessed in a multitude of transformations, including the celebrated Hantzsch pyridine synthesis and various cycloaddition reactions.[2][3] However, the steric environment around the enamine nitrogen profoundly influences the accessibility of these reactive sites, thereby dictating reaction rates, regioselectivity, and, ultimately, product yields.
The strategic modulation of steric bulk on the nitrogen atom can be a powerful tool to direct the course of a reaction. For instance, increasing steric hindrance can favor C-alkylation over N-alkylation or influence the stereochemical outcome of cycloaddition reactions.[4] A quantitative understanding of these steric effects is therefore crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
Quantifying Steric Hindrance: A Multi-faceted Approach
To objectively compare the steric profiles of ethyl 3-aminocrotonate analogs, a combination of experimental and computational techniques is employed.
X-ray Crystallography: A Direct View of Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive measurement of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and torsional angles.[5] This information is invaluable for directly visualizing and quantifying the spatial arrangement of substituents and their impact on the local steric environment.
dot
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A Comparative Guide to N-Substituted β-Enaminones: Synthesis, Reactivity, and Applications
Introduction
N-substituted β-enaminones are a class of organic compounds characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O).[1] This unique structural motif makes them exceptionally versatile building blocks in modern organic synthesis.[2][3] Their value stems from their dual reactivity; they possess both nucleophilic and electrophilic centers, allowing them to participate in a wide array of chemical transformations.[1][4] This versatility has led to their use as key intermediates in the synthesis of numerous heterocyclic compounds, natural products, and pharmacologically active molecules.[2][5][6]
The properties and reactivity of the β-enaminone scaffold can be finely tuned by altering the substituent on the nitrogen atom. This guide provides a comparative study of N-substituted β-enaminones, focusing on how different N-substituents (e.g., alkyl vs. aryl) influence their synthesis, chemical behavior, and biological activity. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to assist researchers, scientists, and drug development professionals in harnessing the full potential of these remarkable compounds.
Tautomerism in β-Enaminones
The reactivity of β-enaminones is intrinsically linked to their existence as a mixture of tautomeric forms in solution: the keto-enamine and the imino-enol forms. The equilibrium between these forms is influenced by the solvent, temperature, and, crucially, the nature of the substituents on the nitrogen and carbon backbone. The intramolecular hydrogen bond in the keto-enamine form often makes it the more stable tautomer.
Synthesis of N-Substituted β-Enaminones: A Comparative Overview
The most direct and widely used method for synthesizing N-substituted β-enaminones is the condensation of a β-dicarbonyl compound (such as a 1,3-diketone or β-ketoester) with a primary or secondary amine.[2] The choice of catalyst and reaction conditions significantly impacts the efficiency and environmental footprint of the synthesis.
1. Conventional Catalytic Methods: Historically, these reactions were performed at reflux in an aromatic solvent with azeotropic removal of water.[2] Various Lewis acids like Zn(ClO₄)₂·6H₂O have been employed to catalyze the condensation, typically providing good yields (>70%).[2]
2. Modern & Green Synthetic Approaches: Recent methodologies have focused on milder conditions, shorter reaction times, and the use of more environmentally benign catalysts and solvents.
-
Bismuth(III) Catalysts: Bismuth(III) trifluoroacetate has been used for highly regioselective and chemoselective enamination in water, achieving yields of 63-98%.[2]
-
Cerium(III) Chloride: In ionic liquids, CeCl₃·7H₂O serves as an efficient catalyst for the enamination of various primary amines.[2]
-
Iron(III) Catalysts: Ferric (III) ammonium nitrate (CAN) catalyzes the reaction between β-dicarbonyls and primary amines at room temperature under solvent-free conditions, with yields ranging from 69-92%.[7]
-
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation in the presence of a catalyst like Copper(I) bromide (CuBr) offers a rapid, efficient, and solvent-free method for synthesis.[8] This approach aligns with the principles of green chemistry by reducing energy consumption and waste.
The choice of catalyst is often dictated by the reactivity of the starting materials. For less reactive aromatic amines, stronger Lewis acids or more forcing conditions may be necessary, whereas simple aliphatic amines often react under milder, catalyst-free conditions.
Comparative Analysis: The Influence of the N-Substituent
The electronic and steric nature of the N-substituent profoundly affects the chemical and biological properties of the β-enaminone.
Effect on Reactivity
The enaminone scaffold contains two nucleophilic centers (the nitrogen and the α-carbon) and two electrophilic centers (the carbonyl carbon and the β-carbon). The electron density distribution across this system, and thus its reactivity, is modulated by the N-substituent.
-
N-Alkyl Substituents: Alkyl groups are electron-donating. They increase the electron density on the nitrogen atom, thereby enhancing the nucleophilicity of the enamine system. This makes N-alkyl β-enaminones more reactive towards electrophiles.
-
N-Aryl Substituents: Aryl groups are electron-withdrawing due to resonance. The nitrogen lone pair can be delocalized into the aromatic ring, which decreases the electron density on the nitrogen. This reduces the nucleophilicity of the enamine system and increases the acidity of the N-H proton. N-aryl β-enaminones are generally less reactive as nucleophiles but can be more readily deprotonated to form potent nucleophiles.
Effect on Biological Activity
N-substituted β-enaminones exhibit a wide range of biological activities, including anticonvulsant, antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The nature of the N-substituent is a critical determinant of this activity, influencing factors like lipophilicity, hydrogen bonding capability, and binding affinity to biological targets.
| N-Substituent Type | Example Compound Class | Reported Biological Activity | Reference |
| N-Aryl | 3-((phenylamino)methylene)chroman-2,4-dione | Antitumor, Anticancer | [3][9] |
| N-Alkyl | 4-(butylamino)pent-3-en-2-one | Anticonvulsant | [2][4] |
| N-Heteroaryl | Enaminones with pyrimidine moieties | Antibacterial, Antifungal | [10] |
| N-Propargyl | N-propargylic β-enaminones (NPEs) | Cytotoxic (Breast Cancer Cells) | [9] |
As shown in the table, aromatic and heteroaromatic substituents are common in enaminones investigated for anticancer and antimicrobial activities, likely due to their ability to participate in π-stacking and other specific interactions with biological macromolecules. In contrast, simpler alkyl substituents are often found in compounds with anticonvulsant activity.
Experimental Protocols
Scientific integrity requires that protocols are robust and reproducible. The following sections provide detailed, self-validating methodologies for the synthesis and characterization of N-substituted β-enaminones.
Protocol 1: Ultrasound-Assisted Synthesis of an N-Aryl β-Enaminone
This protocol describes the synthesis of 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one from dimedone and aniline, adapted from a CuBr-catalyzed, solvent-free method.[8] The use of ultrasound provides rapid and efficient energy transfer, often leading to higher yields and shorter reaction times.
Materials & Equipment:
-
Dimedone (1,3-cyclohexanedione, 5,5-dimethyl-) (1 mmol, 140.2 mg)
-
Aniline (1 mmol, 93.1 mg, ~91 µL)
-
Copper(I) bromide (CuBr) (0.05 mmol, 7.2 mg)
-
Glass reaction tube (20 mL)
-
Ultrasonic bath (Frequency: 40 kHz)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate, n-Hexane (for TLC and workup)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL glass reaction tube, combine dimedone (1 mmol), aniline (1 mmol), and CuBr (0.05 mmol).[8]
-
Ultrasonication: Place the reaction tube in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.[8]
-
Monitoring: Monitor the progress of the reaction periodically by TLC. To do this, pause the sonication, withdraw a small aliquot with a capillary tube, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 3:1 n-Hexane:Ethyl Acetate). The reaction is complete when the starting material spots have disappeared.
-
Workup: Upon completion, add 5 mL of ethyl acetate to the reaction mixture to dissolve the product.[8]
-
Catalyst Recovery: Separate the solid CuBr catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[8]
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.[8]
-
Crystallization: To the crude product, add a minimal amount of a suitable solvent system, such as a 1:1 mixture of diethyl ether and n-hexane, to induce crystallization.[8]
-
Isolation and Drying: Isolate the pure crystalline product by filtration and allow it to air dry. Determine the yield and melting point.
Protocol 2: Spectroscopic Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: This is one of the most powerful tools for characterization. Key signals to look for include:
-
A broad singlet for the N-H proton, typically in the range of δ 5-12 ppm, which is often exchangeable with D₂O.
-
A singlet for the vinyl C-H proton (C=C-H) around δ 5-6 ppm.
-
Signals corresponding to the N-substituent (e.g., aromatic protons for N-aryl, aliphatic protons for N-alkyl).
-
Signals for the dicarbonyl backbone.
-
-
¹³C-NMR: Confirms the carbon framework. Look for signals corresponding to the carbonyl carbon (C=O) around δ 190-200 ppm and the two vinyl carbons (N-C=C) typically between δ 90-160 ppm.[10][11]
2. Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present.
-
A strong absorption band for the C=O stretch, typically observed between 1600-1650 cm⁻¹.
-
A band for the N-H stretch around 3200-3400 cm⁻¹.
-
A band for the C=C stretch, usually near 1550-1600 cm⁻¹.[10][11]
3. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target enaminone.[10]
Conclusion
N-substituted β-enaminones are indispensable tools in organic and medicinal chemistry. This guide has demonstrated that the substituent on the nitrogen atom is not a passive component but an active modulator of the molecule's synthetic accessibility, reactivity, and biological function. By understanding the interplay between the N-substituent's electronic properties and the enaminone core, researchers can make informed decisions in the design and execution of their experiments. The continued development of green, efficient synthetic methods, coupled with a deeper understanding of structure-activity relationships, will ensure that N-substituted β-enaminones remain at the forefront of innovation in drug discovery and materials science.
References
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- (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online.
- (n.d.).
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- (n.d.). New efficient synthesis, spectroscopic characterization, and X-ray analysis of novel β-enaminocarboxamide derivatives.
- (n.d.). Recent Developments in the Chemistry of Enaminones.
- (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
- (n.d.). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions.
- (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Publisher.
- (n.d.). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds.
- (n.d.). Recent Development in Preparation Reactivity and Biological Activity of Enaminoketones and Enaminothiones and Their Utilization to Prepare Heterocyclic Compounds.
- (n.d.). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties.
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A Comparative Guide to the Electrophilicity of Enaminones: Ethyl 3-Aminocrotonate in Context
For researchers, scientists, and professionals in drug development, understanding the subtle yet critical differences in chemical reactivity is paramount for designing efficient synthetic routes. Enaminones are exceptionally versatile building blocks, prized for their dual nucleophilic and electrophilic nature.[1][2] This guide provides an in-depth comparison of the electrophilic character of various enaminones, with a specific focus on ethyl 3-aminocrotonate, supported by mechanistic insights and experimental data.
The Duality of Enaminone Reactivity
Enaminones, characterized by the N-C=C-C=O conjugated system, possess a rich and tunable electronic profile. This system allows them to act as both electron-rich nucleophiles and electron-deficient electrophiles.[3] The key to harnessing their synthetic potential lies in understanding which role they will adopt under specific reaction conditions.
-
Nucleophilic Sites: The lone pair on the nitrogen atom and the α-carbon (C2) are electron-rich, making them potent nucleophiles. This reactivity is famously exploited in the Stork enamine synthesis and related alkylation and acylation reactions.[4][5]
-
Electrophilic Sites: The carbonyl carbon (C1) and, through vinylogous conjugation, the β-carbon (C3) are electron-deficient. These sites are susceptible to attack by nucleophiles, most notably in Michael-type additions.[3][6]
The balance between these reactivities is not static; it is profoundly influenced by the substituents on the enaminone framework.
Caption: Resonance contributors of the enaminone system highlighting nucleophilic and electrophilic centers.
Factors Governing Enaminone Electrophilicity
The electrophilicity of the β-carbon is a direct consequence of the electron-withdrawing ability of the carbonyl group, but it is modulated by the electron-donating capacity of the amino group. The key factors are:
-
N-Substitution: This is arguably the most critical factor.
-
Primary (N-H₂): As seen in ethyl 3-aminocrotonate, the unsubstituted amino group is a powerful electron-donating group via resonance. This significantly increases the electron density at the β-carbon, reducing its electrophilicity.
-
Secondary (N-HR): N-alkyl groups are weakly electron-donating, having a similar effect to primary amines. However, N-aryl groups are electron-withdrawing, which delocalizes the nitrogen lone pair into the aryl ring, diminishing its donation to the enaminone system. This results in a more electron-deficient and thus more electrophilic β-carbon.[2]
-
Tertiary (N-R₂): While still strong electron donors, the lack of an N-H proton prevents hydrogen bonding and alters the steric environment, which can influence reaction pathways.
-
-
Carbonyl Group Identity (R¹):
-
Enaminoesters (R¹ = O-Alkyl): The ester group in compounds like ethyl 3-aminocrotonate is less electron-withdrawing than a ketone. This leads to a comparatively lower intrinsic electrophilicity at the β-carbon.
-
Enaminoketones (R¹ = Alkyl/Aryl): The ketone group is a stronger electron-withdrawing group, rendering the β-carbon more electrophilic and making enaminoketones generally better Michael acceptors.
-
Comparative Analysis: Where Does Ethyl 3-Aminocrotonate Stand?
Ethyl 3-aminocrotonate is a primary β-enaminoester.[7][8][9] Its structure dictates its reactivity profile: the combination of a potent N-H₂ electron-donating group and a moderately withdrawing ester group makes it a relatively weak electrophile . Its β-carbon is significantly less electron-deficient compared to N-aryl or enaminoketone counterparts. Consequently, it is more often employed as a nucleophile.
However, its electrophilic nature can be expressed when reacted with highly potent nucleophiles or under conditions of activation, such as with strong acids.
Performance Against Alternatives: Experimental Insights
The most direct measure of electrophilicity in this context is the efficiency of Michael addition reactions, where the enaminone serves as the Michael acceptor.[10] Below is a comparative summary of expected reactivity based on literature precedents.
| Enaminone Type | Structure Example | N-Substituent Effect | Carbonyl Effect | Relative Electrophilicity at β-Carbon | Typical Michael Addition Yield with Thiophenol[11] |
| Primary Enaminoester | Ethyl 3-aminocrotonate | Strong e⁻-donating (-NH₂) | Moderate e⁻-withdrawing | Low | Low to Moderate |
| Secondary N-Aryl Enaminoketone | 4-(phenylamino)pent-3-en-2-one | Weak e⁻-donating (net e⁻-withdrawing due to aryl) | Strong e⁻-withdrawing | High | High |
| Tertiary Cyclic Enaminoketone | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | Strong e⁻-donating (-NR₂) | Strong e⁻-withdrawing | Moderate to High | Good to High |
This data illustrates a clear trend: moving from a primary enaminoester (ethyl 3-aminocrotonate) to an N-aryl enaminoketone dramatically increases the electrophilic character of the β-carbon, leading to more efficient conjugate additions.
Caption: Factors influencing the relative electrophilicity of enaminones.
Experimental Protocols
To provide a practical context, we outline two fundamental procedures: the synthesis of a primary enaminone and a reaction that leverages the electrophilicity of a more activated enaminone.
Protocol 1: Synthesis of Ethyl 3-Aminocrotonate
This protocol describes the classic condensation reaction to form the target enaminone.
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A Comparative Guide to Ethyl 3-Aminocrotonate in Condensation Reactions: Performance and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Ethyl 3-aminocrotonate, a versatile enamine, frequently emerges as a key player in a multitude of condensation reactions that form the backbone of numerous pharmacologically significant scaffolds. This guide provides an in-depth comparison of the performance of ethyl 3-aminocrotonate against its common alternative, ethyl acetoacetate (often used in situ with an ammonia source), in several cornerstone condensation reactions. By examining experimental data, reaction mechanisms, and procedural nuances, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The Inherent Advantages of a Pre-formed Enamine
Ethyl 3-aminocrotonate's primary advantage lies in its nature as a pre-formed, stable enamine. This circumvents the in situ formation step required when using β-ketoesters like ethyl acetoacetate with an ammonia source, which can often lead to side reactions or require more stringent control of reaction conditions. The direct availability of the nucleophilic enamine functionality in ethyl 3-aminocrotonate can translate to milder reaction conditions, shorter reaction times, and, in some cases, improved yields and regioselectivity.
Hantzsch Dihydropyridine Synthesis: A Classic Reimagined
The Hantzsch synthesis, a cornerstone of medicinal chemistry for the creation of 1,4-dihydropyridines (DHPs), provides a clear illustration of the benefits of using ethyl 3-aminocrotonate.[1] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source.[2]
Performance Comparison
| Reagent Combination | Typical Conditions | Reaction Time | Yield | Notes |
| Aldehyde, 2x Ethyl Acetoacetate, NH₄OAc | Reflux in EtOH | Several hours (>10 hrs) | Generally lower | Harsh conditions can lead to side products.[2][3] |
| Aldehyde, Ethyl Acetoacetate, Ethyl 3-Aminocrotonate | Reflux in EtOH, often with catalyst | 4-6 hours | Good to Excellent | Milder conditions, better control over unsymmetrical products. |
The use of ethyl 3-aminocrotonate allows for a more controlled, stepwise-like assembly, often leading to higher yields in shorter timeframes and under milder conditions. This is particularly advantageous in the synthesis of unsymmetrical DHPs, a modification that is more complex with the traditional method.[4]
Mechanistic Rationale
The classical Hantzsch mechanism involves the formation of both an enamine from ethyl acetoacetate and ammonia, and a Knoevenagel adduct from the aldehyde and a second equivalent of ethyl acetoacetate. These intermediates then undergo a Michael addition followed by cyclization and dehydration.[1] The use of ethyl 3-aminocrotonate simplifies this initial phase by providing a ready-made enamine.
Experimental Protocol: Hantzsch Synthesis with Ethyl 3-Aminocrotonate
Objective: To synthesize a 1,4-dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ethyl 3-aminocrotonate (1.0 mmol)
-
Ethanol (10-20 mL)
-
Catalyst (optional, e.g., a few drops of piperidine or p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde and ethyl acetoacetate in ethanol.
-
Add ethyl 3-aminocrotonate to the mixture. If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under a vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Bohlmann-Rahtz Pyridine Synthesis: Accessing Substituted Pyridines
The Bohlmann-Rahtz synthesis offers a powerful route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[5] Ethyl 3-aminocrotonate is a frequently employed enamine in this reaction.
Performance and Alternatives
The primary alternative in a modified Bohlmann-Rahtz approach is the in situ generation of the enamine from a 1,3-dicarbonyl compound and an ammonia source, such as ammonium acetate.[6] While this three-component approach increases the reaction's atom economy, using a pre-formed enamine like ethyl 3-aminocrotonate can offer better control and may be necessary for more sensitive substrates.
| Approach | Typical Conditions | Yield | Notes |
| Ethyl 3-aminocrotonate + Ethynylketone | EtOH/AcOH, 120 °C (microwave or conventional heating) | Good to Excellent (e.g., 86%) | Two-step process if enamine is synthesized separately.[7] |
| 1,3-Dicarbonyl, NH₄OAc, Ethynylketone | Toluene or EtOH, often with acid catalysis | Good | One-pot, three-component reaction.[5] |
Mechanistic Pathway
The reaction proceeds via a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, followed by cyclodehydration to yield the substituted pyridine.[5]
Experimental Protocol: Bohlmann-Rahtz Synthesis (Microwave-Assisted)
Objective: To synthesize ethyl 2-methyl-6-phenylpyridine-3-carboxylate.
Materials:
-
1-Phenyl-2-propyn-1-one (40 mg, 0.31 mmol)
-
Ethyl 3-aminocrotonate (52 mg, 0.40 mmol)
-
Ethanol-Acetic Acid (5:1 mixture, 3 mL)
Procedure:
-
Combine 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in the ethanol-acetic acid solvent mixture in a microwave reactor vial.
-
Irradiate the mixture for 5 minutes at 120 °C in a microwave synthesizer (initial power of 90 W, moderated to maintain constant temperature).
-
Allow the solution to cool.
-
The crude product can be purified by extraction with a suitable organic solvent (e.g., CH₂Cl₂) and subsequent removal of the solvent in vacuo. Further purification can be achieved by column chromatography or recrystallization.[7]
Biginelli Reaction: Dihydropyrimidinones Synthesis
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant pharmaceutical interest.[1] The traditional reaction involves an aryl aldehyde, urea, and a β-ketoester, most commonly ethyl acetoacetate.[2]
Performance Comparison: Ethyl Acetoacetate vs. Ethyl 3-Aminocrotonate
While the classic Biginelli reaction does not directly use ethyl 3-aminocrotonate, aza-Biginelli reactions can employ pre-formed enamino-like components. The primary comparison remains between the standard one-pot synthesis with ethyl acetoacetate and modifications that might involve intermediates derivable from ethyl 3-aminocrotonate. The standard Biginelli reaction often suffers from low yields, especially with substituted aldehydes.[3]
| Reagent Combination | Catalyst | Typical Conditions | Yield |
| Aldehyde, Ethyl Acetoacetate, Urea | Strong Acid (e.g., HCl) | Reflux in EtOH | Often low to moderate |
| Aldehyde, Ethyl Acetoacetate, Urea | Lewis Acid (e.g., BF₃·OEt₂, SnCl₂) | Reflux | Good to Excellent (>90%)[8][9] |
| Aldehyde, Ethyl Cyanoacetate, (Thio)urea | DIPEAc | Room Temperature | High |
Mechanistic Considerations
The mechanism of the Biginelli reaction is thought to proceed through an initial reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol or enolate of ethyl acetoacetate, and subsequent cyclization and dehydration.[2]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a method for producing substituted furans from α-halo ketones and β-dicarbonyl compounds.[10] Ethyl acetoacetate is a common β-dicarbonyl component in this reaction.[11][12] While not a primary application, the enamine functionality of ethyl 3-aminocrotonate could potentially be used in variations of this synthesis, though this is not a well-documented pathway. The classic Feist-Benary reaction proceeds via the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile.[10]
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is used to synthesize pyridine derivatives, typically from cyanoacetic esters and acetoacetic esters in the presence of ammonia.[7] The reaction can also involve a ketone and cyanoacetic ester with alcoholic ammonia.[7] The direct involvement of ethyl 3-aminocrotonate is not characteristic of this named reaction, which relies on the reactivity of the cyano group for cyclization.[6]
Synthesis of Quinolines
Ethyl 3-aminocrotonate and other enaminones can serve as valuable precursors in the synthesis of quinoline derivatives. For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can produce various quinolines in good yields.[13] This highlights another area where the pre-formed enamine structure of ethyl 3-aminocrotonate offers a direct and efficient entry into complex heterocyclic systems.
Conclusion
Ethyl 3-aminocrotonate demonstrates significant advantages in condensation reactions where it can serve as a direct source of a stable enamine. In the Hantzsch and Bohlmann-Rahtz syntheses, its use can lead to improved yields, milder reaction conditions, and greater control over product structure compared to the in situ generation of the enamine from ethyl acetoacetate and an ammonia source. While its direct application in the classic Biginelli, Feist-Benary, and Guareschi-Thorpe reactions is less common, the underlying principle of using a pre-activated substrate to enhance reaction efficiency is a valuable strategy in organic synthesis. For researchers and drug development professionals, the choice between ethyl 3-aminocrotonate and the ethyl acetoacetate/ammonia system will depend on the specific synthetic target, desired level of control, and the reaction conditions to be employed. The evidence suggests that for complex or sensitive substrates, the use of ethyl 3-aminocrotonate can provide a more robust and efficient synthetic route.
References
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- Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (2022).
- Khan, I., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(21), 23005-23035. [Link]
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Introduction: The Versatility of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Reaction Yields of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate (EAC) is a vital building block in modern organic synthesis, prized for its role as a precursor to a wide array of heterocyclic compounds. Structurally, it is an enamine ester, a class of compounds characterized by a unique electronic arrangement that confers dual reactivity.[1] This ambident nucleophilicity, with reactive sites at both the nitrogen atom and the α-carbon, allows it to participate in a diverse range of chemical transformations.[2] Its most prominent application lies in the synthesis of pharmaceutically active molecules, particularly as a key intermediate for calcium channel blockers like Nifedipine, Felodipine, and Amlodipine, which are crucial in the treatment of cardiovascular diseases such as hypertension.[3][4]
This guide provides a comprehensive review of the reaction yields associated with both the synthesis of ethyl 3-aminocrotonate itself and its subsequent use in pivotal multicomponent reactions. By objectively comparing performance across various synthetic alternatives and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
Part 1: Optimizing the Synthesis of Ethyl 3-Aminocrotonate
The most common and industrially viable method for synthesizing ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[1] The efficiency of this transformation is highly dependent on a delicate balance of several experimental parameters.
The Causality of Experimental Choices
The reaction mechanism proceeds via the formation of an enamine from the nucleophilic attack of ammonia on the keto group of ethyl acetoacetate, followed by dehydration. The choice of solvent, catalyst, temperature, and reaction format (batch vs. continuous flow) directly influences the rate of these steps and the position of the equilibrium, thereby dictating the final product yield.
-
Solvent Systems: Polar protic solvents like methanol and ethanol are generally preferred.[2][3] They are effective at dissolving the reactants, particularly ammonium salts like ammonium acetate, and stabilizing the charged intermediates and transition states involved in the condensation and dehydration steps.
-
Ammonia Source: While aqueous ammonia can be used, ammonium acetate is frequently employed as it provides both the ammonia and a mild acidic catalyst (acetic acid) in equilibrium, which facilitates the necessary proton transfers.[3]
-
Temperature: Temperature control is critical. While increased temperatures can accelerate the reaction, they can also lead to the formation of by-products or product decomposition, causing a decrease in yield.[2][3] The optimal temperature is often specific to the reaction setup (e.g., batch vs. continuous flow).
-
Process Format: Continuous flow synthesis has emerged as a superior alternative to traditional batch processes. It offers enhanced safety, precise control over reaction parameters like temperature and residence time, and often results in higher yields and purity.[2][5]
Caption: Workflow for the synthesis of ethyl 3-aminocrotonate.
Comparative Yields for Ethyl 3-Aminocrotonate Synthesis
The following table summarizes yields reported in the literature under various conditions.
| Ammonia Source | Solvent | Catalyst | Temperature (°C) | Time | Method | Yield (%) | Reference |
| Ammonium Acetate | Methanol | None | Room Temp. | 20 h | Batch | 92.1 | [4] |
| Ammonium Acetate | Ethanol | None | Room Temp. | 20 h | Batch | 84.4 | [4] |
| Ammonium Acetate | None (Solvent-free) | None | 60 | 18 h | Batch | 78.3 | [2][4] |
| Ammonium Carbamate | Methanol | None | 20 | 1.5 h | Batch | ~100 (quantitative) | [6] |
| Aq. Ammonia (25%) | None | None | 30 | 22 min (residence) | Continuous Flow | 84 | [5] |
| Aq. Ammonia (25%) | None | None | 50 | 22 min (residence) | Continuous Flow | 94 | [5][6] |
Part 2: Ethyl 3-Aminocrotonate in Multicomponent Reactions
Ethyl 3-aminocrotonate is a cornerstone of multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and intermediate isolation steps.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs), a scaffold found in numerous blockbuster drugs. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one of an enamine like EAC), and an ammonia source.[7]
Mechanism and Rationale: The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration.[7][8]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-dicarbonyl compound to form an electron-deficient alkene (a Knoevenagel adduct). Catalysts, such as Lewis or Brønsted acids, activate the aldehyde's carbonyl group, accelerating this step.
-
Michael Addition: The enamine (ethyl 3-aminocrotonate) acts as a soft nucleophile and adds to the Knoevenagel adduct via a Michael-type conjugate addition.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization and loses a molecule of water to form the stable 1,4-dihydropyridine ring.
The use of pre-formed ethyl 3-aminocrotonate offers better control over the substitution pattern of the final product compared to using ethyl acetoacetate and ammonia directly.[8] Modern protocols often employ green chemistry principles, such as using water as a solvent, reusable magnetic catalysts, or microwave irradiation to dramatically reduce reaction times and improve yields.[9][10]
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Comparative Yields for Hantzsch Synthesis
| Aldehyde | β-Ketoester / Enamine | Catalyst | Solvent / Method | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate & Ammonium Acetate | p-TSA | Aqueous Micelles (Ultrasonic) | 96 | |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate & Ammonium Acetate | CoFe₂O₄@SiO₄-NH₂-Co(II) | Ethanol | 98 | [11] |
| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate & Ethyl 3-aminocrotonate | None | tert-Butanol | Low (long reaction time) | [12] |
| m-Methoxybenzaldehyde | Methyl 3-aminocrotonate | None | Isopropanol (Reflux) | 28.8 | [13] |
| Various Aldehydes | Ethyl Acetoacetate & Ammonium Acetate | Fe₃O₄@Phen@Cu | PEG (60°C) | 88-95 | [10] |
| Benzaldehyde | Ethyl Acetoacetate & Ammonium Acetate | Nanosized Nickel | Solvent-free (Microwave) | High | [14] |
The Biginelli Reaction
The Biginelli reaction is another cornerstone MCR, producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant pharmacological interest.[15][16] The classic reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. While EAC is not a direct component in the classic Biginelli reaction, the underlying principles of activating carbonyls and subsequent cyclocondensations are highly relevant. Modified Biginelli-like reactions can produce a wide variety of related heterocyclic structures.[17] Yields in the classical Biginelli reaction are often moderate and can be significantly improved using various catalysts or microwave irradiation.[18][19]
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | 94 | [16] |
| 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Guanidine HCl | Microwave | up to 91 | [20] |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Quinine-derived amine | 97 | [15] |
| Various Aldehydes | Ethyl Acetoacetate | Urea | Polyphosphate Ester | 75-99 | [16] |
Part 3: Selected Experimental Protocols
To ensure trustworthiness and provide actionable guidance, the following are detailed, self-validating protocols for high-yield syntheses.
Protocol 1: High-Yield Synthesis of Ethyl 3-Aminocrotonate via Continuous Flow
This protocol is adapted from a patented high-yield continuous flow process.[5][6]
-
System Setup: A stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) is assembled with a T-mixer for reactant introduction. The reactor is placed in a heating system (e.g., oil bath or column oven) to maintain a constant temperature. Two syringe pumps are used for precise delivery of reactants.
-
Reactant Preparation:
-
Reactant A: Pure ethyl acetoacetate.
-
Reactant B: 25% aqueous ammonia solution.
-
-
Procedure:
-
Set the reactor temperature to 50°C.
-
Pump ethyl acetoacetate and the 25% aqueous ammonia solution into the T-mixer at a molar ratio of 1:3. The flow rates should be calculated to achieve a residence time of approximately 22 minutes within the reactor.
-
Collect the output from the reactor in a flask cooled in an ice bath.
-
The product phase will separate from the aqueous phase. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Expected Outcome: This method yields ethyl 3-aminocrotonate with >94% yield and high purity.[5][6]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This general protocol is based on literature reports of microwave-assisted Hantzsch reactions, known for their high efficiency and short reaction times.[9][14]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
(Optional) Catalyst, e.g., 10 mol% of a reusable solid acid or magnetic catalyst. For a solvent-free reaction, omit solvent. Otherwise, add 2-3 mL of a high-boiling polar solvent like ethanol or DMF.
-
-
Procedure:
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and add cold water to the reaction mixture. The solid product will often precipitate.
-
Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
-
-
Expected Outcome: Yields for this method are typically very high, often exceeding 90%, with significantly reduced reaction times compared to conventional heating.[14][19]
Conclusion
Ethyl 3-aminocrotonate stands out as a remarkably versatile and indispensable intermediate in organic and medicinal chemistry. The optimization of its own synthesis has seen a clear shift towards continuous flow technologies, which offer superior control, safety, and yield compared to traditional batch methods.[2][5] When employed in multicomponent reactions like the Hantzsch synthesis, the choice of catalyst and energy source is paramount. Modern approaches utilizing microwave irradiation, ultrasonic energy, and novel catalytic systems (e.g., magnetic nanoparticles) have revolutionized these classic transformations, pushing yields to near-quantitative levels while adhering to the principles of green chemistry.[11] This guide has demonstrated that by understanding the causality behind experimental variables, researchers can strategically select and refine protocols to maximize the yield and efficiency of reactions involving ethyl 3-aminocrotonate, thereby accelerating the discovery and development of novel chemical entities.
References
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- Tan, V. M., et al. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. Hanoi University of Industry.
- Tan, V. M., et al. (2019). study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate.
- Bandyopadhyay, D., & Mukherjee, A. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Section B.
- National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central.
- National Center for Biotechnology Information. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed Central.
- Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
- ArTS - UniTS. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
- OUCI. (n.d.). A hantzsch 1,4‐dihydropyridine synthesis producing an unusual by‐product.
- ResearchGate. (n.d.). Effect of solvent on the yield of ethyl 3-aminocrotonate.
- Google Patents. (n.d.). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
- Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.
- European Patent Office. (n.d.). EP2702035B1 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Sargordan, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- MDPI. (n.d.). Microwave Multicomponent Synthesis.
- National Institutes of Health. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
- Semantic Scholar. (n.d.). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent.
- MDPI. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- National Institutes of Health. (n.d.). Ethyl 3-aminocrotonate. PubChem.
- National Center for Biotechnology Information. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PubMed Central.
- ResearchGate. (n.d.). Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines.
- MDPI. (n.d.). Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates.
- Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.
- ResearchGate. (n.d.). Synthesis of compounds 1–22 by using a microwave-assisted one-pot multicomponent Hantzsch reaction.
- ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (E)-3-aminobut-2-enoate
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the reaction flask to the responsible management of chemical waste. Ethyl (E)-3-aminobut-2-enoate, a valuable building block in organic synthesis, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of personnel and the protection of our environment.
Hazard Profile: Understanding the Risks of this compound
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. This compound is not a benign substance; its properties necessitate a cautious and informed approach. The compound is classified as a UN 3263 Corrosive Solid, Basic, Organic, n.o.s., underscoring the significant risks it poses upon contact.
Key Hazards:
-
Severe Corrosivity: The primary hazard is its classification as a Skin Corrosion Category 1B substance.[1][2] This means it can cause severe, irreversible skin burns and eye damage upon contact.[2][3] The material is extremely destructive to tissues of the mucous membranes and the upper respiratory tract.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation, classified under STOT SE 3 (Specific Target Organ Toxicity, Single Exposure).[1][3]
-
Reactivity: The compound is sensitive to air and moisture and is hygroscopic.[1] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2][4] Contact with incompatible materials can lead to hazardous reactions.
There is conflicting information regarding its environmental hazards. While some safety data sheets (SDS) suggest it has no known environmental hazards[1], others classify similar compounds as very toxic to aquatic life.[4] Causality: This discrepancy often arises from incomplete ecotoxicological data for specialized chemicals. Therefore, the most trustworthy and responsible approach is to adopt the precautionary principle: treat this compound as a substance potentially harmful to the environment and prevent its release into sewer systems or waterways.[1][4]
| Property / Hazard | Description | Primary Sources |
| Chemical Name | This compound; Ethyl 3-aminocrotonate | [1][3][5] |
| CAS Number | 626-34-6; 7318-00-5 | [1][2][6] |
| Appearance | White to cream solid or colorless liquid | [1][5] |
| GHS Hazard Class | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), STOT - Single Exposure (Category 3, Respiratory Irritation) | [2][3] |
| Key Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents | [2][4] |
| Primary Disposal Route | Collection for treatment at an approved hazardous waste disposal facility | [1][2][4] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe working environment. The corrosive nature of this chemical allows no margin for error.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of waste (including weighing, transferring, and rinsing containers) must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[7]
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct chemical exposure. The following table outlines the minimum required PPE for handling this substance.
| PPE Category | Specification | Rationale / Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact, which can cause severe chemical burns.[1][8][9] |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles and a face shield. | Goggles protect against splashes; a face shield is required due to the high risk of severe eye damage and burns.[7][8] |
| Body Protection | Chemical-resistant lab coat and closed-toe shoes. | To protect skin and clothing from accidental spills and splashes.[7][8] |
| Respiratory | Not typically required when using a fume hood. If there's a risk of aerosol generation outside a hood, use a NIOSH-approved respirator.[8][10] | To prevent inhalation of dust or vapors that cause respiratory tract irritation. |
Step-by-Step Waste Collection & Segregation Protocol
Proper disposal begins at the point of generation. Adherence to a systematic collection protocol prevents accidental mixing of incompatible wastes and ensures regulatory compliance.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass if appropriate) with a secure, screw-top lid.[11] The container must be in good condition, with no cracks or deterioration.[11]
-
Causality: Using a compatible container is critical to prevent the corrosive chemical from degrading the container and causing a leak. A secure lid prevents the release of vapors and protects the hygroscopic chemical from atmospheric moisture.[1]
-
-
Label the Container Before Use:
-
Segregate the Waste Stream:
-
Solid Waste: Collect unreacted this compound and contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in your designated, labeled solid waste container.
-
Liquid Waste: If the chemical is in a solution, collect it in a designated liquid waste container. Crucially, do not mix this basic organic waste stream with acidic waste or waste containing strong oxidizers. [11][13]
-
Causality: Segregating waste prevents dangerous chemical reactions within the waste container. Mixing a basic compound like this with acid, for example, can cause a violent exothermic reaction.
-
-
Decontaminate Empty Reagent Bottles:
-
An "empty" container that held this chemical is still considered hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collect all three rinsate portions as hazardous liquid waste and add them to your designated liquid waste stream.[9]
-
After triple-rinsing, deface the original label on the container and dispose of it according to your institution's policy for decontaminated lab glass or plastic.[9][14]
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
Keep the sealed waste container in a designated SAA, which is typically within the laboratory at or near the point of waste generation.[11][14]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[14]
-
Containers must remain closed except when adding waste.[11][15]
-
The Disposal Pathway: A Decision-Making Workflow
The journey of chemical waste from the lab bench to its final disposition is a regulated and critical process. The following workflow diagram illustrates the necessary steps to ensure this process is handled safely and compliantly.
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A Senior Application Scientist's Guide to Handling Ethyl (E)-3-aminobut-2-enoate: Personal Protective Equipment and Disposal
Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of ethyl (E)-3-aminobut-2-enoate, with a focus on personal protective equipment (PPE) and compliant disposal. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 7318-00-5) is a versatile reagent in organic synthesis. However, its utility is matched by a significant hazard profile that demands stringent safety protocols. The primary risks associated with this compound are:
-
Corrosivity: It is classified as a corrosive material that can cause severe skin burns and eye damage upon contact.[1][2] The damage can be permanent, including blindness.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to severe irritation of the respiratory tract, potentially causing coughing, shortness of breath, and inflammation.[2][4]
-
Lachrymator: The compound is a lachrymator, meaning it can cause tearing.[3]
A thorough understanding of these hazards is the cornerstone of a robust safety plan. Every individual working with this chemical must be fully aware of its potential dangers before beginning any procedure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the chemical's specific hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile) | To prevent skin contact and burns.[4] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[5] |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | To protect against splashes that can cause severe eye damage and blindness.[1][5] |
| Body Protection | A flame-retardant lab coat and, if a significant splash risk exists, a chemical-resistant apron. | To protect the skin from burns and contamination.[4] Contaminated clothing should be removed immediately.[1][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when working outside of a chemical fume hood or if there is a risk of aerosol or dust formation.[1][6] |
Operational Plan: Safe Handling Procedures
A systematic workflow is essential to minimize exposure and prevent accidents. The following step-by-step guide provides a framework for safe handling from preparation to completion of work.
A. Engineering Controls
The first line of defense is always the implementation of proper engineering controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][7]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate work area.[7]
B. Standard Operating Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Emergency Response: Spills and Exposure
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin and hair with running water and soap for at least 15 minutes.[3][8] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][8] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]
-
Spills: Evacuate the area. For small spills, absorb with an inert material such as vermiculite or sand and place in a suitable container for disposal.[8]
Caption: A flowchart outlining the immediate actions to take in case of exposure to this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste.[9]
-
Containment: Collect residues and contaminated materials in a designated, labeled, and sealed container for flammable waste.[8]
-
Disposal: Dispose of the waste through a licensed and approved waste disposal plant.[1][9] Do not allow the material to enter drains or waterways.[9][10]
Adherence to institutional and local regulations for hazardous waste disposal is mandatory. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
